Acid-PEG4-C2-Boc
Description
Properties
IUPAC Name |
3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHKDZTUDTSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162928 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-85-7 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG4-C2-Boc for Researchers, Scientists, and Drug Development Professionals
Introduction: Acid-PEG4-C2-Boc is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug discovery. This molecule incorporates a carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG4 moiety enhances aqueous solubility and minimizes immunogenicity of the conjugate, while the terminal functional groups offer orthogonal reactivity for the sequential attachment of different molecules. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts and Applications
This compound is a valuable tool for constructing complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1] Its primary application lies in its role as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand in a PROTAC. The PROTAC then facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexible PEG4 chain provides the optimal length and spatial orientation to enable the formation of a stable ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation.[2] Specifically, this compound has been identified as a linker for the synthesis of PROTACs targeting the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[2][3]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and technical datasheets.
| Property | Value | Source(s) |
| Chemical Name | 1-(1,1-Dimethylethyl) 4,7,10,13-tetraoxahexadecanedioate | Ambeed, ChemicalBook |
| Synonyms | Acid-PEG4-t-butyl ester, COOH-PEG4-OtBu, this compound | Ambeed, Biopharma PEG, ChemicalBook |
| CAS Number | 1835759-85-7 | Ambeed, Biopharma PEG, ChemicalBook |
| Molecular Formula | C16H30O8 | Ambeed, Biopharma PEG, ChemicalBook |
| Molecular Weight | 350.40 g/mol | Ambeed, Biopharma PEG, ChemicalBook |
| Appearance | Liquid or Solid | MedChemExpress, Ambeed |
| Purity | ≥95% to >98% | MedChemExpress, Biopharma PEG |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Exhibits some aqueous solubility due to the PEG chain. | BenchChem |
| Storage Conditions | Store at -20°C under an inert atmosphere for long-term storage. May be shipped at room temperature in the continental US. | MedChemExpress, BenchChem |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in the synthesis of a PROTAC using this compound. These protocols are based on established procedures for similar bifunctional linkers.
Protocol 1: Amide Coupling of a Ligand to this compound
This protocol describes the coupling of the carboxylic acid of this compound to a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand.
Materials:
-
Amine-functionalized POI or E3 ligase ligand
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Dissolve the amine-functionalized ligand in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a separate tube, add the desired amount of the this compound stock solution.
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS (relative to the linker).
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation Reaction:
-
Immediately add the freshly activated this compound solution to the ligand solution. A 5- to 20-fold molar excess of the linker is a common starting point and should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Purify the resulting Boc-protected ligand-linker conjugate using SEC or dialysis to remove excess reagents.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected ligand-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
If the conjugate contains acid-sensitive groups, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2-5% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by analytical HPLC and mass spectrometry.
-
-
Precipitation and Washing:
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Add cold diethyl ether to the residue to precipitate the deprotected conjugate.
-
Centrifuge the mixture to pellet the product and decant the ether.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Protocol 3: Final PROTAC Synthesis
This protocol describes the coupling of the deprotected ligand-linker intermediate with the second ligand (containing a carboxylic acid).
Materials:
-
Deprotected ligand-linker intermediate
-
Carboxylic acid-functionalized ligand (POI or E3 ligase)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative reverse-phase HPLC system
Procedure:
-
Activation of the Second Ligand:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add a solution of the deprotected ligand-linker intermediate (1.0 equivalent) in anhydrous DMF to the activated second ligand solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS.
-
-
Purification:
-
Quench the reaction with water and purify the crude PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and metabolism. A PROTAC utilizing this compound would target mTOR for degradation, thereby inhibiting this pathway.
Caption: PI3K/AKT/mTOR pathway and PROTAC-mediated degradation of mTOR.
General PROTAC Synthesis Workflow
This diagram outlines the general workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis using this compound.
References
An In-Depth Technical Guide to Acid-PEG4-C2-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Acid-PEG4-C2-Boc. It details its chemical structure, physicochemical properties, and its critical role in the synthesis of advanced bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols and visual workflows to aid researchers in the practical application of this versatile molecule.
Core Structure and Chemical Identity
This compound is a widely utilized linker in bioconjugation and medicinal chemistry.[1] It incorporates a carboxylic acid, a tetraethylene glycol (PEG4) spacer, a two-carbon (C2) alkyl chain, and a tert-butyloxycarbonyl (Boc) protected amine. The systematic name for the most common isomer is 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid .[2][3][4][5][6][7][8]
The key structural features are:
-
Carboxylic Acid (-COOH): This functional group allows for the covalent attachment to primary or secondary amines on biomolecules, such as the lysine (B10760008) residues on proteins, through the formation of a stable amide bond.[9][10][11][12] This reaction is typically facilitated by carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as NHS (N-hydroxysuccinimide).[9][13]
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation and improve pharmacokinetic properties.[9][10][12][14]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the terminal amine.[9] This allows for orthogonal chemistry, where the carboxylic acid can be reacted first, followed by the removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose the primary amine for a subsequent conjugation step.[9][10][11][12][13]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 756525-91-4 | [4][5][6][7][12] |
| Molecular Formula | C₁₆H₃₁NO₈ | [4][5][6][7][8] |
| Molecular Weight | 365.42 g/mol | [4][5][6] |
| Appearance | Liquid | [4][5][6] |
| Purity | ≥97.0% (TLC) | [4][5][6] |
| Storage Temperature | 2-8°C or -20°C | [4][5][6][12] |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. The PEG chain imparts a degree of aqueous solubility. | [9] |
Applications in PROTAC Synthesis
This compound is extensively used as a linker in the synthesis of PROTACs.[15] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[15] The linker plays a crucial role in connecting the target protein ligand to the E3 ligase ligand and its length and composition are critical for the efficacy of the PROTAC.[10]
A common application is in the development of PROTACs for the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism.[15]
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular, two-step approach. This allows for the flexible combination of different target protein and E3 ligase ligands.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in bioconjugation. Note: These protocols are for research use only and should be optimized for specific applications.
Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid on the linker and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a protein ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (1.0 equivalent) in an appropriate buffer or anhydrous DMF.
-
If the amine is in the form of a salt, add DIPEA (2-3 equivalents) to neutralize it.
-
Add the freshly prepared activated linker solution to the amine solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.
-
Characterize the purified conjugate by LC-MS and/or NMR.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure or a stream of nitrogen.
-
Re-dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Application in Targeting the mTOR Signaling Pathway
This compound has been utilized in the synthesis of PROTACs designed to target components of the mTOR signaling pathway for degradation.[15] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[9][16][17][18]
This diagram illustrates how growth factors and amino acids activate mTORC1, which in turn promotes protein synthesis and cell growth through its downstream effectors S6K1 and 4E-BP1.[16][17] An mTOR-targeting PROTAC, synthesized using a linker like this compound, can bind to mTOR and recruit an E3 ligase, leading to the ubiquitination and proteasomal degradation of mTOR, thereby inhibiting the pathway.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an ideal choice for the modular synthesis of complex bioconjugates, including PROTACs. A thorough understanding of its properties and reaction protocols is essential for its successful implementation in the design and synthesis of novel therapeutics.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 15-(Boc-氨基)-4,7,10,13-四氧杂十五烷酸 purum, ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid purum, = 97.0 TLC 756525-91-4 [sigmaaldrich.com]
- 6. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid purum, = 97.0 TLC 756525-91-4 [sigmaaldrich.com]
- 7. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 8. 1-(((Tert-butoxy)carbonyl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid | C16H31NO8 | CID 2756001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 1835759-85-7 - 乐研试剂 [leyan.com]
- 12. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. assaygenie.com [assaygenie.com]
- 17. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
The Strategic Application of Acid-PEG4-C2-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy and pharmacological properties of these heterobifunctional molecules are critically dependent on the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth exploration of the mechanism of action and application of a specific bifunctional linker, Acid-PEG4-C2-Boc . This linker is characterized by a terminal carboxylic acid, a tetraethylene glycol (PEG4) spacer, a two-carbon (C2) alkyl chain, and a tert-butyloxycarbonyl (Boc) protected amine. We will delve into the core principles of its function, present representative quantitative data for its application in degrading the mTOR protein, provide detailed experimental protocols for its use in PROTAC synthesis, and visualize key pathways and workflows to empower researchers in the rational design of next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three key components: a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two functional ends. The linker is not merely a passive spacer; its length, rigidity, hydrophilicity, and chemical composition are critical determinants of a PROTAC's biological activity. These properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
The This compound linker offers several advantageous features for PROTAC synthesis:
-
Bifunctional Nature: It possesses two distinct reactive handles, a carboxylic acid and a protected amine, allowing for a controlled and sequential conjugation of the two ligands.
-
PEG4 Spacer: The tetraethylene glycol unit imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain also allows for the necessary conformational adjustments to achieve a productive ternary complex.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the amine functionality that can be readily removed under acidic conditions. This enables a modular and strategic approach to PROTAC synthesis, preventing unwanted side reactions.
Core Mechanism of Action
The "mechanism of action" of the this compound linker is intrinsically linked to the function of the PROTAC it helps to create. The final PROTAC does not act as a traditional inhibitor but as a facilitator of protein degradation. This process involves a catalytic cycle that can be broken down into the following key steps:
-
Ternary Complex Formation: The bifunctional PROTAC, synthesized using the this compound linker, simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of the ternary complex facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to surface lysine (B10760008) residues on the POI, a process catalyzed by the recruited E3 ligase. This results in the formation of a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.
-
Recycling: The PROTAC molecule and the E3 ligase are released from the complex and can participate in further rounds of degradation, acting catalytically.
PROTAC-mediated protein degradation pathway.
Application in mTOR Degradation
The this compound linker has been utilized in the synthesis of PROTACs targeting the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer. By creating a PROTAC that recruits an E3 ligase to mTOR, it is possible to induce its degradation, thereby inhibiting downstream signaling.
Simplified mTOR signaling pathway and PROTAC intervention.
Quantitative Data from a Representative Application
| Parameter | Description | Example Value |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
| Cell Line | The cellular context in which the degradation was measured. | Human cancer cell line (e.g., MCF-7) |
| Time Point | The duration of PROTAC treatment. | 24 hours |
Note: The data presented are illustrative and compiled from trends observed in multiple PROTAC studies. Actual values are highly dependent on the specific ligands and experimental conditions.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically follows a modular, multi-step approach. The general workflow involves the sequential coupling of the POI ligand and the E3 ligase ligand to the bifunctional linker.
General workflow for PROTAC synthesis using this compound.
Protocol 1: Amide Bond Formation (Carboxylic Acid Activation)
This protocol describes the coupling of the carboxylic acid group of this compound to a primary amine on a ligand (e.g., POI ligand).
Materials:
-
This compound
-
Amine-functionalized ligand (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
N-hydroxysuccinimide (NHS) (1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid, forming an NHS ester intermediate.
-
In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add the ligand solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the ligand-linker-Boc intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Ligand-linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the purified ligand-linker-Boc intermediate (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 times) to remove residual TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized by washing with a saturated NaHCO₃ solution during an aqueous workup.
Conclusion
This compound is a versatile and valuable tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid group makes it an ideal linker for the modular and controlled construction of complex therapeutic molecules like PROTACs. A thorough understanding of its chemical properties and the methodologies for its incorporation into PROTACs is crucial for the successful design and synthesis of the next generation of targeted therapies. As research into targeted protein degradation continues to expand, the importance of well-designed linkers like this compound will undoubtedly grow, paving the way for novel treatments for a wide range of diseases.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The experimental protocols are generalized and may require optimization for specific applications.
References
The Strategic Imperative of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, bifunctional linkers are the linchpin in the design of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The spacer component of these linkers is a critical design element that profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse options, the discrete tetra-ethylene glycol (PEG4) spacer has emerged as a cornerstone technology, offering a unique combination of properties that address key challenges in drug development.[1] This technical guide provides a comprehensive overview of the role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.
Core Advantages of the PEG4 Spacer
The incorporation of a PEG4 spacer into a bifunctional linker imparts several key benefits that are instrumental in optimizing the performance of bioconjugates.[1]
-
Enhanced Hydrophilicity and Solubility: A primary challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of potent small molecule payloads or ligands.[1][2] This hydrophobicity can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[1][2] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the overall water solubility of the conjugate, preventing aggregation and improving its formulation and handling characteristics.[1][2]
-
Improved Pharmacokinetics (PK): The PEG4 spacer can extend a drug's circulation half-life by increasing the hydrodynamic volume and hydrophilicity of the conjugate, which reduces renal clearance.[2][3] The hydration shell created by the PEG linker can also shield the conjugate from enzymatic degradation.[2] This leads to improved drug exposure at the target site and a better overall therapeutic index.[2][3]
-
Reduced Immunogenicity: The PEG4 spacer can form a protective hydration shell around the bioconjugate, masking potential immunogenic epitopes on the payload or the protein.[2][3][4] This "shielding" effect reduces the risk of an immune response against the therapeutic agent.[2][3][4]
-
Optimized Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1][3] In ADCs, this spacing prevents the cytotoxic payload from interfering with the antibody's binding site, thus preserving its targeting function.[1][2] For PROTACs, the linker length is critical for enabling the optimal formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]
-
Enhanced Stability: The PEG backbone is generally stable to enzymatic and chemical degradation, which contributes to the overall stability of the bifunctional linker in biological media.[4] This stability is crucial for preventing the premature release of the payload in ADCs and for maintaining the integrity of the PROTAC molecule.[4]
Quantitative Data Summary
The selection of a linker is a data-driven process. The following tables summarize quantitative data illustrating the impact of PEG4 spacers on the characteristics of bifunctional molecules.
Table 1: Core Physicochemical Properties of a PEG4 Spacer [1]
| Property | Value | Contribution |
| Length | ~1.4 nm | Provides spatial separation between conjugated molecules. |
| Molecular Mass | ~176 Da | Based on four C₂H₄O units. |
| Solubility | High | The ethylene oxide units are highly solvated in aqueous environments.[1] |
| Flexibility | High | C-O bonds can freely rotate, allowing conformational flexibility. |
| Immunogenicity | Low | The hydration shell masks potential immunogenic epitopes.[1] |
| Biocompatibility | High | Exhibits minimal toxicity and is approved for biomedical applications. |
Table 2: Impact of PEG4 Spacer on Physicochemical Properties of Bioconjugates [5]
| Property | Conjugate with Hydrophobic Linker | Conjugate with PEG4 Spacer | Rationale |
| Aqueous Solubility | Low to Moderate | High | The hydrophilic nature of PEG increases the overall solubility of the conjugate.[5] |
| Aggregation Tendency | High, especially at high DAR | Low | PEG's hydration shell and steric hindrance prevent intermolecular hydrophobic interactions.[5] |
| Achievable DAR | Limited (typically ≤ 4) | Higher (can exceed 4) | PEG spacers mitigate the aggregation issues caused by hydrophobic payloads, allowing for higher drug loading.[5] |
| Homogeneity | Variable | High | Monodisperse PEG4 linkers ensure consistent conjugate assembly and a more homogeneous final product.[5] |
Table 3: Impact of PEG4 Spacer on In Vivo Properties of Bioconjugates [5]
| Property | Conjugate with Hydrophobic Linker | Conjugate with PEG4 Spacer | Rationale |
| Circulation Half-Life | Shorter | Longer | Increased hydrodynamic volume and hydrophilicity reduce renal clearance.[5] |
| Non-specific Uptake | Higher | Lower | The hydrophilic PEG shield minimizes interactions with non-target cells and proteins.[5] |
| Immunogenicity | Higher | Lower | The hydration layer can mask immunogenic epitopes on the payload or linker.[2][3][4] |
| Therapeutic Index | Narrower | Wider | Improved PK and reduced off-target toxicity contribute to a better therapeutic window.[5] |
Table 4: Comparison of Degradation Efficacy of PROTACs with Varying Linker Lengths [6]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) |
| ERα | VHL | PEG | 12 | ~5 µM | ~75% |
| ERα | VHL | PEG | 16 (PEG4 equivalent) | ~1 µM | ~90% |
| ERα | VHL | Alkyl | 16 | >10 µM | <20% |
This table highlights that a 16-atom linker, equivalent in length to a PEG4 linker, provided the optimal length for ERα degradation in this study.[6]
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of PEG4 spacers.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and evaluation of bifunctional molecules containing PEG4 spacers.
Protocol 1: Synthesis of an ADC via Lysine (B10760008) Conjugation
Objective: To covalently attach a PEG4-containing payload to primary amine groups (e.g., lysine residues) on an antibody.[1]
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.[1]
-
NHS-ester functionalized PEG4-payload linker (e.g., NHS-PEG4-MMAE).[1]
-
Dimethyl sulfoxide (B87167) (DMSO).[1]
-
Amine-free buffer (e.g., PBS, pH 7.4).[1]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Purification system: Size Exclusion Chromatography (SEC) or dialysis cassettes.[1]
Methodology:
-
Reagent Preparation: Dissolve the NHS-ester-PEG4-payload linker in DMSO to a stock concentration of 10-20 mM.[1]
-
Molar Ratio Calculation: Determine the desired molar excess of the linker relative to the antibody. A typical starting point is a 5-10 fold molar excess.[1]
-
Conjugation Reaction: Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.[1]
-
Quenching: Add quenching buffer to stop the reaction by consuming any unreacted NHS-esters.[7] Incubate for an additional 30 minutes.
-
Purification: Remove unreacted linker and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average number of payload molecules per antibody.
-
Aggregation Analysis: Use SEC to assess the level of aggregation in the final ADC product.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on target cells (see Protocol 2).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of a PEG4-containing ADC on a target cancer cell line.[8]
Materials:
-
Target cancer cell line and appropriate culture medium.
-
96-well cell culture plates.
-
PEG4-ADC and isotype control ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEG4-ADC and the isotype control ADC in complete culture medium.[8] Treat the cells with the ADCs for a predetermined incubation period (e.g., 72-96 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Viable cells will reduce the MTT to formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[8] Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC containing a PEG4 linker.[9]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blot equipment.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in treated versus untreated cells to determine the extent of degradation.
Conclusion
The PEG4 spacer plays a pivotal role in the success of bifunctional bioconjugates.[1][2] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][7] While the optimal linker length is ultimately context-dependent and must be determined empirically for each application, the PEG4 spacer often represents a "goldilocks" solution, providing significant benefits without unduly compromising other critical attributes like cell permeability or binding affinity.[1] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application and evaluation of PEG4 technology in the creation of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Chemistry of the tert-Butoxycarbonyl (Boc) Protecting Group: A Technical Guide
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust and versatile strategy for the temporary protection of amines.[1][2] Its widespread application in peptide synthesis, medicinal chemistry, and the creation of complex molecules stems from its unique stability profile: it is remarkably stable under basic, nucleophilic, and various other conditions, yet can be cleanly and efficiently removed by treatment with acid.[3][4] This guide offers an in-depth look at the core principles of Boc chemistry, including reaction mechanisms, quantitative data on reaction conditions, detailed experimental protocols, and logical workflows for its application.
Mechanism of Boc Protection
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[2][5] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide, which deprotonates the amine to yield the final N-Boc protected product.[8][9] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7] While the reaction can proceed without a base, bases like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (B28879) (DMAP) are often used to accelerate the process.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Carboxylic Acid Activation for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques for activating carboxylic acids for bioconjugation. Covalent ligation strategies targeting carboxylic acids are fundamental in drug development, diagnostics, and various research applications for creating stable amide bonds between biomolecules and labels, drugs, or surfaces. This document details the most common activation chemistries, provides comparative data on their efficiency, and offers detailed experimental protocols.
Introduction to Carboxylic Acid Activation
Carboxylic acids are abundant in biological systems, found at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues. Their activation is a prerequisite for reaction with primary amines to form stable amide bonds. This process typically involves the conversion of the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by an amine. The choice of activating agent is critical and depends on factors such as the nature of the biomolecules, desired reaction efficiency, and tolerance to reaction conditions.
Core Chemistries for Carboxylic Acid Activation
Several classes of reagents are widely used to activate carboxylic acids for bioconjugation. The most prominent among these are carbodiimides, aminium/uronium salts, and reagents that form active esters.
Carbodiimide-Mediated Activation: EDC/NHS Chemistry
The most common method for activating carboxylic acids in aqueous environments is through the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]
Mechanism: The reaction proceeds in two main steps:
-
Activation: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]
-
Stabilization and Coupling: The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester.[2][3] This semi-stable intermediate then readily reacts with a primary amine at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[3][4]
// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(highly reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#F1F3F4", fontcolor="#202124"]; NHSEster [label="NHS Ester\n(amine-reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmideBond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDU [label="EDU Byproduct\n(water-soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReleasedNHS [label="Released NHS", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarboxylicAcid2 [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> NHSEster [label="+ NHS\n- EDU"]; NHS -> NHSEster; O_Acylisourea -> EDU; NHSEster -> AmideBond [label="+ Amine"]; Amine -> AmideBond; NHSEster -> ReleasedNHS [style=invis]; AmideBond -> ReleasedNHS [dir=none, label="- NHS"]; O_Acylisourea -> Hydrolysis [label="H2O", color="#EA4335", fontcolor="#EA4335"]; Hydrolysis -> CarboxylicAcid2 [color="#EA4335", fontcolor="#EA4335"]; } caption: EDC/NHS activation and coupling mechanism.
Aminium/Uronium Salt-Based Activation: HATU and TBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents often used in peptide synthesis and for challenging bioconjugations.[5][6][7][8]
Mechanism (HATU): In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then rapidly reacts with an amine to form the amide bond.[6][9] The presence of the HOAt moiety in HATU accelerates the reaction and minimizes racemization.[6]
// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate Anion\n(R-COO-)", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; OAtEster [label="OAt-Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmideBond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(HOAt, Tetramethylurea)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> Carboxylate [label="+ Base"]; Base -> Carboxylate; Carboxylate -> OAtEster [label="+ HATU"]; HATU -> OAtEster; OAtEster -> AmideBond [label="+ Amine"]; Amine -> AmideBond; OAtEster -> Byproducts [style=invis]; AmideBond -> Byproducts [dir=none, label="- Byproducts"]; } caption: HATU-mediated activation and coupling mechanism.
TBTU functions similarly to HATU, forming a reactive HOBt ester intermediate. It is a cost-effective alternative for many standard coupling reactions.[5][7]
Carbonyldiimidazole (CDI) Activation
N,N'-Carbonyldiimidazole (CDI) is a zero-length crosslinker that activates carboxyl groups by forming a reactive acyl-imidazole intermediate.[1][4] This method can be performed in both aqueous and organic solvents.[1]
Mechanism: CDI reacts with a carboxylic acid to form an N-acylimidazole intermediate, releasing imidazole (B134444) and carbon dioxide. This intermediate then reacts with a primary amine to form an amide bond, with imidazole being the leaving group.[10] The reaction is often performed in a one-pot manner.[4]
// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CDI [label="CDI", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylimidazole [label="N-Acylimidazole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Primary Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmideBond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazole [label="Imidazole\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> Acylimidazole [label="+ CDI\n- Imidazole, -CO2"]; CDI -> Acylimidazole; Acylimidazole -> AmideBond [label="+ Amine"]; Amine -> AmideBond; Acylimidazole -> Imidazole [style=invis]; AmideBond -> Imidazole [dir=none, label="- Imidazole"]; } caption: CDI-mediated activation and coupling mechanism.
Quantitative Data Summary
The efficiency of carboxylic acid activation and subsequent amidation is influenced by several factors, including the choice of coupling reagent, pH, and the stability of the activated intermediate.
Table 1: Comparative Yields of Common Coupling Reagents
| Coupling Reagent | Substrates | Typical Yield (%) | Reference(s) |
| EDC/NHS | Protein-Small Molecule | 40-75 | [3] |
| Poly(acrylic acid) Amidation | ~70 | [3] | |
| HATU | ACP (65-74) Peptide Synthesis | >79 | [5] |
| Aβ-Amyloid (1-42) Synthesis | >91 | [5] | |
| Aza-peptide Synthesis | ~95 | [5] | |
| TBTU | Aza-peptide Synthesis | ~60 | [5] |
| Peptide Cyclization | Quantitative | [11][12] | |
| CDI | Peptide Synthesis | High | [13] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: pH Effects on EDC/NHS Chemistry and NHS Ester Stability
| Parameter | pH Range | Notes | Reference(s) |
| EDC Activation | 4.5 - 6.0 | Optimal for O-acylisourea formation. | [4] |
| Amine Coupling | 7.2 - 8.5 | Facilitates deprotonation of primary amines. | [4] |
| NHS Ester Half-life | 7.0 (0°C) | 4-5 hours | [14] |
| 8.0 (RT) | 210 minutes | [15] | |
| 8.5 (RT) | 180 minutes | [15] | |
| 8.6 (4°C) | 10 minutes | [14] | |
| 9.0 (RT) | 125 minutes | [15] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling for Protein-Small Molecule Conjugation
This protocol describes a general procedure for conjugating a small molecule with a carboxylic acid to the primary amines of a protein.
Materials:
-
Protein solution (1-10 mg/mL in Coupling Buffer)
-
Carboxylated small molecule
-
Activation Buffer: 0.1 M MES, pH 6.0[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[4]
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the carboxylated small molecule in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Add a 5-10 fold molar excess of EDC and NHS to the small molecule solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[4]
-
Add the activated small molecule solution to the protein solution in Coupling Buffer.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.[4]
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
Protocol 2: HATU-Mediated Peptide Coupling in Solution
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.0-1.5 equivalents)[6]
-
DIPEA or TEA (2.0-5.0 equivalents)[6]
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA or TEA and stir for 5-10 minutes at room temperature.
-
Add HATU and continue stirring for 10-15 minutes for pre-activation.[16]
-
Add the amine to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-18 hours at room temperature.[6]
-
Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an organic solvent.
-
Purify the crude product by flash column chromatography.
Protocol 3: TBTU-Mediated Amide Bond Formation
This protocol outlines a general procedure for amide bond formation using TBTU.
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1 equivalent)
-
TBTU (1 equivalent)[17]
-
DIPEA (2 equivalents)[17]
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in CH₂Cl₂ and cool to 0°C.
-
Add TBTU and DIPEA to the solution.
-
Slowly add the amine to the mixture.
-
Bring the reaction to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with CH₂Cl₂ and wash sequentially with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[17]
Protocol 4: CDI-Mediated Protein Modification
This protocol describes the modification of a protein's carboxyl groups.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., 0.1 M MES, pH 6.0 or PBS, pH 7.2)
-
CDI (N,N'-Carbonyldiimidazole)
-
Nucleophile (e.g., glycine (B1666218) methyl ester)
-
Dialysis or gel filtration equipment
Procedure:
-
Dissolve the protein in the chosen buffer.
-
Prepare a fresh solution of CDI in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add the CDI solution to the protein solution. The reaction can be conducted at a pH between 7.2 and 8.[4]
-
Allow the activation to proceed for a defined period (e.g., 10-30 minutes) at room temperature.
-
Add the nucleophile to the reaction mixture.
-
Incubate for 1-2 hours at room temperature.
-
Purify the modified protein using dialysis or gel filtration to remove byproducts.
Applications and Workflows
Antibody-Drug Conjugate (ADC) Development via Lysine (B10760008) Conjugation
Carboxylic acid activation is a key step in creating ADCs where a linker-payload with a reactive ester is conjugated to the lysine residues of an antibody.
Immobilization of Proteins on Carboxylated Surfaces
Carboxylic acid activation is widely used to covalently immobilize proteins onto surfaces like nanoparticles or beads for various applications, including diagnostics and affinity purification.[5][6][14]
// Nodes Surface_Prep [label="1. Prepare Carboxylated Surface\n(e.g., Magnetic Beads)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="2. Activate Surface Carboxyls\n(EDC/NHS in MES Buffer, pH 6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; Washing1 [label="3. Wash to Remove\nExcess Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="4. Couple Protein\n(Protein in PBS, pH 7.4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="5. Block Unreacted Sites\n(e.g., Ethanolamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing2 [label="6. Final Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; Immobilized_Protein [label="Immobilized Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Surface_Prep -> Activation; Activation -> Washing1; Washing1 -> Coupling; Coupling -> Blocking; Blocking -> Washing2; Washing2 -> Immobilized_Protein; } caption: Workflow for protein immobilization on a carboxylated surface.
References
- 1. covachem.com [covachem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The First Zero-Length Mass Spectrometry-Cleavable Cross-Linker for Protein Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. bioclone.net [bioclone.net]
- 7. cytodiagnostics.com [cytodiagnostics.com]
- 8. jpt.com [jpt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. TBTU - Enamine [enamine.net]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. fortislife.com [fortislife.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to PROTAC Linkers: The Core of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[2][3]
The primary function of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3][] The linker's characteristics—its length, composition, rigidity, and attachment points—dictate the geometry and stability of this complex.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.[7]
This guide provides a comprehensive technical overview of PROTAC linkers, covering their chemical composition, impact on biological activity, and the experimental protocols used for their evaluation.
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[][7]
Types of PROTAC Linkers and Their Properties
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common motifs incorporated into PROTAC linker structures are polyethylene (B3416737) glycol (PEG) and alkyl chains.[9]
Flexible Linkers
Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic accessibility.[7]
-
Alkyl Chains : These are simple hydrocarbon chains of varying lengths that provide a high degree of conformational flexibility.[7][10] While synthetically straightforward, their hydrophobic nature can sometimes limit the aqueous solubility of the PROTAC molecule.[10][11] However, this lipophilicity can also enhance cell permeability.[] Alkyl linkers are generally considered to be metabolically stable.[11]
-
Polyethylene Glycol (PEG) Chains : Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the solubility of PROTACs.[2][7][13] The ether oxygens in the PEG backbone impart hydrophilicity and can participate in hydrogen bonding.[7] The flexibility of PEG linkers can also be advantageous for achieving an optimal ternary complex geometry.[2] However, PEG linkers may have reduced metabolic stability in vivo compared to their alkyl counterparts.[10][11]
Rigid Linkers
Rigid linkers incorporate cyclic structures to constrain the conformation of the PROTAC.[7]
-
Cyclic Structures : The inclusion of saturated rings like piperazine (B1678402) and piperidine (B6355638) can limit the linker's flexibility.[7][10] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[7]
-
Aromatic Systems : Phenyl rings and other aromatic systems introduce planarity and rigidity into the linker.[7]
-
Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[7] The triazole moiety is also metabolically robust.[9]
"Smart" or Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities.[7]
-
Photoswitchable Linkers : Often containing an azobenzene (B91143) moiety, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.[7]
-
Photocleavable Linkers : These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[7]
Impact of Linker Properties on PROTAC Performance: Quantitative Insights
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The linker's length and composition critically influence these parameters.
Linker Length
An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes, preventing the POI and E3 ligase from binding simultaneously.[3][14] Conversely, a linker that is too long might result in an unstable complex with inefficient ubiquitination.[3][14] The ideal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3] For instance, in the development of PROTACs targeting TBK1, degradation was not observed with linkers shorter than 12 atoms.[9]
Linker Composition
The chemical makeup of the linker significantly impacts a PROTAC's physicochemical properties, such as solubility and cell permeability, which in turn affect its biological activity.[9][11] The use of different combinations of PEG and alkyl motifs allows for the tuning of properties like topological polar surface area (TPSA) and lipophilicity.[][9] For example, replacing an alkyl chain with a PEG linker of the same length can improve solubility but may decrease metabolic stability.[9][11]
| Linker Type | General Impact on DC50 | General Impact on Dmax | Key Physicochemical Properties |
| Alkyl | Highly dependent on length and target | Highly dependent on length and target | Hydrophobic, generally good metabolic stability, can improve cell permeability.[11][] |
| PEG | Often improves with optimized length | Can be enhanced due to improved solubility | Hydrophilic, improves aqueous solubility, may have reduced metabolic stability.[2][11] |
| Rigid | Can be very potent if conformation is optimal | Can be high due to pre-organized conformation | Reduced conformational flexibility, can improve selectivity and metabolic stability.[7][10] |
| Clickable (Triazole) | Potent and rapidly synthesized | Can be high | Metabolically stable, provides some rigidity.[7][9] |
Note: The optimal linker is highly system-dependent and requires empirical validation.
Experimental Protocols for PROTAC Linker Evaluation
A series of key experiments are necessary to synthesize and evaluate the biological activity of PROTACs with different linkers.
PROTAC Synthesis via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of diverse PROTAC libraries to probe structure-activity relationships.[3][9]
Objective: To couple a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.[3]
Materials: [3]
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
Procedure: [3]
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.
-
Add sodium ascorbate (e.g., 0.2 equivalents) to the solution, followed by the addition of copper(II) sulfate (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and purify the PROTAC product using standard chromatographic methods (e.g., HPLC).
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[15]
Protocol: [15]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.[15]
Protocol: [15]
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
Conclusion: The Future of PROTAC Linker Design
The linker is a critical component of PROTAC design, with its length, composition, and rigidity playing a pivotal role in determining the efficacy and drug-like properties of the final molecule.[2][9][16] While flexible linkers like alkyl and PEG chains offer synthetic accessibility and are essential for initial optimization, more rigid and functionalized linkers are emerging as powerful tools to enhance selectivity and control PROTAC activity.[7][10] The continued development of novel linker chemistries, coupled with advanced computational modeling and robust experimental evaluation, will undoubtedly accelerate the discovery of next-generation protein degraders with improved therapeutic profiles.[17][18] The rational design of PROTAC linkers remains a key area of research that holds immense promise for expanding the druggable proteome and treating a wide range of diseases.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
The Crucial Component: A Technical Guide to Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this sophisticated therapeutic is the linker, a chemical bridge that dictates the stability, efficacy, and safety profile of the entire ADC. This in-depth technical guide provides a comprehensive overview of ADC linkers, detailing their core principles, chemical diversity, and the experimental protocols essential for their evaluation.
Core Principles of ADC Linkers: A Balancing Act
The ideal ADC linker must navigate a delicate equilibrium: maintaining robust stability in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient and selective cleavage to unleash the cytotoxic payload within the target tumor cell.[1] This dual requirement has driven the evolution of two primary classes of linkers: cleavable and non-cleavable.[2]
Cleavable Linkers: Triggered Payload Release
Cleavable linkers are designed to be labile in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2] This "molecular switch" allows for the release of the payload in its free, unmodified, and fully active form.[2] There are three main categories of cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[3] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is remarkably stable in circulation but is efficiently cleaved within the lysosome.[1] This technology is central to highly successful ADCs like Adcetris® (brentuximab vedotin).[1]
-
pH-Sensitive Linkers: Exploiting the lower pH of endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH ~7.4), these linkers incorporate acid-labile functional groups like hydrazones.[1][3] While historically significant, first-generation hydrazone linkers exhibited instability in circulation, leading to potential off-target toxicity.[4]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are susceptible to reduction by the high intracellular concentration of glutathione (B108866) (GSH) in tumor cells (1-10 mM) compared to the plasma (~5 µM).[5] To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond.[3]
Non-Cleavable Linkers: Stability as a Priority
In contrast, non-cleavable linkers form a highly stable bond, typically a thioether bond, that resists enzymatic or chemical cleavage.[2][6] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[2][6] This results in the release of the payload still attached to the linker and a single amino acid residue. A prime example of this strategy is Kadcyla® (ado-trastuzumab emtansine), which employs a stable thioether linker.[7] The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and a better safety profile.[6]
Quantitative Comparison of Linker Performance
The choice of linker profoundly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for representative ADCs with different linker technologies.
Table 1: Comparative In Vitro Plasma Stability of ADC Linkers
| Linker Type | ADC Example | Plasma Source | Time Point (days) | % Intact ADC Remaining | Reference |
| Protease-Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Human | 7 | >95% | [6] |
| Protease-Cleavable (Val-Ala) | Not Specified | Human | Not Specified | High Stability | [8] |
| pH-Sensitive (Hydrazone) | Gemtuzumab Ozogamicin | Human | 1.5 | ~50% (t1/2 = 36h) | [4] |
| Glutathione-Sensitive (Disulfide) | Not Specified | Human | Not Specified | Moderate Stability | [8] |
| Non-Cleavable (Thioether) | Trastuzumab Emtansine | Human | 7 | >95% | [6] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC (Antibody-Payload) | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (Val-Cit) | SK-BR-3 (HER2-positive) | ~10-50 | [9] |
| Anti-HER2-MMAE | Non-Cleavable (Thioether) | SK-BR-3 (HER2-positive) | ~25-100 | [10] |
| Anti-CD30-MMAE (Brentuximab Vedotin) | Cleavable (Val-Cit) | Karpas 299 (CD30-positive) | ~5-15 | [9] |
| Anti-HER2-DM1 (Trastuzumab Emtansine) | Non-Cleavable (Thioether) | SK-BR-3 (HER2-positive) | ~20-60 | [9] |
Key Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. The following sections provide detailed methodologies for key assays used to characterize ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C. A control sample in phosphate-buffered saline (PBS) should be included.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Preparation (for LC-MS analysis of DAR):
-
Immuno-affinity Capture: Isolate the ADC from plasma proteins using magnetic beads coated with an anti-human IgG (Fc) antibody.
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC using an acidic buffer (e.g., glycine-HCl, pH 2.5).
-
Reduction: For cysteine-linked ADCs, reduce the eluted ADC with a reducing agent like DTT or TCEP to separate the light and heavy chains.
-
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR).
-
Data Analysis: Plot the average DAR over time. A decrease in DAR indicates linker cleavage and payload deconjugation.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (a high salt buffer, e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Instrumentation: Use an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).
-
Chromatographic Conditions:
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Areai * DARi) / Σ Peak Areai
-
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., SK-BR-3 for anti-HER2 ADCs) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control antibodies intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.
Visualizing ADC Concepts and Workflows
Diagrams are invaluable tools for understanding the complex mechanisms and processes involved in ADC research. The following sections provide Graphviz (DOT language) scripts to generate key diagrams.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Workflow for In Vitro Plasma Stability
Caption: Experimental workflow for assessing ADC plasma stability via LC-MS.
Logical Relationship of Linker Choice and ADC Properties
Caption: Impact of linker choice on key ADC properties.
Conclusion
The linker is a critical determinant of the success of an ADC, profoundly influencing its therapeutic index. The choice between a cleavable and non-cleavable linker strategy must be carefully considered based on the target antigen, the payload, and the desired mechanism of action. A deep understanding of linker chemistry, coupled with robust analytical and biological evaluation, is paramount for the design of the next generation of safer and more effective Antibody-Drug Conjugates.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Acid-PEG4-C2-Boc CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG4-C2-Boc, a heterobifunctional linker essential in the development of advanced therapeutics, particularly in the field of targeted protein degradation.
Core Compound Information
This compound is a versatile molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] This linker is specifically noted for its application in the development of PROTACs for the inhibition of mTOR (mechanistic Target of Rapamycin).[1][2][3]
The structure of this compound features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides optimal length for inducing the proximity between a target protein and an E3 ubiquitin ligase. One terminus of the linker is a carboxylic acid, available for conjugation, while the other end is a Boc (tert-butyloxycarbonyl) protected amine, which allows for sequential and controlled synthetic steps.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1835759-85-7 | [2] |
| Molecular Weight | 350.40 g/mol | |
| Molecular Formula | C16H30O8 | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Conditions | -20°C for long-term storage | [3][4] |
Experimental Protocols
The utility of this compound in PROTAC synthesis hinges on two primary chemical transformations: the formation of a stable amide bond with an amine-containing ligand and the deprotection of the Boc group to reveal a primary amine for subsequent conjugation.
Protocol 1: Amide Bond Formation with an Amine-Containing Ligand
This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine on a target protein ligand or an E3 ligase ligand. This reaction is typically facilitated by activating the carboxylic acid with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., target protein binder)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the conjugated intermediate.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine, which can then be coupled to a second ligand.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in a solution of 20% TFA in DCM.
-
Stir the mixture at room temperature for 1 hour. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. This product can then be used in a subsequent amide coupling reaction (as described in Protocol 1) to complete the PROTAC synthesis.
Visualizations
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.
References
Solubility Profile of Acid-PEG4-C2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG4-C2-Boc, a bifunctional linker commonly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Understanding the solubility of this linker is critical for its effective handling, reaction setup, and purification.
The structure of this compound, featuring a lipophilic Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a polar carboxylic acid group, results in an amphiphilic molecule with a broad solubility profile. While specific quantitative solubility data is not extensively published, a strong predictive assessment can be made based on the physicochemical properties of its constituent parts and data from structurally analogous compounds.
Predicted Solubility of this compound
The solubility of this compound is dictated by the interplay of its different structural components. The Boc group enhances solubility in non-polar organic solvents, while the PEG4 chain and the terminal carboxylic acid promote solubility in polar organic solvents and to some extent in aqueous media.[1][2]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily Soluble | The polar aprotic nature of DMSO effectively solvates the entire molecule. A structurally related compound, Acid-C2-PEG4-C2-NHS ester, is reported to be soluble in DMSO at 100 mg/mL.[3] |
| Dimethylformamide (DMF) | Readily Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating both the polar and non-polar regions of the molecule.[1] | |
| Acetonitrile (ACN) | Soluble | ACN is a good solvent for molecules with polar functionalities like the PEG linker and carboxylic acid.[2] | |
| Chlorinated | Dichloromethane (DCM) | Readily Soluble | DCM is effective at dissolving molecules with a combination of polar and non-polar characteristics.[1] |
| Polar Protic | Methanol (B129727) (MeOH) | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the ether oxygens of the PEG chain and the carboxylic acid, facilitating dissolution.[2] |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's ability to form hydrogen bonds contributes to good solubility.[2] | |
| Non-polar | Ethyl Acetate (B1210297) (EtOAc) | Moderately Soluble | The ester functionality and alkyl chain of ethyl acetate can interact favorably with the Boc group and parts of the PEG chain.[2] |
| Hexanes | Sparingly Soluble | The highly non-polar nature of hexanes does not effectively solvate the polar PEG chain and carboxylic acid, leading to poor solubility.[2] | |
| Aqueous | Water | Sparingly Soluble | The hydrophilic PEG4 spacer imparts a degree of aqueous solubility.[1][4] However, the presence of the lipophilic Boc group and C2 linker may limit overall water solubility. |
Experimental Protocol for Determining Solubility
For applications requiring precise solubility values, the following experimental protocol is recommended.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Syringe filters (chemically compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Saturation:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[5]
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.[5]
-
-
Sample Filtration and Dilution:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove all undissolved particles.
-
Dilute the clear, saturated filtrate with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted, saturated solution and the standard solutions using a validated HPLC method.
-
The concentration of this compound in the diluted filtrate is determined by comparing its peak area to the calibration curve generated from the standard solutions.[5]
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, experimental verification of solubility in the specific solvent system and conditions to be used is strongly recommended.
References
Technical Guide: Synthesis of Acid-PEG4-C2-Boc
An in-depth technical guide on the chemical synthesis of Acid-PEG4-C2-Boc, tailored for researchers, scientists, and drug development professionals.
This document provides a detailed overview of a plausible synthetic route for this compound, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery applications. The synthesis involves the protection of an amino-PEGylated precursor followed by the introduction of a terminal carboxylic acid functionality.
Proposed Chemical Structure
The nomenclature "this compound" suggests a molecule with a carboxylic acid group at one terminus and a Boc-protected amine at the other, separated by a tetraethylene glycol (PEG4) spacer and a two-carbon (C2) linker. A likely chemical structure is 3-(2-(2-(2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid.
Synthetic Strategy Overview
The proposed synthesis follows a two-step route starting from the commercially available 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol.
-
Boc Protection: The primary amine of the starting material is protected using di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.
-
Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a milder alternative like TEMPO-catalyzed oxidation.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Intermediate 1)
-
Materials:
-
2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol in dichloromethane (DCM).
-
Add triethylamine (TEA) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound
-
Materials:
-
Intermediate 1
-
Jones reagent (CrO₃ in H₂SO₄) or TEMPO/BAIB
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using Jones Oxidation):
-
Dissolve Intermediate 1 in acetone and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the solution until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Equiv. | Amount | Solvent | Temperature | Time |
| 1 | 2-(...)-ethan-1-ol | 1.0 | (e.g., 5 g) | DCM | 0 °C to RT | 12 h |
| 1 | (Boc)₂O | 1.1 | (calc.) | DCM | 0 °C to RT | 12 h |
| 1 | Triethylamine | 1.5 | (calc.) | DCM | 0 °C to RT | 12 h |
| 2 | Intermediate 1 | 1.0 | (e.g., 4 g) | Acetone | 0 °C | 2 h |
| 2 | Jones Reagent | 2.0 | (calc.) | Acetone | 0 °C | 2 h |
Table 2: Product Yield and Characterization
| Product | Form | Yield (%) | Purity (HPLC) | ¹H NMR | ESI-MS (m/z) |
| Intermediate 1 | Colorless oil | ~90% | >95% | Consistent with protected structure | [M+H]⁺, [M+Na]⁺ calculated and observed |
| This compound | White solid | ~85% | >98% | Consistent with final product structure | [M+H]⁺, [M+Na]⁺ calculated and observed |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Boc deprotection pathway of this compound.
A Technical Guide to Acid-PEG4-C2-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility and cell permeability.[1][3] Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the flexibility needed for optimal ternary complex formation.[1][4][5]
Acid-PEG4-C2-Boc is a versatile, bifunctional linker used in the modular synthesis of PROTACs.[6] Its structure features:
-
An acid (carboxylic acid) group for conjugation to an amine-containing ligand.
-
A PEG4 (4-unit polyethylene glycol) chain to enhance solubility and provide spatial length.
-
A C2 (ethyl) spacer.
-
A Boc (tert-butyloxycarbonyl) protected amine, which can be deprotected to react with a carboxyl-containing ligand.
While "this compound" is a valuable building block, comprehensive data is often published on the final PROTAC molecule rather than the individual linker. Therefore, this guide will use the well-characterized BRD4-degrader, dBET1 , as a practical case study to illustrate the application and evaluation of PROTACs constructed with similar PEG-based linkers.[7][8][9][10] dBET1 is composed of the BRD4 inhibitor JQ1 linked to a ligand for the E3 ligase Cereblon (CRBN).[7][10]
Mechanism of Action and Key Signaling Pathways
PROTACs like dBET1 function by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ligase (CRBN).[11] This proximity allows the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[11] The PROTAC is then released and can catalytically induce the degradation of more target protein molecules.[2]
BRD4 Signaling: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, binding to acetylated histones to regulate gene expression.[12] It plays a crucial role in the transcription of key oncogenes and pro-inflammatory genes.[8][12] Key pathways involving BRD4 include:
-
c-MYC Regulation: BRD4 is a critical regulator of the MYC oncogene, and its degradation leads to potent downregulation of c-MYC protein levels.[13]
-
NF-κB Signaling: BRD4 interacts with the NF-κB co-activator RELA, and its presence is required for the transcription of many NF-κB target genes involved in inflammation and cancer.[14]
-
JAK/STAT Pathway: BRD4 can regulate the activation of the JAK/STAT3 signaling pathway, which is involved in cell proliferation and survival.[15]
-
Notch Signaling: In some cancers, BRD4 regulates the Jagged1/Notch1 signaling pathway, which is critical for cell migration and invasion.[16]
Data Presentation: Performance Metrics of dBET1
The efficacy of a PROTAC is quantified by several key metrics, including its binding affinity to its targets and its ability to induce protein degradation in a cellular context.
Table 1: Binding and Ternary Complex Formation
| Compound | Target | Assay Type | Kd / IC50 | Notes |
|---|---|---|---|---|
| JQ1 | BRD4 (BD1) | ITC | 50 nM | Parent inhibitor binding affinity. |
| Thalidomide | CRBN | ITC | ~1 µM | Parent E3 ligase ligand affinity. |
| dBET1 | BRD4 (BD1) | Displacement Assay | 20 nM | Retains high affinity for the target protein.[17] |
| dBET1 | Ternary Complex | TR-FRET | ~4.6 nM (EC50) | Demonstrates potent, chemically induced dimerization of BRD4 and CRBN.[18] |
Table 2: Cellular Degradation Performance of dBET1
| Cell Line | Cancer Type | DC50 (Degradation) | Dmax (Max Degradation) | Time |
|---|---|---|---|---|
| MV4;11 | Acute Myeloid Leukemia (AML) | ~10-30 nM | >95% | 18h |
| 22Rv1 | Prostate Cancer | ~100 nM | >90% | 18h |
| MM.1S | Multiple Myeloma | ~30 nM | >95% | 18h |
| HeLa | Cervical Cancer | ~100 nM | >90% | 24h |
| Jurkat | T-cell Leukemia | ~30 nM | >90% | 4h |
DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.Values are approximate and compiled from multiple sources for illustrative purposes.
Experimental Protocols
The development and characterization of a PROTAC involves chemical synthesis followed by a series of biochemical and cellular assays.
PROTAC Synthesis (General Protocol)
This protocol outlines a general strategy for synthesizing a PROTAC using a bifunctional linker like this compound. It involves sequential amide couplings.[19]
Step 1: Couple Ligand 1 (Amine-containing) to the Linker's Carboxylic Acid
-
Under an inert atmosphere, dissolve the amine-containing ligand (e.g., a pomalidomide (B1683931) derivative, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA (2.5 eq), dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.
-
Purify the resulting Ligand 1-Linker-Boc intermediate, typically by reverse-phase HPLC.
Step 2: Deprotect the Boc Group
-
Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt (Ligand 1-Linker-NH2).
Step 3: Couple Ligand 2 (Carboxyl-containing) to the Linker's Amine
-
Under an inert atmosphere, dissolve the carboxyl-containing ligand (e.g., JQ1-acid, 1.0 eq) and the amine salt from Step 2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by LC-MS.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product using LC-MS and NMR analysis.
Western Blot for Protein Degradation
Western blotting is the standard method for quantifying changes in protein levels following PROTAC treatment.[2][11][20]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MV4;11) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 18, 24 hours).
2. Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[11]
3. SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[11]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each lane.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This assay confirms that the PROTAC physically bridges the target protein and the E3 ligase in cells.
-
Treat cells with the PROTAC, a negative control, and vehicle (DMSO) for a short duration (e.g., 1-2 hours). To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib).[17][21]
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against the target protein (e.g., anti-BRD4) or the E3 ligase component (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot, probing for the presence of the target protein, the E3 ligase, and other components of the complex. An increased signal for the E3 ligase in the target protein pulldown (or vice-versa) in the presence of the PROTAC indicates ternary complex formation.[21]
Disclaimer: This document is intended for research and informational purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 13. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Acid-PEG4-C2-Boc in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of targeted cancer therapy, the rational design of therapeutic agents is paramount. Heterobifunctional linker molecules are central to the development of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on Acid-PEG4-C2-Boc, a versatile linker that embodies the key chemical functionalities required for the synthesis of these next-generation therapeutics. This document details the linker's properties, its strategic application in oncology, representative quantitative data, detailed experimental protocols for cellular and biochemical assays, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound: A Chemist's Perspective
This compound is a heterobifunctional linker designed for modular and efficient bioconjugation. Its structure is comprised of three key components:
-
Carboxylic Acid (-COOH): A reactive handle for forming stable amide bonds with primary or secondary amines, commonly found on targeting ligands or cytotoxic payloads. This reaction is typically facilitated by activating agents like HATU or EDC/NHS.
-
Tetraethylene Glycol Spacer (PEG4): A hydrophilic chain of four polyethylene (B3416737) glycol units. The PEG spacer is critical for enhancing the aqueous solubility of the final conjugate, which is often a challenge for large, hydrophobic molecules like PROTACs and ADCs.[1] This improved solubility can mitigate aggregation, improve pharmacokinetic (PK) properties, and ultimately enhance the therapeutic index.[2]
-
Boc-Protected Amine (-NH-Boc): A tert-butyloxycarbonyl (Boc) protected amine. This protecting group provides an orthogonal handle for a second, distinct conjugation step. The Boc group is stable under standard coupling conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine, ready for subsequent reaction.[3]
This combination of features allows for a controlled, stepwise synthesis of complex molecules, making it an invaluable tool in the construction of targeted cancer therapies.[3]
Core Application I: PROTACs for Targeted Protein Degradation
PROTACs are innovative therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[4] These molecules consist of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting them.[5]
The linker is a critical determinant of PROTAC efficacy, as its length and composition dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 Ligase). This compound is ideally suited for PROTAC synthesis. For instance, in the development of PROTACs targeting the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently hyperactivated in cancer, this linker can be employed to connect an mTOR-binding moiety to an E3 ligase ligand.[4]
Mechanism of Action: PROTAC-Mediated Degradation
The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ligase inside the cell, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.
Core Application II: ADCs for Targeted Chemotherapy
Antibody-Drug Conjugates (ADCs) are a class of therapeutics that deliver potent cytotoxic agents (payloads) directly to cancer cells.[2] This is achieved by linking the payload to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the ADC's stability in circulation and the efficient release of the payload upon internalization into the target cell.[6]
This compound can be used in a sequential conjugation strategy to construct an ADC.[7] The carboxylic acid end can be activated and reacted with lysine (B10760008) residues on the antibody. Following purification, the Boc group is removed, and the newly exposed amine is then conjugated to an activated cytotoxic payload. The hydrophilic PEG4 spacer helps to overcome the hydrophobicity of many potent payloads, reducing the risk of aggregation and improving the overall properties of the ADC.[2]
General Workflow for ADC Synthesis
The synthesis is a multi-step process involving linker activation, conjugation to the antibody, deprotection, and final payload conjugation, followed by rigorous purification and characterization.
Quantitative Data Analysis
While specific, published quantitative data for a therapeutic agent constructed with the exact this compound linker is not publicly available, the following tables present representative data for PROTACs and ADCs utilizing similar PEG4 linkers. This data illustrates the key metrics used to evaluate such molecules.
Table 1: Representative Data for a BRD4-targeting PROTAC with a PEG4 Linker Data is illustrative and compiled from general knowledge of PROTAC evaluation.
| Parameter | Value | Cell Line | Description |
| DC₅₀ (Degradation) | 15 nM | HeLa | Concentration of PROTAC required to degrade 50% of the target protein (BRD4). |
| Dₘₐₓ (Degradation) | >95% | HeLa | Maximum percentage of target protein degradation achieved. |
| IC₅₀ (Viability) | 25 nM | HeLa | Concentration of PROTAC required to inhibit cell proliferation by 50%. |
| CRBN Engagement | 120 nM | 293T | Concentration required for 50% engagement of the E3 ligase in a cellular context. |
Table 2: Representative Data for an ADC with a PEG4 Linker Data is illustrative and compiled from general knowledge of ADC evaluation.
| Parameter | Value | Description |
| Drug-to-Antibody Ratio (DAR) | 3.8 | The average number of drug molecules conjugated to each antibody. |
| In Vitro Cytotoxicity (IC₅₀) | 0.5 nM | Concentration of ADC required to kill 50% of target antigen-positive cancer cells. |
| Plasma Stability (24h) | >98% | Percentage of intact ADC remaining in human plasma after 24 hours. |
| Tumor Growth Inhibition (TGI) | 85% | In vivo reduction in tumor volume in a mouse xenograft model compared to control. |
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize therapeutics developed with linkers like this compound.
Protocol 1: PROTAC-Mediated Protein Degradation via Western Blot
This is the standard method to directly measure the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein.
-
PROTAC compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 16-24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the membrane for a loading control. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound (like an ADC or PROTAC) on cell proliferation and viability.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Test compound (ADC or PROTAC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion
This compound stands out as a versatile and enabling chemical tool for researchers in oncology drug development. Its defined structure, incorporating orthogonal reactive groups and a hydrophilic PEG4 spacer, provides a robust platform for the modular synthesis of advanced therapeutics like PROTACs and ADCs. The principles and protocols outlined in this guide provide a framework for leveraging this linker to create novel, targeted cancer therapies with improved physicochemical and pharmacological properties. The continued, rational application of such well-designed linkers will be instrumental in advancing the next generation of precision medicines.
References
Methodological & Application
Step-by-Step Synthesis of PROTACs Using Acid-PEG4-C2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Acid-PEG4-C2-Boc. PROTACs are emergent therapeutic modalities that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4][5][6] The linker itself is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[7][8]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and provide flexibility, which can facilitate optimal orientation of the two ligands for productive ternary complex formation.[8][9] The this compound linker offers a versatile platform for PROTAC synthesis, featuring a carboxylic acid for coupling to an amine-functionalized ligand and a Boc-protected amine for subsequent deprotection and conjugation to a second ligand bearing a carboxylic acid. This allows for a modular and controlled synthetic approach.[10][11]
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[4][5]
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a sequential process that involves two main coupling steps, with an intermediary deprotection step. The following protocols outline a general procedure. Researchers should note that reaction conditions may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Coupling of this compound to an Amine-Functionalized Ligand (Ligand A)
This initial step involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on either the POI ligand or the E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized Ligand A (e.g., warhead or E3 ligase ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF. Add NHS (1.2 eq) and DCC (1.2 eq) or HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve the amine-functionalized Ligand A (1.1 eq) in anhydrous DMF. Add the activated linker solution dropwise to the Ligand A solution. Stir the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected Ligand A-linker conjugate.[10]
Protocol 2: Boc Deprotection
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the terminal amine for the second coupling reaction.
Materials:
-
Boc-protected Ligand A-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected Ligand A-linker conjugate (1.0 eq) in a solution of 20-50% TFA in DCM.[12]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.[12]
-
Removal of TFA: Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).[12] The resulting amine salt is typically used directly in the next step without further purification.
Protocol 3: Coupling of the Deprotected Intermediate with a Carboxylic Acid-Functionalized Ligand (Ligand B)
The final step involves the formation of a second amide bond to complete the PROTAC synthesis.
Materials:
-
Deprotected Ligand A-linker amine salt
-
Carboxylic acid-functionalized Ligand B (e.g., E3 ligase ligand or warhead)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask, dissolve the carboxylic acid-functionalized Ligand B (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.[10][13]
-
Coupling Reaction: Add a solution of the deprotected Ligand A-linker amine salt (1.2 eq) in anhydrous DMF to the activated Ligand B solution.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.[10]
-
Purification: Upon completion, quench the reaction with water and purify the crude PROTAC by preparative reverse-phase HPLC.[10] Lyophilize the pure fractions to obtain the final PROTAC product.
Synthetic Workflow
The overall synthetic strategy for the construction of a PROTAC using this compound is a modular and sequential process.
Caption: A modular workflow for PROTAC synthesis.
Data Presentation
Quantitative data from the synthesis should be systematically recorded to ensure reproducibility and for the characterization of the final product.
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) (by HPLC) |
| 1. Amide Coupling | Boc-Protected Ligand A-Linker | This compound | Ligand A, HATU, DIPEA | DMF | 12-24 h | 60-80 | >95 |
| 2. Boc Deprotection | Deprotected Ligand A-Linker | Boc-Protected Intermediate | TFA, DCM | DCM/TFA | 1-3 h | ~100 (crude) | - |
| 3. Amide Coupling | Final PROTAC | Deprotected Intermediate | Ligand B, HATU, DIPEA | DMF | 4-16 h | 40-60 | >98 |
Note: The yields and purity are representative and may vary depending on the specific ligands and reaction conditions used.
Conclusion
The use of this compound provides a robust and adaptable method for the synthesis of PROTACs. The modular nature of this approach allows for the systematic variation of both the protein of interest and E3 ligase ligands, facilitating the generation of PROTAC libraries for structure-activity relationship studies. Careful monitoring and purification at each step are crucial for obtaining the final PROTAC with high purity, which is essential for accurate biological evaluation. The protocols provided herein serve as a foundational guide for researchers venturing into the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Boc Deprotection of Acid-PEG4-C2-Boc using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] Acid-PEG4-C2-Boc is a heterobifunctional linker that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid, and a Boc-protected amine. The controlled deprotection of the Boc group is a critical step to unmask the primary amine, enabling subsequent conjugation to other molecules of interest.[3]
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine salt.[4] This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound using TFA.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through several key steps:[4][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5]
-
Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[4][5]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.[4]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, reaction time, temperature, and the presence of scavengers. The following table summarizes typical conditions for the Boc deprotection of PEG linkers.
| Parameter | Typical Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A common and effective reagent for Boc cleavage.[2] |
| 4M HCl in 1,4-dioxane | A stronger acid system that can be used if TFA is ineffective.[2][6] | |
| Solvent | Dichloromethane (DCM) | A common solvent providing good solubility for many PEGylated compounds.[2][7] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be necessary for sterically hindered substrates.[2][6] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the rate and minimize side reactions.[2][7] |
| Reaction Time | 0.5 - 2 hours | Reaction progress should be monitored by TLC or LC-MS.[7][8] |
| Scavengers | Triisopropylsilane (B1312306) (TIS) | 2.5-5% (v/v). Used to trap the tert-butyl cation and prevent side reactions.[6] |
| Typical Yield | >90% | [7] |
Experimental Protocols
This section provides a detailed methodology for the deprotection of this compound using TFA in a solution phase.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[8]
-
Dichloromethane (DCM), anhydrous[8]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[8]
-
Toluene (B28343) (for co-evaporation)[8]
-
Saturated aqueous sodium bicarbonate solution (for work-up)[9]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[9]
-
Round-bottom flask[8]
-
Magnetic stirrer and stir bar[8]
-
Ice bath
Protocol 1: Standard Boc Deprotection in Solution
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[4][7]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[4][7]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[3][6] If the molecule contains acid-sensitive groups prone to reaction with the released tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[7][10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[7][9]
-
Work-up and Isolation:
-
Option A (TFA Salt): Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.[9] To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).[9] The resulting amine TFA salt can often be used directly in the next step.[7][10]
-
Option B (Free Amine): After removal of the solvent and excess TFA, dissolve the residue in DCM.[9] Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[9] Caution: CO2 evolution will occur. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[7][9]
-
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Acid-PEG4-C2-Boc to Primary Amines on Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as peptides, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased in vivo half-life, and reduced immunogenicity.[1] This document provides detailed application notes and experimental protocols for the conjugation of Acid-PEG4-C2-Boc, a heterobifunctional linker, to primary amines (N-terminus or lysine (B10760008) side chains) on peptides.
This linker contains a carboxylic acid for conjugation, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc group provides a stable protecting group that can be removed under specific acidic conditions, allowing for subsequent, orthogonal conjugation of other molecules.[2][3] This two-stage conjugation capability is particularly valuable in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]
Materials and Methods
Materials
-
Peptide containing at least one primary amine (N-terminus or Lysine residue)
-
This compound (Boc-NH-PEG4-CH2CH2COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Deprotection Solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2][5]
-
Cold Diethyl Ether
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Quantitative Data Summary
Successful conjugation and deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.
Table 1: Recommended Reaction Conditions for NHS Ester Activation and Peptide Conjugation
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5 eq.), NHS/sulfo-NHS (1.2-1.5 eq.) | Molar equivalents relative to this compound.[1][6] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[6][] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[6] |
| Molar Excess of Activated PEG Linker | 5 to 20-fold | Molar excess over the peptide; requires empirical optimization.[6] |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | [4] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20-50% TFA in DCM | A common cleavage cocktail.[2][8] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 30 - 120 minutes | Monitor by LC-MS for completion.[8][9] |
| Scavengers | Triisopropylsilane (TIS) | Can be added to prevent side reactions.[9] |
Experimental Protocols
Part 1: Activation of this compound
This protocol describes the conversion of the carboxylic acid group on the PEG linker to an amine-reactive NHS ester.
-
Reagent Preparation : Allow EDC, NHS (or sulfo-NHS), and this compound to warm to room temperature before opening to prevent moisture condensation.[4]
-
Dissolution : Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).[6]
-
Activation : In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (1.2 molar equivalents) in the same anhydrous solvent.[1] Add the EDC/NHS solution to the dissolved PEG linker.
-
Incubation : Vortex the mixture gently and let it react for 15-30 minutes at room temperature. The resulting activated Boc-NH-PEG4-C2-NHS ester is now ready for immediate use.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Surface Modification of Nanoparticles with Acid-PEG4-C2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic "stealth" layer. This layer reduces protein adsorption (opsonization) and recognition by the reticuloendothelial system (RES), leading to prolonged systemic circulation, enhanced stability, and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.
Acid-PEG4-C2-Boc is a heterobifunctional linker ideal for this purpose. It possesses three key functional components:
-
A carboxylic acid (-COOH) group for covalent attachment to amine-functionalized nanoparticles.
-
A tetraethylene glycol (PEG4) spacer that provides hydrophilicity and flexibility.
-
A tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) group, which allows for subsequent conjugation of targeting ligands, imaging agents, or other functional molecules after a simple deprotection step.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected physicochemical changes, and potential applications.
Data Presentation: Physicochemical Properties of Modified Nanoparticles
The successful surface modification of nanoparticles with this compound results in predictable changes to their physicochemical properties. The following tables summarize representative quantitative data for nanoparticles before and after modification. Note that the exact values will vary depending on the core nanoparticle material, initial size, and the specific reaction conditions.
Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Type | Hydrodynamic Diameter (nm) | PDI |
| Unmodified Nanoparticles | 100 ± 5 | 0.15 ± 0.03 |
| This compound Modified Nanoparticles | 120 ± 7 | 0.12 ± 0.02 |
Table 2: Change in Surface Charge (Zeta Potential)
| Nanoparticle Type | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Before Modification) | +25 ± 3 |
| This compound Modified Nanoparticles | -15 ± 4 |
Table 3: Representative Drug Loading and Release Kinetics
| Nanoparticle Formulation | Drug Loading Capacity (%) | Drug Release at 24h (pH 7.4) | Drug Release at 24h (pH 5.0) |
| Unmodified Nanoparticles | 10 ± 1.5 | 40% | 75% |
| This compound Modified Nanoparticles | 8 ± 1.2 | 30% | 65% |
Mandatory Visualizations
Caption: Experimental Workflow for Nanoparticle Surface Modification.
Caption: Cellular Uptake and Intracellular Drug Delivery Pathway.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the activation of the terminal carboxylic acid group of this compound using carbodiimide chemistry to form a reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10 mg/mL in a clean, dry glass vial.
-
Place the vial on a magnetic stirrer and add a stir bar.
-
Add NHS to the solution at a 1.2 molar excess relative to the this compound.
-
Add EDC to the solution at a 1.5 molar excess relative to the this compound.
-
Purge the vial with argon or nitrogen gas, seal it, and cover it with aluminum foil to protect it from light.
-
Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
-
The resulting solution containing the activated NHS-ester of this compound is now ready for conjugation to amine-functionalized nanoparticles. It is recommended to use the activated linker solution immediately.
Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the activated this compound to the surface of nanoparticles that have primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
Activated this compound solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M MES buffer with 0.5 M NaCl, pH 6.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Centrifuge and appropriate centrifuge tubes or dialysis membrane (with a suitable molecular weight cut-off)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion. A 20-50 fold molar excess of the linker relative to the estimated number of amine groups on the nanoparticle surface is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or orbital shaker).
-
To quench the reaction and deactivate any unreacted NHS esters, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Purify the PEGylated nanoparticles to remove unreacted linker, EDC, NHS, and byproducts. This can be achieved by:
-
Centrifugation: Centrifuge the nanoparticle suspension, discard the supernatant, and resuspend the pellet in fresh PBS. Repeat this washing step at least three times.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with several changes of the buffer.
-
-
Resuspend the purified Boc-protected PEGylated nanoparticles in an appropriate buffer for storage or for the subsequent deprotection step.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the surface of the PEGylated nanoparticles to expose a primary amine, which can then be used for further functionalization.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS, pH 7.4
-
Centrifuge and centrifuge tubes
Procedure:
-
Lyophilize the purified Boc-protected PEGylated nanoparticles to obtain a dry powder.
-
Resuspend the lyophilized nanoparticles in a freshly prepared solution of 20-50% (v/v) TFA in DCM. The concentration of nanoparticles can be in the range of 1-10 mg/mL.
-
Incubate the mixture at room temperature for 1-2 hours with gentle stirring.
-
Remove the TFA and DCM by either:
-
Direct Evaporation: Under a stream of nitrogen gas.
-
Centrifugation: Centrifuge the suspension, carefully decant the supernatant, and repeat with fresh DCM to wash away residual TFA.
-
-
Wash the deprotected nanoparticles by resuspending the pellet in PBS (pH 7.4) and centrifuging. Repeat this washing step three times to ensure complete removal of residual acid.
-
Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions or for final formulation.
Characterization of Modified Nanoparticles
It is essential to characterize the nanoparticles at each stage of the modification process to confirm the success of each step. Key characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). An increase in size after PEGylation is expected.
-
Zeta Potential Measurement: To assess the surface charge. A shift from a positive charge (for amine-functionalized nanoparticles) to a negative charge after conjugation with this compound is indicative of successful modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface by identifying characteristic peaks of the PEG backbone and the amide bond formed.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen and oxygen from the PEG linker.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the degradation of the organic PEG layer.
By following these protocols and characterization methods, researchers can reliably modify nanoparticles with this compound, paving the way for the development of advanced and effective nanomedicines.
Application Notes and Protocols for Coupling Acid-PEG4-C2-Boc to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This process can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves their pharmacokinetic and pharmacodynamic profiles. Key benefits include a longer circulating half-life, reduced immunogenicity, increased stability against proteolytic degradation, and enhanced solubility.
Acid-PEG4-C2-Boc (tert-butyl N-(2-(2-(2-(2-(2-carboxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) is a heterobifunctional linker that offers precise control in the stepwise construction of complex bioconjugates. It features a terminal carboxylic acid for conjugation to primary amines on a protein, a hydrophilic 4-unit PEG spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine. This Boc group provides an orthogonal handle for subsequent conjugation steps after its removal under acidic conditions. This linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
These application notes provide a comprehensive guide to the reaction conditions, experimental protocols, and downstream processing for the successful coupling of this compound to proteins.
Chemical Principle: Carbodiimide-Mediated Amide Bond Formation
The most common and efficient method for coupling a carboxylic acid-terminated PEG linker to a protein is through carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking reaction forms a stable amide bond between the carboxylic acid of the PEG linker and primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) on the protein.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound, forming a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with primary amines on the protein to form a stable amide bond, releasing NHS as a byproduct. The coupling to the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).
Key Reaction Parameters and Optimization
The success of the PEGylation reaction is dependent on several critical parameters that should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| pH | Activation: 4.5 - 6.0Coupling: 7.2 - 8.5 | A two-step pH adjustment can improve efficiency, though a one-pot reaction at pH 7.0-7.5 is often successful. |
| Molar Ratio (PEG:Protein) | 1:1 to >20:1 | This is a critical parameter to control the degree of PEGylation. Start with a range (e.g., 5:1, 10:1, 20:1) to find the optimal ratio. |
| Molar Ratio (EDC:PEG) | 1.5:1 to 5:1 | A molar excess of EDC ensures efficient activation of the PEG acid. |
| Molar Ratio (NHS:EDC) | 1:1 to 1.2:1 | NHS is typically used in slight excess or equimolar amounts relative to EDC to efficiently form the NHS ester. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also promote protein aggregation. |
| Reaction Time | 2 hours to overnight | Can be optimized. Longer reaction times are common for reactions performed at 4°C. |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can help maintain protein stability during the conjugation reaction. |
| Buffer Composition | MES, PBS, Borate | Must be free of primary amines (e.g., Tris, Glycine) which will compete with the protein for reaction with the activated PEG. |
Table 1: Summary of General Reaction Conditions for Protein PEGylation.
Experimental Protocols
Protocol 1: One-Pot Protein PEGylation
This protocol describes a general method for the direct coupling of this compound to a protein in a single reaction vessel.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.
-
Dissolve this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the activated NHS ester.
-
-
Conjugation to Protein:
-
Add the freshly prepared activated this compound solution to the protein solution. The volume of the organic solvent from the activation step should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate from unreacted PEG linker and reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or dialysis.[1]
-
Protocol 2: Boc Deprotection for Subsequent Conjugation
This protocol describes the removal of the Boc protecting group to yield a free amine, which can be used for further modifications.
Materials:
-
Boc-PEGylated protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system (e.g., dialysis or buffer exchange column)
Procedure:
-
Preparation: Lyophilize the purified Boc-PEG-protein conjugate to ensure it is free of water.
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in a deprotection solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS if possible.
-
-
Solvent Removal: Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.
-
Purification: Immediately purify the deprotected protein conjugate by buffer exchange or dialysis into a suitable storage buffer to remove residual TFA.
Characterization of PEGylated Proteins
Comprehensive characterization is critical to ensure the quality, consistency, and efficacy of the PEGylated protein. A multi-faceted analytical approach is required.[2]
| Analytical Technique | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).[2] |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Exact Molecular Weight | Confirms the covalent attachment of the PEG linker and helps determine the degree of PEGylation.[3][4] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius / Purity | PEGylated protein will elute earlier than the unmodified protein. Used to separate PEGylated species from unreacted protein and excess PEG reagent.[1] |
| Ion Exchange Chromatography (IEX) | Surface Charge | PEGylation can shield surface charges, leading to a change in elution profile compared to the native protein. Can be used to separate species with different degrees of PEGylation.[1] |
| Biological Activity Assays | Protein Function | Measures the specific biological activity (e.g., enzyme kinetics, receptor binding) to assess the impact of PEGylation on the protein's function. |
Table 2: Summary of Analytical Techniques for Characterizing PEGylated Proteins.
Visualizing Workflows and Mechanisms
Experimental Workflow for Protein PEGylation
The following diagram illustrates the general workflow for conjugating this compound to a protein and subsequent characterization.
Mechanism of PROTAC-Mediated Protein Degradation
This compound is a key building block for PROTACs. A PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates this mechanism.
References
Application Note: Purification of Acid-PEG4-C2-Boc Conjugates by Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG4-C2-Boc is a heterobifunctional linker commonly utilized in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The molecule features a carboxylic acid for conjugation to amine-containing molecules, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce aggregation, and a tert-butyloxycarbonyl (Boc) protected amine for subsequent, orthogonal conjugation steps.[2]
Following the initial conjugation reaction, the reaction mixture will typically contain the desired this compound conjugate, unreacted starting materials, excess reagents, and potential side products. Effective purification is critical to ensure the quality, efficacy, and reliability of the final product in downstream applications. Size Exclusion Chromatography (SEC) is a robust and widely used technique for the purification of PEGylated molecules, separating components based on their hydrodynamic volume in solution.[3][4] This method is particularly well-suited for removing smaller, unreacted molecules from the larger, desired conjugate.[5]
This application note provides a detailed protocol for the purification of this compound conjugates using SEC.
Principle of Separation
Size Exclusion Chromatography separates molecules based on their size in solution.[4] The stationary phase consists of porous beads. Larger molecules, such as the desired conjugate, are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like unreacted linkers and other reagents, can enter the pores, leading to a longer path and later elution. This differential elution allows for the effective separation of the product from impurities.
Experimental Protocols
Materials and Equipment
-
Chromatography System: HPLC or FPLC system equipped with a UV detector.
-
SEC Column: A column with a fractionation range appropriate for the molecular weight of the conjugate. (See Table 1 for examples).
-
Mobile Phase: A buffer that minimizes non-specific interactions. A common choice is phosphate-buffered saline (PBS).
-
Sample: Crude reaction mixture containing the this compound conjugate.
-
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Acetonitrile (for cleaning)
-
-
Supplies:
-
0.22 µm syringe filters
-
Autosampler vials or appropriate sample tubes
-
Fraction collection tubes
-
Sample Preparation
-
If the crude reaction mixture is in an organic solvent, evaporate the solvent under reduced pressure.
-
Reconstitute the crude mixture in a minimal volume of the SEC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
SEC Purification Protocol
-
System Equilibration: Equilibrate the SEC column with the mobile phase (e.g., PBS, pH 7.4) at the desired flow rate until a stable baseline is achieved. This typically requires flushing the column with at least two column volumes of the mobile phase.
-
Injection: Inject the prepared sample onto the column. The injection volume should be optimized for the specific column and separation but is generally a small fraction of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the column with the mobile phase at a constant flow rate. Collect fractions as the components elute. The desired conjugate is expected to elute in the earlier fractions, while smaller impurities will elute later.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as analytical HPLC or LC-MS, to determine which fractions contain the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, the pooled fractions can be concentrated using techniques like centrifugal filtration or lyophilization.
Data Presentation
The following tables provide representative data for the purification of PEGylated conjugates using SEC. The exact elution volumes and resolution will depend on the specific conjugate, column, and running conditions.
Table 1: Typical SEC Columns for PEGylated Conjugate Purification
| Column Name | Particle Size (µm) | Pore Size (Å) | Recommended Molecular Weight Range (Da) |
| Waters XBridge Premier SEC | 2.5 | 250 | 10,000 - 1,500,000 |
| Cytiva Superdex™ 200 Increase | 8.6 | - | 10,000 - 600,000 |
| ReproSil SEC 200 | 5 | 200 | 10,000 - 500,000 |
Table 2: Representative SEC Purification Parameters
| Parameter | Condition |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient (20-25 °C) |
| Detection Wavelength | 214 nm or 280 nm (if the conjugate has a chromophore) |
| Injection Volume | 1-2% of total column volume |
Table 3: Expected Elution Profile
| Component | Expected Elution | Rationale |
| This compound Conjugate | Early Elution | Larger hydrodynamic volume, excluded from pores. |
| Unreacted Linker/Reagents | Late Elution | Smaller size, penetrates pores, longer retention. |
| Aggregates | Very Early Elution (Void Volume) | Significantly larger than the desired conjugate. |
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Logical relationship of components in the this compound linker.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | - Injection volume too large- Inappropriate column choice- Non-specific interactions with column | - Reduce injection volume to <2% of column volume.- Select a column with an appropriate molecular weight range.- Add modifiers to the mobile phase (e.g., arginine) to reduce non-specific binding.[6] |
| Low Recovery | - Adsorption of the conjugate to the column matrix- Instability of the conjugate in the mobile phase | - Use a different column with a more inert stationary phase.- Ensure the mobile phase pH and composition are suitable for the conjugate's stability. |
| Peak Tailing | - Secondary interactions with the stationary phase- Column degradation | - Modify the mobile phase (e.g., adjust pH or ionic strength).- Replace the column if it is old or has been used extensively. |
Conclusion
Size Exclusion Chromatography is a highly effective method for the purification of this compound conjugates. By separating molecules based on their hydrodynamic volume, SEC efficiently removes unreacted starting materials and other small molecule impurities, yielding a product of high purity. The protocol outlined in this application note provides a robust framework for researchers, scientists, and drug development professionals to achieve successful purification of these important bioconjugation building blocks. Optimization of specific parameters, such as column choice and injection volume, may be necessary to achieve the best results for a particular conjugate.
References
Application Notes and Protocols for Click Chemistry Utilizing Acid-PEG4-C2-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Acid-PEG4-C2-Boc and its derivatives in click chemistry for advanced bioconjugation applications. This document details the conversion of this versatile linker into a click-chemistry-ready molecule and its subsequent use in creating complex biomolecular conjugates, such as those used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional linker that features a carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The PEG4 moiety enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance between conjugated molecules. The terminal carboxylic acid allows for straightforward coupling to amine-containing molecules, while the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization. This modular nature makes it an ideal starting point for creating linkers tailored for specific bioconjugation needs, including the introduction of bioorthogonal handles for click chemistry.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and specific method for covalently linking molecules in complex biological environments. By functionalizing this compound with an azide (B81097) or alkyne group, it becomes a powerful tool for click chemistry applications.[1][]
Key Applications
-
PROTAC Synthesis: this compound derivatives can be used to link a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.[3][] Click chemistry provides a robust method for the final assembly of these complex molecules.[5]
-
Antibody-Drug Conjugate (ADC) Development: This linker can be employed to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[6]
-
Biomolecule Labeling and Imaging: The functionalized linker can be used to attach fluorescent dyes, radioisotopes, or other imaging agents to proteins, peptides, or nucleic acids for visualization and tracking in biological systems.[7]
-
Surface Functionalization: Nanoparticles and other materials can be functionalized with these linkers to improve biocompatibility and for the attachment of targeting ligands.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the protocols described below. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
| Parameter | Value | Notes |
| Amide Coupling | ||
| Linker:Amine Molar Ratio | 1.2 : 1 | A slight excess of the activated linker is used to ensure complete reaction of the amine. |
| EDC:Linker Molar Ratio | 1.5 : 1 | Ensures efficient activation of the carboxylic acid. |
| NHS:Linker Molar Ratio | 1.2 : 1 | Forms a more stable intermediate compared to the carbodiimide-activated acid alone. |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Reaction progress can be monitored by LC-MS. |
| Boc Deprotection | ||
| TFA Concentration in DCM | 20-50% (v/v) | The concentration and time can be optimized based on the stability of the conjugate. |
| Reaction Time | 30-60 minutes at RT | Monitor by LC-MS to ensure complete deprotection. |
| CuAAC Click Reaction | ||
| Azide:Alkyne Molar Ratio | 1 : 2-2.2 | A slight excess of one component can drive the reaction to completion. |
| Copper(I) Catalyst | In situ from CuSO₄ and Na-Ascorbate | Typically 1-5 mM final concentration. |
| Reaction Time | 1-4 hours at RT | Can be monitored by LC-MS or HPLC. |
Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized this compound Derivative
This protocol describes the coupling of this compound to an amine-containing azide to create a linker ready for click chemistry.
Materials:
-
This compound
-
Amine-PEGn-Azide (or other amine-containing azide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Coupling to Amine-Azide:
-
In a separate flask, dissolve the amine-containing azide (1 equivalent) in anhydrous DMF.
-
Slowly add the activated this compound solution to the amine-azide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by reverse-phase HPLC to obtain the pure Azido-PEG-linker-Boc conjugate.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the azide-functionalized linker and an alkyne-containing molecule (e.g., a protein ligand).
Materials:
-
Azide-functionalized linker (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized linker (1 equivalent) and the alkyne-functionalized molecule (2-2.2 equivalents) in the chosen solvent system.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
If using, pre-mix the CuSO₄ solution with the THPTA solution.
-
-
Click Reaction:
-
To the solution of azide and alkyne, add the copper catalyst solution.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) species.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, purify the product using a method appropriate for the conjugate (e.g., size-exclusion chromatography to remove the copper catalyst and excess reagents for protein conjugates, or reverse-phase HPLC for small molecule conjugates).
-
Mandatory Visualizations
Caption: Workflow for synthesizing an azide-functionalized linker and its use in a CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: HATU as a Superior Alternative to EDC for Acid-PEG4-C2-Boc Activation
For Immediate Release
In the landscape of advanced drug development and bioconjugation, the efficient and reliable activation of carboxyl groups is paramount. Researchers and scientists traditionally reliant on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) now have a more potent and efficient alternative for the activation of molecules like Acid-PEG4-C2-Boc. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent offers significant advantages in terms of reaction speed, coupling efficiency, and the suppression of racemization, heralding a new standard for the synthesis of complex biomolecules.
This application note provides a detailed comparison of HATU and EDC, outlines the mechanism of HATU-mediated activation, and offers comprehensive protocols for the activation of this compound and its subsequent conjugation to amine-containing molecules.
Unveiling the Superiority of HATU
HATU has emerged as a third-generation coupling reagent prized for its ability to mediate amide bond formation with high efficiency and rapid kinetics.[1][2] Unlike carbodiimides such as EDC, which form a reactive O-acylisourea intermediate that can be prone to rearrangement and other side reactions, HATU activates carboxylic acids through the formation of a highly reactive and more stable OAt-active ester.[3][4][5] This key difference translates to cleaner reactions, higher yields, and a reduction in potential impurities.
The core mechanism of HATU involves the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by nucleophilic attack of the resulting carboxylate on the HATU reagent.[1][6] This leads to the formation of the OAt-active ester, which readily reacts with a primary amine to form the desired amide bond.[3]
Comparative Performance: HATU vs. EDC/NHS
The advantages of HATU over the more traditional EDC/NHS coupling system are not merely anecdotal. Quantitative data consistently demonstrates the superior performance of HATU in achieving higher yields and product purity.
| Coupling Reagent | Typical Yield | Typical Purity (crude) | Key Advantages | Key Disadvantages |
| HATU | > 90%[7] | > 98%[7] | High efficiency, fast reaction times, low racemization.[7] | Higher cost, potential for side reactions if not used correctly.[7] |
| EDC/NHS | > 85%[7] | > 95%[7] | Water-soluble byproducts, mild reaction conditions.[7] | Less stable at neutral pH, requires careful pH control.[7] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of HATU activation and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the activation of this compound using HATU and its subsequent conjugation to a primary amine. It is recommended to optimize reaction conditions for each specific substrate combination.
Materials and Reagents:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., flash chromatography)
Protocol: HATU-Mediated Coupling of this compound to a Primary Amine
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Dissolution: In a reaction vessel, dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.0 - 1.2 equivalents) in anhydrous DMF or DCM. The concentration should be adjusted based on the solubility of the starting materials, typically in the range of 0.1-0.5 M.
-
Addition of Coupling Reagent: To the stirred solution, add HATU (1.1 - 1.5 equivalents).[4]
-
Addition of Base: Slowly add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[4] The order of addition can be critical; pre-activating the carboxylic acid with HATU and base for a few minutes before adding the amine is often recommended to minimize side reactions.[8]
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[2][4]
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a 5% LiCl solution (to remove DMF, if used), saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide conjugate.
-
Troubleshooting and Considerations:
-
Side Reactions: A primary concern with uronium-based reagents like HATU is the potential for guanidinylation of the amine.[1] This is more prevalent when HATU is used in excess or when the coupling reaction is slow. Careful control of stoichiometry can minimize this side reaction.
-
Solvent Choice: DMF is a common solvent for HATU couplings due to its good solvating properties.[3] However, other polar aprotic solvents can also be used. The choice of solvent should primarily be based on the solubility of the reactants.[8]
-
Base Selection: A non-nucleophilic base such as DIPEA or triethylamine (B128534) (TEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[1]
By adopting HATU as the coupling reagent for the activation of this compound, researchers and drug development professionals can achieve significantly improved outcomes in their bioconjugation strategies, leading to the more efficient and reliable synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for the Experimental Workflow of Creating a Peptide-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-linker conjugates represent a versatile and powerful class of molecules with broad applications in therapeutics, diagnostics, and research. By covalently attaching a linker molecule to a peptide, it is possible to modulate its pharmacokinetic properties, attach payloads such as drugs or imaging agents, or immobilize it onto a surface. The design and synthesis of these conjugates require a systematic and well-defined experimental workflow to ensure the final product's purity, stability, and functionality.
This document provides a detailed overview of the experimental workflow for creating a peptide-linker conjugate, from initial peptide synthesis to final characterization. It includes step-by-step protocols for key stages, quantitative data for common linker types, and visual diagrams to illustrate the overall process and relevant biological pathways.
Overall Experimental Workflow
The creation of a peptide-linker conjugate is a multi-step process that begins with the synthesis of the peptide, followed by the conjugation of a linker, and concludes with purification and characterization of the final product.
Caption: High-level experimental workflow for creating a peptide-linker conjugate.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol outlines the manual synthesis of a peptide on a solid support resin using Fmoc chemistry.[1][2][3][4][5]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or 2-Chlorotrityl chloride resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Loading (for Trityl-based resins):
-
Add a solution of 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM.
-
Stir for 30-60 minutes at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Crude Purification: Purify the crude peptide using preparative RP-HPLC.
Protocol 2: Peptide Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a maleimide-functionalized linker to a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized linker
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Size-exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer.
-
If the peptide may have formed disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Linker Preparation: Prepare a stock solution of the maleimide-functionalized linker in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the linker solution to the peptide solution to achieve a 10-20 fold molar excess of the linker.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle stirring. Protect from light if the linker is light-sensitive.
-
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Protocol 3: Peptide Conjugation via NHS-Ester Chemistry
This protocol details the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized linker to a peptide's primary amine (N-terminus or lysine (B10760008) side chain).
Materials:
-
Peptide with a primary amine
-
NHS ester-functionalized linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
RP-HPLC system for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved NHS ester linker to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the peptide-linker conjugate using RP-HPLC.
Protocol 4: Purification of the Peptide-Linker Conjugate by RP-HPLC
This protocol describes the purification of the final conjugate using reverse-phase high-performance liquid chromatography.
Materials:
-
Crude peptide-linker conjugate
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a compatible solvent.
-
HPLC Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing Mobile Phase B. The more hydrophobic conjugate will elute at a higher acetonitrile concentration than the unconjugated peptide.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak, as identified by UV absorbance (typically at 214 or 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the correct product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 5: Characterization by Mass Spectrometry
This protocol outlines the characterization of the purified peptide-linker conjugate to confirm its identity and purity.
Materials:
-
Purified peptide-linker conjugate
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument's requirements. For ESI-MS, this typically involves dissolving the sample in a solvent such as 50% acetonitrile with 0.1% formic acid. For MALDI-MS, the sample is co-crystallized with a matrix on a target plate.
-
Mass Analysis:
-
Acquire the mass spectrum of the sample.
-
Determine the molecular weight of the conjugate.
-
-
Data Interpretation:
-
Compare the observed molecular weight with the theoretical molecular weight of the expected peptide-linker conjugate to confirm successful conjugation.
-
Assess the purity of the sample by looking for the presence of unconjugated peptide or other impurities.
-
Quantitative Data Presentation
The choice of linker is critical as it influences the stability, release mechanism, and overall efficacy of the conjugate. Below are tables summarizing comparative data for commonly used linker types.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Specific Linker | Stability in Human Plasma | Stability in Mouse Plasma | Key Findings |
| Enzyme-Labile | Valine-Citrulline (Val-Cit) | High (Stable for >230 days)[6] | Low (>95% drug loss in 14 days)[6] | Susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[6] |
| Valine-Alanine (Val-Ala) | High | Improved stability compared to Val-Cit[6][7] | Offers a more stable alternative for preclinical mouse studies.[6] | |
| Glutamic acid-Valine-Citrulline | High (No significant degradation in 28 days)[6] | High (Almost no linker cleavage in 14 days)[6] | Demonstrates high stability in both human and mouse plasma.[6] | |
| Acid-Labile | Hydrazone | Moderate (t1/2 = 2 days)[6][7] | Not specified | Traditional hydrazone linkers show limited stability in circulation.[6][7][8][9] |
| Silyl (B83357) ether-based | High (t1/2 > 7 days)[6] | Not specified | Novel silyl ether linkers demonstrate significantly improved plasma stability.[6] | |
| Non-Cleavable | Thioether (e.g., SMCC) | High | High | Generally exhibit high plasma stability across species.[6] |
Table 2: In Vitro Cytotoxicity (IC50) of Peptide-Drug Conjugates
| Peptide-Drug Conjugate | Cell Line | Linker Type | IC50 (nM) | Reference Compound IC50 (nM) |
| MAHNP-Dox | BT474 (HER2+) | Ester/Amide | 746.8 ± 81.5 | Doxorubicin: 2075.0 ± 368.0 |
| MAHNP-Dox | SKBR3 (HER2+) | Ester/Amide | 110.1 ± 12.7 | Doxorubicin: 172.9 ± 19.2 |
| Sulfatase-linker ADC | HER2+ cells | Sulfatase-cleavable | 61 and 111 | Val-Ala linker ADC: 92 |
Signaling Pathway Visualization
Peptide-drug conjugates are often designed to target specific receptors on cancer cells, leading to the internalization of the conjugate and the release of the cytotoxic payload, which can then interfere with critical signaling pathways. A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR).
Caption: Internalization and action of an EGFR-targeting peptide-drug conjugate.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Acid-PEG4-C2-Boc Conjugation
Welcome to the technical support center for Acid-PEG4-C2-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker that is pivotal in bioconjugation, drug delivery, and proteomics.[1] It incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the conjugated molecule.[1] The terminal carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as lysine (B10760008) residues on proteins, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to improve efficiency.[1][2] The Boc protecting group provides a stable mask for an amine functionality, which can be removed under acidic conditions for subsequent conjugation steps.[1]
Q2: I am experiencing consistently low conjugation yield. What are the most common causes?
Low conjugation yield is a frequent challenge and can be attributed to several factors, including:
-
NHS Ester Hydrolysis: The activated NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[3] The rate of hydrolysis increases significantly with pH.[3][4]
-
Suboptimal Reaction pH: The activation of the carboxylic acid with EDC/NHS and the subsequent coupling to the amine have different optimal pH ranges.[5][6]
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored and handled properly.[5][7]
-
Presence of Competing Nucleophiles: Buffers or other molecules containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated linker.[5][7]
-
Steric Hindrance: The accessibility of the target amine on the biomolecule can be limited, preventing efficient conjugation.[7][8]
-
Inefficient Purification: The desired conjugate may be lost during purification steps.[7]
Q3: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be used to monitor the reaction's progress:[2]
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to observe the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentration of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) can be effective.[2][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific technique that confirms the identity of the conjugated product by verifying its molecular weight.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound conjugation experiments.
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Suggested Solution(s) |
| Inactive EDC or NHS [5][7] | Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[5] |
| Incorrect pH for Activation [5][6] | Perform the activation of the carboxylic acid in a slightly acidic buffer, such as 0.1 M MES, at a pH of 4.5-6.0.[5][10] |
| Incorrect pH for Coupling [5][6] | After the activation step, adjust the pH of the reaction mixture to 7.2-8.5 for efficient reaction with the primary amine. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a suitable option.[6] |
| Hydrolysis of NHS-ester [3][7] | Perform the coupling step immediately after the activation step.[5] Prepare the NHS ester solution right before use.[3] If using an organic solvent like DMSO or DMF, ensure it is anhydrous.[3] |
| Competing Nucleophiles in Buffer [5][7] | Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, HEPES, or borate (B1201080) buffers.[3][5] Avoid buffers containing primary amines like Tris or glycine.[3] |
| Steric Hindrance [7][8] | Increase the molar excess of the this compound linker. Consider increasing the reaction time or temperature, but monitor for potential degradation of the target molecule.[8] |
Issue 2: Presence of Multiple Products or Side Reactions
| Possible Cause | Suggested Solution(s) |
| Over-PEGylation [11] | Reduce the molar ratio of the PEG linker to the target molecule. Optimize reaction time to favor mono-conjugation. |
| Off-target Conjugation [11] | If your target molecule has multiple reactive amines with similar reactivity, consider site-specific conjugation strategies or protecting other reactive sites. |
| Side reactions from Boc deprotection [11][12] | The tert-butyl cation formed during Boc deprotection can cause alkylation of electron-rich amino acids. Use scavengers like triisopropylsilane (B1312306) (TIS) during the deprotection step.[12] |
Issue 3: Difficulty with Boc Deprotection
| Possible Cause | Suggested Solution(s) |
| Incomplete Deprotection [11][13] | Increase the concentration or strength of the acid (e.g., use a higher percentage of TFA in DCM or switch to 4M HCl in dioxane).[14] Extend the reaction time and monitor progress by TLC or LC-MS.[11] |
| Steric Hindrance from PEG chain [13][14] | A higher concentration of acid or longer reaction times may be necessary to overcome the steric barrier.[14] |
| Poor Solubility [14] | Optimize the solvent system to ensure complete dissolution of the Boc-protected conjugate. |
Issue 4: Low Yield After Purification
| Possible Cause | Suggested Solution(s) |
| Inefficient Purification Method [7] | Select the appropriate purification technique based on the properties of your conjugate. Size-Exclusion Chromatography (SEC) is useful for removing unreacted small molecules.[15][] Ion-Exchange Chromatography (IEX) separates based on charge, which can be altered by PEGylation.[15][] Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase HPLC (RP-HPLC) are other potential options.[15][] |
| Product Loss During Purification | Optimize the purification protocol to minimize loss. Ensure the chosen chromatography resin and buffers are compatible with your conjugate. |
Quantitative Data Summary
Table 1: Effect of pH on NHS-Ester Hydrolysis
| pH | Half-life of NHS-ester | Implication for Conjugation |
| 7.0 | 4-5 hours[17] | Relatively stable, allowing for sufficient reaction time.[17] |
| 8.5 | < 10 minutes[18] | Rapid hydrolysis competes significantly with the desired amine reaction, potentially lowering yield.[18] |
| 9.0 | < 9 minutes[18] | Very rapid hydrolysis, making it challenging to achieve high conjugation efficiency.[18] |
Table 2: Recommended pH for EDC/NHS Coupling Steps
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Activation (Carboxylic Acid) | 4.5 - 6.0[5][10] | 0.1 M MES[5][10] | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.[5][19] |
| Coupling (Amine Reaction) | 7.2 - 8.5[4][5] | PBS (pH 7.2-7.4)[6] | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction.[19] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[20]
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[20]
-
Anhydrous DMSO or DMF[1]
-
Purification system (e.g., SEC or IEX)[15]
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.[5]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[1][5]
-
Dissolve this compound in Activation Buffer. If solubility is an issue, dissolve in a minimal amount of anhydrous DMSO or DMF first, then add the Activation Buffer.[20]
-
-
Activation of this compound:
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer.[5] The molar ratio of linker to protein should be optimized for the specific application.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][7]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a suitable method such as SEC or IEX to remove unreacted linker, byproducts, and quenching reagents.[15][]
-
Protocol 2: Boc Deprotection of a PEGylated Compound
Materials:
-
Boc-protected PEGylated compound
-
Anhydrous dichloromethane (B109758) (DCM)[12]
-
Trifluoroacetic acid (TFA)[12]
-
Saturated sodium bicarbonate solution (optional, for neutralization)[21]
-
Rotary evaporator or stream of nitrogen[22]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM.[12]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v).[12][21]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.[12]
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[21]
-
The resulting TFA salt of the amine can often be used directly in the next step after thorough drying.[12] Alternatively, to obtain the free amine, the residue can be redissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the acid.[21]
-
Visualizations
Caption: Experimental workflow for a two-step EDC/NHS conjugation reaction.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Acid-PEG4-C2-Boc Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from Acid-PEG4-C2-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
This compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a carboxylic acid group, a tetraethylene glycol (PEG4) spacer, a two-carbon (C2) alkyl chain, and a terminal amine protected by a Boc group.[1][3] The PEG4 moiety enhances the solubility of the conjugate in aqueous media.[3][4]
Q2: What is the general mechanism of Boc deprotection?
Boc deprotection is an acid-catalyzed reaction.[5] The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to release the free amine and carbon dioxide.[5][6]
Q3: What are the common causes of incomplete Boc deprotection?
Several factors can lead to incomplete Boc deprotection:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough or the concentration of the acid, typically trifluoroacetic acid (TFA), might be too low.[7][8][9]
-
Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require more time or gentle heating to go to completion, especially for sterically hindered substrates.[9][10][11]
-
Steric Hindrance: The bulky PEG4 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[8][9][12]
-
Poor Solvent Choice: The solvent must effectively dissolve both the this compound conjugate and the acid. Dichloromethane (B109758) (DCM) is a common choice.[9][11]
-
Moisture Contamination: Water in the reaction can reduce the effective concentration of the acid.[11]
Q4: What are scavengers and why are they important in Boc deprotection?
During Boc deprotection, a reactive tert-butyl cation is formed.[12][13] This cation can react with nucleophilic sites on the deprotected molecule, leading to unwanted side products.[14] Scavengers are reagents, such as triisopropylsilane (B1312306) (TIS), that are added to the reaction mixture to trap these reactive carbocations and prevent side reactions.[10][13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve incomplete Boc deprotection of your this compound conjugate.
Problem: Incomplete Deprotection Observed
Initial Assessment:
Confirm incomplete deprotection using an appropriate analytical method. A significant amount of starting material will be observed.
| Analytical Technique | Indication of Incomplete Deprotection |
| TLC | Persistence of the starting material spot (higher Rf) and faint product spot (lower Rf).[15] |
| 1H NMR | Persistence of the characteristic singlet of the nine tert-butyl protons around 1.4 ppm.[11][16] |
| LC-MS | A major peak corresponding to the mass of the Boc-protected starting material.[16] |
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.
Step 1: Optimize Reaction Conditions
| Parameter | Recommended Action | Rationale |
| Reaction Time | Extend the reaction time. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.[9] | Steric hindrance from the PEG chain can slow the reaction rate.[11] |
| Temperature | Allow the reaction to proceed at room temperature. If still slow, consider gentle heating (e.g., 30-40°C) with careful monitoring.[8][11] | Increased temperature can accelerate the reaction but may also promote side reactions.[10] |
| Acid Concentration | Increase the concentration of TFA. A common range is 20-50% TFA in DCM.[9][17] | A higher acid concentration can increase the reaction rate.[8] |
Step 2: Change Acid Reagent
If optimizing the conditions with TFA is unsuccessful, consider a stronger acid system.
| Reagent | Conditions | Notes |
| 4M HCl in 1,4-Dioxane | Dissolve the conjugate in the 4M HCl/dioxane solution and stir at room temperature for 1-4 hours.[8][18] | This is a stronger acidic system that can be more effective for stubborn deprotections.[9][10] The product will be the hydrochloride salt.[18] |
Step 3: Add Scavengers to Prevent Side Reactions
Even if deprotection is complete, side products can be an issue.
| Scavenger | Recommended Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v)[9][11] | Traps the reactive tert-butyl cation, preventing alkylation of the deprotected molecule.[12][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[11]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If required, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[11]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[9][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[9][11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[11]
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[5][11]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM), wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[9][11]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Suspend the this compound conjugate in a 4M solution of HCl in 1,4-dioxane.[8]
-
Reaction: Stir the mixture at room temperature for 1-4 hours or until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Work-up:
Data Presentation
Table 1: Comparison of Deprotection Conditions
| Condition | Acid System | Temperature | Typical Time | Expected Outcome |
| Standard | 20% TFA in DCM | 0°C to RT | 1-2 hours | Effective for many substrates. |
| Forced | 50% TFA in DCM | Room Temperature | 2-4 hours | For more sterically hindered substrates.[9] |
| Strong | 4M HCl in Dioxane | Room Temperature | 1-4 hours | For difficult-to-deprotect substrates.[8] |
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Workflow for monitoring the progress of Boc deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. reddit.com [reddit.com]
Technical Support Center: EDC/NHS Coupling with Acid-PEG4-C2-Boc
<_>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EDC/NHS coupling with Acid-PEG4-C2-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during EDC/NHS coupling with this compound?
A1: The most common side reactions include:
-
Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which converts the ester back to the original carboxylic acid, rendering it unreactive towards amines. This reaction is accelerated at higher pH.[1][2]
-
Formation of N-acylisourea: The O-acylisourea intermediate, formed by the reaction of EDC with the carboxylic acid, can rearrange to form a stable and unreactive N-acylisourea byproduct.[3][4] This is more likely to occur in the absence of NHS or when the amine concentration is low.
-
Intra- and intermolecular crosslinking: If the molecule to be conjugated also contains carboxyl groups, EDC can activate these, leading to unwanted polymerization or self-conjugation.[5]
-
Modification of the Boc-protecting group: While generally stable under standard EDC/NHS coupling conditions, prolonged exposure to acidic or basic conditions outside the optimal range could potentially compromise the Boc-protecting group.[6][7]
Q2: What is the optimal pH for the EDC/NHS coupling reaction?
A2: A two-step pH process is highly recommended for optimal efficiency.[8][9]
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[9][10] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[11]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[9] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[9] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice for this step.[11]
Q3: Which buffers should be used, and which should be avoided?
A3: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the intended reaction.[11]
-
Recommended Buffers:
-
Buffers to Avoid: Tris, Glycine, and Acetate buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[11]
Q4: How can I minimize the hydrolysis of the NHS-ester?
A4: The stability of the NHS-ester is highly pH-dependent, with its half-life decreasing as the pH increases.[8] To minimize hydrolysis:
-
Perform the activation step at the recommended acidic pH (4.5-6.0).[10]
-
Proceed to the coupling step promptly after the activation of the this compound.[8]
-
Avoid excessively high pH during the coupling step; a range of 7.2-8.0 is generally effective.[13]
Q5: What are the recommended molar ratios of EDC and NHS to this compound?
A5: A molar excess of EDC and NHS is generally recommended to ensure efficient activation of the carboxylic acid. The optimal ratios can depend on the specific reactants and should be determined empirically.
| Reagent | Molar Excess (relative to this compound) | Notes |
| EDC | 1.5x - 10x[14] | Using a large excess of EDC can sometimes lead to precipitation.[11] |
| NHS | 1.5x - 5x[14] | A higher excess of NHS can improve reaction speed and yield.[14] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Reagent Quality: EDC and NHS are moisture-sensitive and can degrade over time.[15] | Use fresh, high-quality EDC and NHS. Store them properly desiccated at -20°C.[12] Equilibrate to room temperature before opening to prevent condensation.[16] |
| Suboptimal pH: Incorrect pH for activation or coupling steps.[11] | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[11] Use appropriate, non-interfering buffers.[11] | |
| NHS-ester Hydrolysis: Delay between activation and coupling, or coupling pH is too high.[8] | Minimize the time between the activation and coupling steps. Maintain the coupling pH within the recommended range (7.2-8.0).[13] | |
| Insufficient Molar Excess: Inadequate amounts of EDC, NHS, or the amine-containing molecule. | Increase the molar excess of the deficient reagent.[14] | |
| Precipitation Observed | High EDC Concentration: An excessive amount of EDC can cause precipitation of some molecules.[11] | Reduce the molar excess of EDC used in the reaction.[11] |
| Poor Solubility: The this compound or the molecule to be conjugated may have limited solubility in the reaction buffer. | If necessary, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.[12] Ensure the protein or other molecule is stable and soluble in the chosen buffer.[11] | |
| Boc-Group Deprotection | Inappropriate pH: Exposure to strong acidic conditions can lead to the removal of the Boc protecting group.[6] | Strictly maintain the reaction pH within the recommended ranges for activation and coupling. |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to a Primary Amine
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[11]
-
Coupling Buffer: 1X PBS, pH 7.2-7.4[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[14]
-
Anhydrous DMSO or DMF (if needed)[12]
-
Desalting columns or dialysis equipment for purification[14]
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[12]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[14]
-
Dissolve this compound in Activation Buffer. If solubility is an issue, dissolve it in a minimal amount of anhydrous DMSO or DMF first, then add it to the buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
Conjugation to the Amine:
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[14]
-
Visualizations
Caption: Mechanism of EDC/NHS coupling and common side reactions.
Caption: Troubleshooting decision tree for EDC/NHS coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Acid-PEG4-C2-Boc Conjugates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Acid-PEG4-C2-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate exhibiting poor solubility?
A1: The solubility of your conjugate is determined by a balance of its structural components. While the polyethylene (B3416737) glycol (PEG) chain and the terminal carboxylic acid are hydrophilic (water-loving) and promote solubility in aqueous solutions, the tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic (water-repelling), which significantly decreases aqueous solubility.[1][2] The interplay between these opposing characteristics dictates the overall solubility profile.
Q2: How does pH influence the solubility of the conjugate in aqueous buffers?
A2: The terminal carboxylic acid group plays a crucial role in pH-dependent solubility.[3] At acidic pH (below its pKa, typically ~4.5), the carboxylic acid is protonated (-COOH) and neutral, making the molecule less soluble in water. At neutral or basic pH (above its pKa), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is charged and significantly more soluble in aqueous media.[3][4]
Q3: What are the recommended initial solvents to try for dissolving my conjugate?
A3: For initial attempts, it is best to start with common polar aprotic solvents. Boc-protected compounds are often soluble in N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (B87167) (DMSO).[5] Given the PEG component, polar protic solvents like ethanol (B145695) may also be effective.[6][7] For aqueous applications, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common strategy.[1][8]
Q4: Can I use physical methods like heating or sonication to improve solubility?
A4: Yes, gentle warming and sonication can be effective methods to aid dissolution.[5] However, these should be applied with caution. Excessive heat can potentially lead to the degradation of the conjugate, particularly the heat-sensitive Boc group.[5][9] It is advisable to first try these methods on a small scale and monitor the compound for any changes in appearance or purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My conjugate precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Possible Cause 1: pH of the Aqueous Buffer. If the buffer pH is acidic, the carboxylic acid on your conjugate will be protonated, reducing its aqueous solubility and causing it to precipitate.
-
Solution: Ensure your final buffer pH is neutral or slightly basic (e.g., pH 7.4) to maintain the carboxylate in its charged, more soluble form.[3]
-
-
Possible Cause 2: Final Concentration is Too High. The conjugate may be exceeding its solubility limit in the final solvent mixture.
-
Possible Cause 3: Insufficient Organic Co-solvent. The percentage of the organic solvent from your stock solution may be too low in the final aqueous mixture to keep the hydrophobic portions of the conjugate solubilized.
-
Solution: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final mixture.[1] However, be mindful of the tolerance of your experimental system (e.g., cells in a biological assay) to the co-solvent.
-
Below is a workflow to systematically address solubility issues.
Data Presentation: Solvent & Co-Solvent Systems
The choice of solvent is critical for successfully dissolving your conjugate. The following tables provide a starting point for solvent selection.
Table 1: Recommended Organic Solvents for Initial Dissolution
| Solvent | Type | Polarity | Notes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Excellent for creating stock solutions; use minimal amounts for dilution into aqueous buffers.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used for Boc-protected compounds and PEG.[5][6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Another strong solvent for challenging compounds.[5] |
| Dichloromethane (DCM) | Nonpolar | Low | Effective for many Boc-protected compounds.[5] |
| Ethanol | Polar Protic | High | Good solvent for PEGs; can be used as a co-solvent.[6][10] |
Table 2: Example Co-Solvent Systems for Aqueous Applications
| Co-Solvent | Aqueous Buffer | Typical Co-Solvent % (v/v) | Suitability |
| DMSO | Phosphate-Buffered Saline (PBS), pH 7.4 | 0.5% - 5% | Widely used for in vitro assays, but check cell line tolerance.[1] |
| Ethanol | PBS, pH 7.4 | 1% - 10% | Generally less toxic to cells than DMSO at higher concentrations. |
| PEG 400 | Water or Buffer | 5% - 20% | Can act as a co-solvent to improve the solubility of other components.[11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a standard stock solution in an organic solvent.
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of the this compound conjugate into a clean, dry glass vial.
-
Solvent Addition: Add a calculated volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). Start with a minimal amount of solvent.
-
Dissolution: Vortex the vial for 30 seconds. If the solid does not dissolve, proceed with the following steps sequentially:
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determination of Kinetic Aqueous Solubility via Dilution
This protocol helps determine the maximum concentration at which your conjugate remains soluble in an aqueous buffer after dilution from an organic stock.
-
Preparation: Prepare a 10 mM stock solution of your conjugate in 100% DMSO following Protocol 1.
-
Plate Setup: In a 96-well clear plate, add 2 µL of your DMSO stock solution to the first well. Add 2 µL of 100% DMSO to all other wells, which will serve as controls and for serial dilutions.
-
Serial Dilution (Optional): If you wish to test a range, perform serial dilutions across the plate.
-
Buffer Addition: Rapidly add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%. This will give you a starting conjugate concentration of 100 µM.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Analysis: Measure the turbidity of each well using a plate reader at a wavelength of ~600-650 nm. An increase in absorbance compared to the DMSO-only control wells indicates precipitation.[1][8] The highest concentration that does not show significant turbidity is your kinetic solubility limit under these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the solubility of Modification PEG in different solvents? - Blog [shochem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of ADCs with Acid-PEG4-C2-Boc Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) synthesized using Acid-PEG4-C2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it influence ADC properties?
The this compound is a bifunctional linker used in the construction of ADCs.[1] Its structure consists of three key components:
-
Carboxylic Acid (-acid): This functional group is used to conjugate the linker to the antibody, typically by forming a stable amide bond with primary amines on lysine (B10760008) residues.[1]
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic component designed to improve the solubility of the final ADC.[2][3][] By creating a hydration shell, it can mask the hydrophobicity of the cytotoxic payload, which is a primary driver of aggregation.[2][3]
-
Boc-Protected Amine (-C2-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine.[1] This allows for a multi-step synthesis where the linker is first attached to the antibody, and then the Boc group is removed under acidic conditions to allow for the subsequent attachment of the cytotoxic payload.[1]
The inclusion of the PEG4 spacer is a deliberate strategy to reduce the aggregation propensity of the ADC.[5][6] However, aggregation can still occur due to other factors.
Q2: What are the primary causes of aggregation for ADCs made with PEGylated linkers like this compound?
Even with a hydrophilic PEG linker, aggregation remains a critical challenge in ADC development. The primary causes include:
-
Payload Hydrophobicity: The most significant factor is often the conjugation of a highly hydrophobic payload to the antibody.[2][7][8] If the payload's hydrophobicity is potent enough, it can overcome the solubilizing effect of the PEG4 spacer, leading to intermolecular interactions and aggregation.[2][9]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more drug-linker molecules are attached to the antibody's surface, which can significantly increase the overall surface hydrophobicity.[2][8] This heightened hydrophobicity strengthens the attractive forces between ADC molecules, increasing the likelihood of aggregation.[7] Historically, ADCs were often designed with lower DAR values (2-4) to minimize this issue.[7]
-
Conjugation Process Conditions: The conjugation reaction itself can be a point of instability.[10] The use of organic co-solvents (like DMSO) to dissolve the drug-linker, coupled with potentially stressful buffer conditions (pH, temperature), can lead to partial unfolding of the antibody, exposing hydrophobic regions that promote aggregation.[2][10]
-
Formulation and Storage: Long-term stability is highly dependent on the formulation.[11] Inappropriate buffer pH, low ionic strength, freeze-thaw cycles, and mechanical stress can all destabilize the ADC and lead to the formation of aggregates over time.[2][11]
Q3: How can I troubleshoot aggregation issues that occur immediately after the conjugation reaction?
If you observe significant aggregation right after conjugation and purification, the issue likely stems from the reaction conditions. The following diagram and suggestions can help troubleshoot this problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antibody Conjugation with Acid-PEG4-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when conjugating Acid-PEG4-C2-Boc to antibodies, with a focus on pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an antibody?
A1: A two-step pH strategy is highly recommended for this conjugation. The process involves two distinct reactions, each with its own optimal pH range.
-
Step 1: Activation: The carboxylic acid group of the this compound linker is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS. This step is most efficient in a slightly acidic environment, typically pH 4.5-7.2 .[1][2][3] A commonly used range is pH 5.0-6.0.[3][4]
-
Step 2: Conjugation: The resulting amine-reactive NHS-ester is then reacted with the primary amines (lysine residues and the N-terminus) on the antibody. This reaction is most efficient at a neutral to slightly alkaline pH, typically pH 7.0-8.5 .[1][5][6] A common starting point is pH 7.2-7.5.[4][7]
Q2: Why is a two-step pH strategy necessary?
A2: The two-step strategy is crucial because the optimal conditions for activating the PEG linker's carboxylic acid and for reacting the activated linker with the antibody's amines are different. The activation with EDC is most efficient at a slightly acidic pH, which promotes the formation of a key reactive intermediate.[3][8] In contrast, the antibody's primary amine groups are more nucleophilic and reactive when deprotonated at a slightly alkaline pH.[6][9] Performing this as a single-step reaction at an intermediate pH would result in a compromise with lower efficiency for both steps.
Q3: What happens if the pH is too high during the conjugation step?
A3: While a higher pH increases the reactivity of the antibody's amine groups, it also significantly accelerates the hydrolysis of the activated NHS ester.[1][3] This competing hydrolysis reaction consumes the activated PEG linker, reducing the overall conjugation yield.[1] Excessively high pH (e.g., above 9.0) can also negatively impact the stability of the antibody itself.[6]
Q4: What happens if the pH is too low during the conjugation step?
A4: If the pH is too low (e.g., below 7.0) during the conjugation step, the primary amine groups on the antibody will be protonated (-NH3+). This protonation makes them poor nucleophiles, significantly reducing their reactivity towards the NHS-activated PEG linker and leading to a very low or no conjugation yield.[5][9]
Q5: Which buffer systems are recommended for this conjugation?
A5: It is critical to use buffers that do not contain primary amines, as they will compete in the reaction.
-
Activation Step (pH 4.5-7.2): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice.[3][4]
-
Conjugation Step (pH 7.0-8.5): Phosphate-Buffered Saline (PBS), Borate buffer, or Bicarbonate buffer are suitable.[5][6][10]
-
Quenching: Buffers containing primary amines, such as Tris or glycine, can be added at the end of the reaction to quench any unreacted NHS esters.[5][9]
Q6: How does reaction pH affect the stability of the antibody?
A6: Most antibodies are stable within a pH range of 5 to 8, but this can vary between specific antibodies.[11] Extreme pH values can lead to denaturation and aggregation.[12][13] It is important to ensure the chosen pH for the conjugation step is one where the specific antibody is known to be stable. If aggregation is observed, screening different buffer conditions within the optimal pH range is recommended.[12]
Q7: Will the recommended pH ranges cause deprotection of the Boc group?
A7: The Boc (tert-butyloxycarbonyl) protecting group is stable under the neutral to slightly alkaline conditions used for the amine coupling step. It is labile under strongly acidic conditions (typically pH < 4).[3] The slightly acidic pH range (4.5-7.2) recommended for the activation step is generally not acidic enough to cause significant deprotection, especially given the short duration of this step (usually 15-30 minutes).[3][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inefficient Activation of PEG-Acid: The pH of the activation buffer was outside the optimal 4.5-7.2 range.[3] | Verify the pH of your activation buffer (e.g., MES) is between 5.0 and 6.0. Use freshly prepared EDC and NHS/sulfo-NHS solutions, as they are moisture-sensitive and can degrade.[1] |
| Hydrolysis of Activated NHS-Ester: Too much time elapsed between the activation and conjugation steps. The pH of the conjugation buffer was too high (>8.5), accelerating hydrolysis.[1][3] | Add the activated PEG linker solution to the antibody solution immediately after the activation step is complete. Consider lowering the conjugation pH to a range of 7.2-7.5 to balance reactivity and stability. | |
| Suboptimal Conjugation pH: The pH of the conjugation buffer was too low (<7.0), leading to protonated and unreactive antibody amines. | Ensure the conjugation buffer (e.g., PBS) is within the optimal pH 7.2-8.5 range. Verify the final pH after adding all components. | |
| Antibody Aggregation | Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is close to the antibody's isoelectric point (pI), reducing its solubility and stability.[12] | Screen different buffer systems (e.g., phosphate (B84403) vs. borate) within the recommended pH range. Ensure the pH is not near the antibody's pI. Consider reducing the protein concentration.[12] |
| High Degree of PEGylation | The pH of the conjugation buffer was too high (e.g., >8.5), leading to very rapid and extensive labeling.[6] | |
| High Molar Ratio of PEG Linker: A large excess of the PEG reagent was used, driving the reaction towards multiple attachments.[15] | Reduce the molar ratio of the this compound linker to the antibody. Titrate the ratio to find the optimal balance. | |
| Unintended Deprotection of Boc Group | Exposure to Low pH: The antibody or PEG linker was exposed to highly acidic conditions (pH < 4) for a prolonged period.[3] | Ensure that all buffers and solutions remain within the recommended pH ranges throughout the process. The activation step at pH 4.5-7.2 for 15-30 minutes is generally safe.[3] |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Two-Step Conjugation
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer | Purpose |
| 1. Activation | This compound + EDC + NHS | 4.5 - 7.2[1][2] | 0.1 M MES, pH 5.0-6.0[3] | Efficiently forms the amine-reactive NHS-ester intermediate. |
| 2. Conjugation | Activated PEG-NHS + Antibody | 7.0 - 8.5[5][6] | PBS or Borate Buffer, pH 7.2-8.0[10] | Promotes nucleophilic attack from deprotonated primary amines on the antibody. |
Table 2: Influence of pH on NHS-Ester Stability
| pH | Approximate Half-life in Aqueous Solution | Implication for Conjugation |
| 6.0 | Several Hours | Very stable, but amine reaction is very slow. |
| 7.0 | ~1-2 Hours | Stable enough for efficient reaction with moderately reactive amines. |
| 7.5 | ~30-60 Minutes | Good balance between amine reactivity and NHS-ester stability.[5] |
| 8.0 | ~15-30 Minutes | Increased amine reactivity, but hydrolysis becomes more significant.[5] |
| 8.6 | ~10 Minutes | High amine reactivity, but very rapid hydrolysis requires short reaction times.[5] |
Experimental Protocols
Protocol 1: Two-Step pH Conjugation of this compound to an Antibody
This protocol outlines the general procedure. Optimal conditions, particularly molar ratios, may need to be determined empirically for each specific antibody.
Materials:
-
Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Anhydrous DMSO or DMF
-
Desalting column for purification (e.g., Sephadex G-25)[10]
Procedure:
Step 1: Activation of this compound (pH 6.0)
-
Allow all reagents to come to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.
-
In a microcentrifuge tube, add the desired amount of this compound.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the amount of the PEG linker.[1]
-
Add Activation Buffer to the desired concentration.
-
Incubate for 15 minutes at room temperature with gentle mixing.[1]
Step 2: Conjugation to Antibody (pH 7.2-7.5) 8. While the activation reaction is incubating, prepare the antibody in Conjugation Buffer. The antibody concentration should typically be between 1-10 mg/mL.[10] 9. Immediately after the 15-minute activation, add the activated PEG solution to the antibody solution.[1] The final pH of the reaction mixture should be between 7.2 and 7.5.[4] 10. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][10]
Step 3: Quenching and Purification 11. To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM to react with any excess NHS esters.[16] 12. Incubate for 30 minutes at room temperature.[16] 13. Purify the PEGylated antibody from unreacted PEG and byproducts using a desalting column (Size Exclusion Chromatography) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10]
Visualizations
Caption: Workflow for the two-step pH-optimized antibody conjugation.
Caption: Logic diagram for troubleshooting low conjugation yield based on pH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. photophysics.com [photophysics.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of Acid-PEG4-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of excess Acid-PEG4-C2-Boc after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing excess this compound from my reaction mixture?
A1: The primary challenges in purifying your target molecule from excess this compound stem from the physicochemical properties of the PEG linker itself. These challenges include:
-
High Polarity and Water Solubility: The polyethylene (B3416737) glycol (PEG) chain makes the linker highly polar and water-soluble.[1][2] This can make it difficult to separate from other polar molecules, especially if your desired product also has high water solubility.
-
Physicochemical Similarity to Product: The addition of the PEG linker to your target molecule can result in a conjugate that has similar properties to the excess linker, complicating separation by techniques like normal-phase chromatography.[3][4]
-
Potential for Emulsion Formation: During liquid-liquid extractions, the presence of PEG can sometimes lead to the formation of stable emulsions, making phase separation difficult.[1]
-
Co-elution in Chromatography: In reversed-phase chromatography, the excess linker may co-elute with the desired product if the separation conditions are not optimized.[5]
Q2: What are the most common methods for removing excess this compound?
A2: The most common and effective methods for removing excess this compound leverage differences in physicochemical properties between the linker and your desired product. These methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is very effective for purifying PEGylated peptides and small molecules.[5][6]
-
Liquid-Liquid Extraction (LLE): This method is useful if your desired product is significantly less polar than the highly water-soluble this compound. The excess linker can be partitioned into an aqueous phase, while your product remains in an organic phase.[1]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is most effective when there is a significant size difference between your product and the this compound linker.[]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It can be effective if your product has a different charge at a specific pH compared to the acidic this compound.[1][8]
Q3: How does the nature of my target molecule (e.g., small molecule vs. peptide) influence the choice of purification method?
A3: The properties of your target molecule are critical in selecting the optimal purification strategy.
-
For Small Molecule Conjugates: If the resulting conjugate is significantly more hydrophobic than the starting linker, RP-HPLC is often the method of choice. Liquid-liquid extraction can also be a simple and effective first-pass purification step.
-
For Peptide Conjugates: RP-HPLC is a very powerful tool for purifying PEGylated peptides, as the peptide backbone often imparts sufficient hydrophobicity to allow for good separation from the more polar, excess linker.[6] SEC can also be used if the peptide is large enough to provide a significant size difference.
Q4: Can I use normal-phase silica (B1680970) gel chromatography?
A4: Normal-phase silica gel chromatography is generally not recommended for the purification of highly polar, PEG-containing molecules like this compound. These compounds tend to streak or adhere irreversibly to the silica gel, leading to poor separation and low recovery.[3][9]
Purification Method Selection Guide
The choice of purification method depends heavily on the properties of your desired product. The following table provides a comparison of the most common techniques for removing excess this compound.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution, applicable to a wide range of molecules, well-established for peptide purification.[5][6] | Can require method development, may be slow for large-scale purifications. | Small molecule and peptide conjugates with different hydrophobicity than the linker. |
| Liquid-Liquid Extraction (LLE) | Differential Solubility | Simple, rapid, and cost-effective for initial cleanup.[1] | Only effective if there is a significant polarity difference, potential for emulsion formation.[1] | Non-polar to moderately polar products that are immiscible with water. |
| Size Exclusion Chromatography (SEC) | Molecular Size | Gentle method, can be effective for large molecules.[] | Low resolution for molecules with similar sizes, not ideal for small molecule conjugates.[1] | Larger peptide or protein conjugates where there is a significant size difference from the linker. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Can be highly selective if there is a charge difference.[1][8] | The charge of the PEGylated molecule can be shielded by the PEG chain, reducing effectiveness.[1] | Products that have a distinct net charge different from the acidic linker at a given pH. |
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the removal of excess this compound.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Co-elution of product and excess linker | Insufficient difference in hydrophobicity under the current conditions. | Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[5] Try a different stationary phase (e.g., C4 instead of C18) or a different organic modifier in the mobile phase. |
| Broad or tailing peaks | Secondary interactions with the stationary phase or column overloading. | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[5] Reduce the sample concentration or injection volume. |
| Low recovery of the product | Irreversible adsorption to the column or precipitation. | Ensure the sample is fully dissolved in the mobile phase before injection. Perform a column wash with a strong solvent to elute any strongly bound material. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Formation of a stable emulsion | The PEG linker is acting as a surfactant. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[1] If the emulsion persists, filter the mixture through a pad of celite. |
| Product is lost to the aqueous layer | The product has significant water solubility. | Simple extraction will not be effective. Consider using a different purification method like RP-HPLC or IEX.[1] You can also try back-extracting the aqueous layer with the organic solvent. |
| Incomplete removal of the linker | Insufficient washing or partitioning. | Increase the number of aqueous washes. Ensure thorough mixing of the two phases during extraction. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Reversed-Phase HPLC
This protocol provides a general method for the purification of a small molecule or peptide conjugate. Optimization will be required for your specific molecule.
Materials:
-
Crude reaction mixture containing the desired product and excess this compound.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
-
Sample solvent: A mixture of Mobile Phase A and a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) to dissolve the crude mixture.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of the sample solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% Mobile Phase B over 30-60 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram. The excess, more polar this compound is expected to elute earlier than the more hydrophobic conjugate.
-
Analysis and Pooling: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to identify the fractions containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization for peptides or rotary evaporation for small molecules.
Protocol 2: Removal of Excess this compound by Liquid-Liquid Extraction
This protocol is suitable when the desired product has significantly lower water solubility than the this compound linker.
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane (B109758) (DCM), ethyl acetate).
-
Deionized water or a slightly basic aqueous solution (e.g., 5% sodium bicarbonate).
-
Brine (saturated NaCl solution).
-
Separatory funnel.
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
Procedure:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water or 5% sodium bicarbonate solution. The basic wash will help to deprotonate the carboxylic acid of the excess linker, further increasing its aqueous solubility.[1]
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer.
-
Repeat Washing: Repeat the aqueous wash two to three more times to ensure complete removal of the excess PEG linker.
-
Brine Wash: Perform a final wash with brine to remove residual water from the organic layer and help break any emulsions.[1]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of a target molecule after conjugation with this compound.
Caption: A decision tree to guide the selection of a suitable purification method.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stability of Acid-PEG4-C2-Boc Conjugates
Welcome to the Technical Support Center for Acid-PEG4-C2-Boc and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
A1: The two main points of instability in this compound conjugates are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.[1] The Boc group is readily cleaved under acidic conditions (pH < 5), which can be an intended deprotection step or an unintended degradation pathway.[1] The PEG chain is susceptible to auto-oxidation, a process that can be accelerated by heat, light, and the presence of transition metal ions, leading to chain scission.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure optimal stability, this compound should be stored at -20°C for long-term storage and at 2-8°C for short-term use.[2] The compound should be kept in a tightly sealed container, protected from light and moisture.[3] For preparing stock solutions, use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store these solutions at -20°C.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: How does pH affect the stability of the Boc protecting group on the conjugate?
A3: The stability of the Boc group is highly dependent on pH. It is generally stable in neutral to basic conditions (pH 7-9).[1] However, under acidic conditions (pH < 5), the Boc group will be cleaved, exposing the primary amine. The rate of this cleavage increases with lower pH and higher temperature.[1]
Q4: What are the signs of PEG chain degradation in my conjugate?
A4: Degradation of the PEG chain can be detected through analytical techniques such as HPLC and LC-MS.[4] In an HPLC chromatogram, you may observe the appearance of new, often more polar, impurity peaks and a decrease in the main peak area of your intact conjugate.[2] LC-MS analysis can reveal the presence of fragments with lower molecular weights than the expected conjugate, which is indicative of chain scission.[4]
Q5: Can I monitor the stability of my this compound conjugate in real-time?
A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring the stability of your conjugate.[5] It allows for the separation and identification of the intact conjugate from potential degradation products, such as the deprotected amine or oxidized PEG fragments.[6] By analyzing samples at different time points under specific stress conditions, you can quantitatively assess the stability of your molecule.[5]
Troubleshooting Guides
Issue 1: Premature or Incomplete Boc Deprotection
Symptom: Your analytical results (e.g., LC-MS) show a mixture of Boc-protected and deprotected conjugate when deprotection was not intended, or residual Boc-protected material after a deprotection step.[7]
| Potential Cause | Troubleshooting Steps |
| Inadvertent Exposure to Acidic Conditions | Carefully check the pH of all buffers and solutions. Ensure that the pH is maintained above 5 for all steps where the Boc group should remain intact.[1] |
| Insufficient Acid Strength or Reaction Time for Deprotection | For planned deprotection, if starting material remains, increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or extend the reaction time. Monitor progress by TLC or LC-MS.[1] |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the approach of the acid to the Boc group. Using a stronger acid system (e.g., 4M HCl in dioxane) or allowing for a longer reaction time can help overcome this.[7] |
Issue 2: Conjugate Degradation Observed During Storage or Experiments
Symptom: Appearance of unexpected peaks in HPLC/LC-MS analysis, a decrease in the main conjugate peak over time, or loss of biological activity.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation of PEG Chain | Store the conjugate under an inert atmosphere (argon or nitrogen) and protect it from light.[4] Ensure all solvents and reagents are free of peroxides and trace metal ions, which can catalyze oxidation.[4] |
| Inappropriate Storage Temperature | Strictly adhere to the recommended storage temperature of -20°C for long-term stability. Avoid leaving the conjugate at room temperature for extended periods.[2] |
| Repeated Freeze-Thaw Cycles | Aliquot the conjugate into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[1] |
Data Presentation
The following tables provide representative stability data for this compound conjugates under various stress conditions. This data is compiled from studies on closely related Boc-protected and PEGylated compounds and should be used as a guideline. Actual stability will depend on the specific conjugate and experimental conditions.
Table 1: Hydrolytic Stability of the Boc Group as a Function of pH
| pH | Temperature (°C) | Incubation Time (hours) | Estimated % Boc Deprotection |
| 3.0 | 25 | 2 | >95% |
| 4.0 | 25 | 2 | ~50-70% |
| 5.0 | 25 | 24 | <10% |
| 7.4 | 37 | 48 | <1% |
| 9.0 | 37 | 48 | <1% |
Table 2: Oxidative Stability of the PEG Chain
| Stress Condition | Temperature (°C) | Incubation Time (hours) | Estimated % Degradation of PEG Chain |
| 0.1% H₂O₂ | 25 | 24 | 15-25% |
| 1% H₂O₂ | 25 | 24 | >50% |
| Air, ambient light | 25 | 168 (1 week) | 5-10% |
| Air, ambient light | 40 | 168 (1 week) | 10-20% |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Conjugate Stability
This protocol is designed to intentionally degrade the conjugate to identify potential degradation products and pathways.
Materials:
-
This compound conjugate
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidative stress)
-
Temperature-controlled incubator
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of the conjugate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the conjugate solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the conjugate solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the conjugate solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the conjugate solution at 60°C.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). A control sample should be stored at -20°C.
-
Analysis: Analyze all stressed samples and the control sample by HPLC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Protocol 2: Standard Boc Deprotection
This protocol describes a standard method for the removal of the Boc protecting group.
Materials:
-
Boc-protected conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas supply or rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. The resulting product is the TFA salt of the deprotected amine.
Visualizations
Caption: Primary degradation pathways for this compound conjugates.
Caption: A logical workflow for troubleshooting stability issues with conjugates.
References
Technical Support Center: Monitoring Acid-PEG4-C2-Boc Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of acid-mediated Boc deprotection of PEGylated compounds, such as Acid-PEG4-C2-Boc, using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the "this compound reaction" and why is it monitored?
A1: This typically refers to the acid-catalyzed deprotection of a tert-butyloxycarbonyl (Boc) group from a molecule containing a PEG4-C2 linker and a carboxylic acid. This reaction exposes a primary or secondary amine, a critical step in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] Monitoring the reaction is essential to ensure it proceeds to completion, which helps minimize the formation of side-products and ensures the starting material is fully consumed before subsequent synthetic steps.[3]
Q2: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring this reaction?
A2: TLC is a rapid, simple, and cost-effective technique for qualitatively assessing the progress of a reaction.[4] The Boc-protected starting material is significantly less polar than the deprotected amine product. This difference in polarity allows for easy separation on a silica (B1680970) TLC plate, where the more polar product will have a lower Retention Factor (Rf) value compared to the starting material.[1][5]
Q3: What are the expected changes on a TLC plate as the deprotection reaction progresses?
A3: As the reaction proceeds, you will observe the spot corresponding to the non-polar, Boc-protected starting material diminish in intensity. Simultaneously, a new, more polar spot corresponding to the deprotected amine product will appear and intensify.[1] This new spot will be closer to the baseline of the TLC plate (lower Rf value). The reaction is considered complete when the starting material spot is no longer visible.
Q4: Which visualization techniques are effective for seeing the spots on the TLC plate?
A4: While some PEGylated compounds may be UV-active, it is not always the case.[6] If spots are not visible under a UV lamp (254 nm), chemical staining is required.[6]
-
Ninhydrin (B49086) Stain: This is highly effective for visualizing the deprotected amine product, which will typically appear as a distinct colored spot (often purple or yellow).[5][7]
-
Potassium Permanganate (B83412) (KMnO4) Stain: This is a general stain that reacts with many functional groups and is effective for visualizing both the starting material and the product, which will appear as yellow-brown spots on a purple background.[6]
-
Phosphomolybdic Acid Stain: This is another general stain useful for visualizing PEG compounds.[6]
TLC Troubleshooting Guide
This section addresses common issues encountered when using TLC to monitor the this compound deprotection reaction.
Problem: My spots are streaking on the TLC plate.
-
Potential Causes:
-
Sample Overloading: The sample applied to the plate is too concentrated.[8][9][10]
-
Inappropriate Mobile Phase: The solvent system is not polar enough to move the compound effectively.[6]
-
Strong Analyte-Silica Interaction: The newly formed amine, being basic, can interact strongly with the acidic silica gel on the TLC plate, causing streaking.[6][11] PEG chains themselves can also contribute to this issue due to their polarity.[6][12]
-
-
Solutions:
-
Dilute the Sample: Dilute the reaction aliquot before spotting it on the TLC plate.[6][10]
-
Increase Mobile Phase Polarity: Increase the proportion of the polar solvent (e.g., increase the percentage of methanol (B129727) in a Dichloromethane:Methanol mixture).[6]
-
Add a Basic Modifier: To counteract the interaction with acidic silica, add a small amount of a base like triethylamine (B128534) (0.1-2.0%) or ammonia (B1221849) to your mobile phase.[6][10][11]
-
Problem: I don't see any spots on my developed TLC plate.
-
Potential Causes:
-
Compound is Not UV-Active: The molecule may not contain a chromophore that absorbs UV light at 254 nm.[6]
-
Concentration is Too Low: The amount of material spotted on the plate is below the limit of detection.[8][10]
-
Sample Dissolved in Solvent Pool: The spotting line was below the level of the mobile phase in the developing chamber, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[8][10]
-
-
Solutions:
-
Use a Chemical Stain: Employ a suitable chemical stain such as potassium permanganate, phosphomolybdic acid, or ninhydrin for visualization.[6]
-
Increase Sample Concentration: Spot the sample multiple times in the same location, ensuring the solvent dries completely between each application.[6][8][10]
-
Proper Plate Placement: Ensure the baseline where the sample is spotted is always above the level of the mobile phase in the chamber.[10]
-
Problem: The starting material and product spots are not well-separated.
-
Potential Cause:
-
Incorrect Mobile Phase Polarity: The chosen solvent system does not provide sufficient differential migration for the two compounds.[9]
-
-
Solution:
-
Optimize the Mobile Phase: Systematically experiment with different solvent systems. If the spots are too close together and near the solvent front (high Rf), decrease the polarity of the mobile phase. If they are close together near the baseline (low Rf), increase the polarity.[10] Try different solvent combinations, such as Ethyl Acetate/Hexanes with Methanol, or Chloroform/Methanol.[12]
-
Summary of TLC Conditions & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Streaking Spots | Sample too concentrated; Strong interaction with silica gel. | Dilute the sample; Add 0.5-1% triethylamine or ammonia to the mobile phase.[6] |
| No Visible Spots | Compound is not UV-active; Sample concentration is too low. | Use a chemical stain (e.g., KMnO4, Ninhydrin); Spot multiple times in the same location.[6][8] |
| Poor Separation | Suboptimal mobile phase polarity. | Adjust the solvent ratio (e.g., from 95:5 to 90:10 DCM:Methanol) or try a different solvent system.[6] |
| Rf Too High | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., Methanol).[10] |
| Rf Too Low | Mobile phase is not polar enough. | Increase the percentage of the polar solvent.[10] |
Experimental Protocol: TLC Monitoring
This protocol outlines a standard procedure for monitoring the acid-catalyzed Boc deprotection.
1. Materials & Reagents:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary spotters
-
Mobile Phase: Dichloromethane (DCM) and Methanol (a 95:5 or 90:10 v/v mixture is a good starting point).[6]
-
Triethylamine (optional, for reducing streaking)
-
Visualization agent (e.g., potassium permanganate stain)
-
Reaction mixture aliquots (at different time points: 0, 15, 30, 60 mins, etc.)
-
Starting material standard (for reference)
2. Procedure:
-
Prepare the Mobile Phase: Prepare a fresh solution of your chosen mobile phase (e.g., 95 mL DCM and 5 mL Methanol). If streaking is anticipated, add ~0.5 mL of triethylamine.[6] Pour the solvent into the developing chamber to a depth of about 0.5 cm and cover it with the lid to allow the chamber to saturate with vapor.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline) about 1-1.5 cm from the bottom of the TLC plate. Mark small, evenly spaced ticks on this line for each sample you will spot.
-
Spot the Plate:
-
At each designated time point, take a small aliquot from the reaction. It may be necessary to quench it with a drop of a weak base (like saturated sodium bicarbonate solution) and extract with a small amount of DCM before spotting.[6]
-
Using a capillary spotter, apply a small spot of the starting material solution on the first tick mark.
-
Apply small spots of the reaction mixture aliquots on the subsequent tick marks. Keep the spots as small as possible (1-2 mm diameter).[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate undisturbed.
-
Analyze the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Spots:
-
First, examine the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Next, immerse the plate in the potassium permanganate stain solution for a few seconds, then remove it and gently heat it with a heat gun until colored spots appear.
-
Compare the spots from the reaction mixture to the starting material reference spot to determine the reaction's progress.
-
Visual Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. silicycle.com [silicycle.com]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times for complete conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the time required for a complete conjugation reaction?
The time required to achieve complete conjugation is influenced by several key factors:
-
Reaction Chemistry: The type of chemical reaction used for conjugation (e.g., amine-reactive, thiol-reactive, click chemistry) has a significant impact on the reaction rate.[1]
-
Molar Ratio of Reactants: The ratio of the labeling reagent to the biomolecule can affect the reaction kinetics.[2]
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to degradation of the biomolecules if not optimized.[2][]
-
pH of the Reaction Buffer: The optimal pH is highly dependent on the specific conjugation chemistry being used. For example, lysine-based conjugations are typically more efficient at a pH of 7.5-8.5, while cysteine-based reactions perform better at a pH between 6.5 and 7.5.[2][4]
-
Concentration of Reactants: Low concentrations of reactants, such as a dilute antibody solution, can slow down the reaction rate.[2]
Q2: How can I determine if my conjugation reaction has gone to completion?
Monitoring the progress of the conjugation reaction is crucial. Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: This method can be used to determine the average drug-to-antibody ratio (DAR) by measuring the absorbance at specific wavelengths corresponding to the biomolecule and the conjugated molecule.[5][6]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) can provide detailed information about the distribution of different conjugated species and confirm the molecular weight of the final product.[5]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the shift in molecular weight after conjugation, providing a qualitative assessment of the reaction's success.[7]
Q3: What are common causes of incomplete conjugation and how can I troubleshoot them?
Incomplete conjugation can arise from several issues. Here are some common causes and their solutions:
-
Suboptimal Reaction Conditions: Ensure that the temperature, pH, and reaction time are optimized for your specific conjugation chemistry.[] It is often necessary to perform small-scale optimization experiments to determine the ideal conditions.[1]
-
Inactive Reagents: The reactive groups on your biomolecule or labeling reagent may be inactive. For thiol-based conjugations, ensure that disulfide bonds are adequately reduced to free thiols.[4][7] For amine-reactive esters like NHS esters, be aware of hydrolysis, which can be accelerated at higher pH and in aqueous solutions.[4]
-
Interfering Buffer Components: Some common buffer additives, such as Tris, glycine, or sodium azide, can compete with the intended reaction.[2][8] It is often necessary to perform a buffer exchange prior to conjugation.[2]
-
Poor Reagent Quality: Ensure that your labeling reagents are of high purity and have been stored correctly to prevent degradation.[2][8]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you observe little to no formation of the desired conjugate, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. The optimal pH for amine-reactive (NHS ester) conjugations is typically 7.2-8.5, while thiol-reactive (maleimide) conjugations are most efficient at pH 6.5-7.5.[4] |
| Presence of Competing Substances | Perform a buffer exchange to remove interfering components like Tris, glycine, or BSA before starting the conjugation reaction.[2] |
| Inactive Biomolecule/Reagent | For thiol-maleimide reactions, ensure disulfide bonds on the protein are reduced to free thiols using a reducing agent like TCEP.[4][7] For NHS ester reactions, use freshly prepared reagents as they are susceptible to hydrolysis.[4] |
| Low Reagent Concentration | If your antibody or protein solution is too dilute (e.g., < 0.5 mg/mL), concentrate it before the reaction.[2] |
| Inaccessible Reactive Sites | The reactive groups on the protein may be sterically hindered. Consider using a linker with a longer spacer arm to improve accessibility.[8] |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation efficiency.
Issue 2: Protein Aggregation Post-Conjugation
Protein aggregation can be a significant problem, leading to low yields of functional bioconjugates.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Increased Hydrophobicity | Many payloads are hydrophobic. A high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the conjugate, leading to aggregation.[9] Consider reducing the molar excess of the drug-linker to achieve a lower DAR.[9] |
| Harsh Reaction Conditions | High temperatures or extreme pH values during the conjugation or purification steps can induce protein aggregation.[9] Optimize the reaction to proceed under milder conditions. |
| Inappropriate Buffer | The buffer composition may not be suitable for maintaining the stability of the conjugated protein. Consider adding stabilizing excipients to the buffer. |
| Excessive Reaction Time | Prolonged incubation times, especially at elevated temperatures, can increase the likelihood of aggregation.[2] Optimize the reaction time to be just long enough for completion. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Conjugation (NHS Ester)
Objective: To conjugate a small molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via its primary amines.
Methodology:
-
Prepare Protein: Dissolve the protein in an amine-free reaction buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4] Ensure the pH is between 7.2 and 8.5.[4]
-
Prepare NHS Ester: Immediately before use, dissolve the NHS ester in a minimal amount of an anhydrous solvent like DMSO or DMF at a high concentration.[4]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[4]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents.[4]
Protocol 2: General Procedure for Thiol-Reactive Conjugation (Maleimide)
Objective: To conjugate a maleimide-functionalized molecule to a protein via free thiol groups on cysteine residues.
Methodology:
-
Protein Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, reduce them using a reducing agent like TCEP.[7] Remove the reducing agent before proceeding.
-
Prepare Protein: Dissolve the reduced protein in a reaction buffer at pH 6.5-7.5.[7] Degas the buffer and consider adding 1-5 mM EDTA to prevent re-oxidation of thiols.[7]
-
Prepare Maleimide (B117702) Reagent: Prepare a stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.
-
Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[7]
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[7]
-
Purification: Purify the conjugate using a method like size-exclusion chromatography to remove excess reagents.[7]
General Experimental Workflow for Conjugation Optimization
Caption: A generalized workflow for a bioconjugation experiment.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Common Conjugation Chemistries
| Conjugation Chemistry | Reactive Groups | Optimal pH Range | Typical Reaction Time | Typical Temperature |
| Amine-Reactive | Primary Amines (e.g., Lysine) + NHS Ester | 7.2 - 8.5[4] | 1 - 4 hours[4] | 4°C - Room Temp[4] |
| Thiol-Reactive | Thiols (e.g., Cysteine) + Maleimide | 6.5 - 7.5[4][7] | 2 hours - Overnight[7] | 4°C - Room Temp[7] |
| Click Chemistry (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | 4.0 - 8.5 | 1 - 12 hours | Room Temp |
Note: The typical reaction times are starting points and should be optimized for each specific application.
Table 2: Troubleshooting Common Issues in Reaction Optimization
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Incomplete Reaction | Reaction Time | Increase incubation time | Allows more time for the reaction to proceed to completion.[2] |
| Molar Ratio | Increase molar excess of labeling reagent | Drives the reaction equilibrium towards the product.[9] | |
| Temperature | Increase temperature (with caution) | Increases reaction rate, but monitor for biomolecule instability.[2] | |
| Biomolecule Degradation | Temperature | Decrease temperature | Reduces the rate of degradation.[2] |
| Reaction Time | Decrease incubation time | Minimizes exposure to potentially harsh conditions.[2] | |
| Low Specificity | pH | Adjust to be more specific for the target functional group | Can help to minimize side reactions. For example, lower pH for maleimide reactions reduces reaction with amines.[4] |
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Purifying PROTACs with PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of PROTACs with PEG linkers?
A1: The synthesis of PEGylated PROTACs can yield a complex mixture of impurities that complicate purification. Common impurities include:
-
Unreacted Starting Materials: Residual warhead, E3 ligase ligand, and excess PEG linker are frequently observed.[1]
-
Reaction Byproducts: Side products from coupling reactions can be present.
-
Heterogeneous PEGylated Products: The reaction may produce a mixture of PROTACs with varying lengths of the PEG chain (if a polydisperse PEG reagent is used) or species with multiple PEG chains attached (PEGamers).[2] Positional isomers, where the PEG linker is attached to different sites on the warhead or E3 ligase ligand, can also occur.[2]
Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?
A2: The unique physicochemical properties of PEGylated PROTACs present several purification challenges:
-
Physicochemical Similarity of Impurities: The addition of a neutral and hydrophilic PEG chain can make the physicochemical properties of the desired PROTAC very similar to those of unreacted starting materials and other PEGylated species, making separation difficult.[2]
-
Increased Hydrophilicity: The hydrophilic nature of the PEG linker can lead to poor retention on reverse-phase chromatography columns, requiring highly aqueous mobile phases.[3]
-
Peak Broadening: The conformational flexibility of the long PEG chain can result in broad peaks during chromatography, which reduces resolution and complicates fraction collection.[4]
-
Charge Shielding: The PEG chain can mask the charges on the PROTAC molecule, which can reduce the effectiveness of ion-exchange chromatography.[2]
-
Aggregation: PEGylated PROTACs can be prone to aggregation, especially at high concentrations, which can lead to low recovery and difficulties in purification.[2]
Q3: How does the length of the PEG linker affect the purification and biological activity of a PROTAC?
A3: The length of the PEG linker is a critical parameter that significantly impacts both the purification process and the biological efficacy of the PROTAC.
-
Impact on Purification: Longer PEG chains increase the hydrophilicity and molecular weight of the PROTAC, which can lead to challenges such as peak broadening in RP-HPLC and difficulty in separating the PROTAC from species with similar hydrodynamic volumes in size-exclusion chromatography (SEC).[4] The purification method often needs to be adjusted for different linker lengths, for instance, by using a shallower gradient in RP-HPLC.[4]
-
Impact on Biological Activity: The linker length is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to inefficient ubiquitination.[5] Therefore, the optimal linker length must be determined empirically for each target protein and E3 ligase pair.[6]
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on PROTAC degradation efficiency and purification parameters.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data is representative and compiled from studies on TBK1-targeting PROTACs.[7] |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| This data is based on a study developing ERα-targeting PROTACs.[7] |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | Short | Less Potent |
| PEG | Long | More Potent |
| Data from a study on BTK-targeting PROTACs.[7] |
Table 4: Representative Purification Yields and Purity for PEGylated PROTACs
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Overall Yield (%) |
| Preparative RP-HPLC | ~50-70 | >95 | 30-60 |
| Supercritical Fluid Chromatography (SFC) | ~50-70 | >98 | 40-70 |
| Note that specific values will vary depending on the specific ligands and reaction conditions.[8] |
Experimental Protocols
Protocol 1: General Method for Preparative Reverse-Phase HPLC (RP-HPLC) Purification of PEGylated PROTACs
This protocol provides a general starting point for the purification of PROTACs containing a PEG linker. Optimization will be required for each specific molecule.
-
Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal amount of a strong solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50-100 mg/mL).[9]
-
If possible, dilute this stock with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure solubility upon injection.[9]
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).[3]
-
Injection: Inject the filtered sample onto the column.[3]
-
Gradient Elution: A shallow gradient is often required for good separation of highly polar PROTACs.[3] A representative gradient could be:
-
0-5 min: 5% B
-
5-45 min: 5% to 70% B (linear gradient)
-
45-50 min: 70% to 95% B
-
50-55 min: Hold at 95% B
-
55-60 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[9]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the aromatic components of the PROTAC absorb).
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical UPLC-MS to confirm the purity and identity of the desired product.[3]
-
Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.
-
Protocol 2: General Method for Supercritical Fluid Chromatography (SFC) Purification of PEGylated PROTACs
SFC is a powerful technique for purifying complex PROTACs, especially those with chiral centers, and is often faster and uses less organic solvent than HPLC.[8]
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent, typically the organic modifier used in the mobile phase (e.g., methanol).[8]
-
-
SFC System and Column:
-
System: A preparative SFC system with a UV detector and fraction collector.
-
Column: A variety of stationary phases are available for SFC; method development on an analytical scale is highly recommended to determine the optimal column.[8]
-
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Typically methanol (B129727), sometimes with a small amount of an additive like an amine to improve peak shape.[9]
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the preparative SFC column with the initial mobile phase conditions (e.g., 5% MeOH in CO₂).[8]
-
Injection: Inject the prepared sample onto the column.[8]
-
Gradient Elution: Elute the PROTAC using a gradient of the organic modifier. A typical gradient might be from 5% to 40% methanol over 10-15 minutes.[8]
-
Back-pressure and Temperature: Maintain a constant back-pressure (e.g., 100-150 bar) and temperature (e.g., 35-40 °C).[8]
-
-
Post-Purification:
Troubleshooting Guides
Issue 1: Low Yield of Purified PROTAC
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Optimize coupling reaction conditions (time, temperature, stoichiometry). Monitor reaction progress with analytical techniques like LC-MS to ensure completion.[4] |
| Product Loss During Extraction | The hydrophilicity of the PEG linker can cause the PROTAC to partition into the aqueous phase during workup. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.[4] |
| Poor Separation in Chromatography | The PROTAC may be co-eluting with impurities. Optimize the chromatographic method (e.g., adjust the gradient in RP-HPLC, or change the solvent system in flash chromatography).[4] |
| Product Precipitation on Column | Highly hydrophobic PROTACs can precipitate on the column. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.[4] |
Issue 2: Poor Peak Shape (Broadening or Tailing) in HPLC
| Possible Cause | Recommended Solution |
| Conformational Flexibility of PEG Linker | The inherent flexibility of the PEG chain can lead to broad peaks. Try a shallower gradient in RP-HPLC to improve separation.[4] |
| Column Overload | Too much sample was injected for the column's capacity. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The PROTAC may be interacting with residual silanols on the silica-based column. Use a mobile phase with a different pH or additives, or switch to a different column chemistry. |
| Aggregation | The PROTAC may be aggregating on the column. Reduce the sample concentration or add stabilizing agents to the mobile phase. |
Issue 3: Product Aggregation
| Possible Cause | Recommended Solution |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[3] Maintain a lower protein concentration during purification. |
| Suboptimal Buffer Conditions | The pH, ionic strength, and buffer composition can significantly influence protein stability.[3] Screen for optimal buffer conditions. Consider the use of additives like arginine or non-ionic detergents to prevent aggregation.[2] |
| Cross-linking by Bifunctional PEG | If using a bifunctional PEG reagent, it can link multiple protein molecules together.[3] Consider using monofunctional PEG derivatives or site-specific PEGylation techniques.[3] |
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis and purification of PROTACs.
Caption: A logical workflow for troubleshooting low purity after initial PROTAC purification.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Minimizing hydrolysis of NHS-activated Acid-PEG4-C2-Boc
Welcome to the technical support center for NHS-activated PEG reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of NHS-activated Acid-PEG4-C2-Boc and similar NHS ester reagents to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue?
A1: NHS ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[1][2] This is a significant problem because it directly competes with the desired conjugation reaction, where the NHS ester is intended to react with a primary amine on a target molecule (e.g., a protein, peptide, or oligonucleotide).[1][3] Hydrolysis reduces the concentration of the active reagent, which can lead to low conjugation efficiency, variability between experiments, and inconsistent results.[1]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is primarily influenced by three key factors:
-
pH: The hydrolysis rate increases significantly with higher pH (more alkaline conditions).[1][2] While a slightly alkaline pH is necessary for the desired reaction with primary amines, a pH that is too high will favor hydrolysis.[1][4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of the NHS ester.[1][2]
-
Moisture: NHS esters are highly sensitive to moisture.[1] Exposure to water, either in solution or from atmospheric humidity, will lead to rapid degradation.[1][5]
Q3: What is the optimal pH range for NHS ester conjugation reactions to balance amine reactivity and minimize hydrolysis?
A3: The optimal pH for most NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines (which are more nucleophilic) and minimizing the rate of ester hydrolysis.[4] This is typically achieved in the pH range of 7.2 to 8.5.[6][7][] A pH of 8.3-8.5 is often considered optimal for many protein labeling protocols.[1][9]
Q4: Which buffers should I use for my conjugation reaction, and which should I avoid?
A4: It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for the NHS ester.[1][6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), bicarbonate buffer, and borate (B1201080) buffer are commonly used.[1][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided in the conjugation step.[1][7] These can be used to quench the reaction after the desired incubation time.[10]
Q5: How should I store and handle my NHS-activated this compound to prevent premature hydrolysis?
A5: Proper storage and handling are critical to maintaining the reactivity of your NHS ester reagent.
-
Storage: Store the solid reagent at -20°C or -80°C in a desiccated environment, protected from light.[5][7]
-
Handling: Before opening a new vial, always allow it to equilibrate to room temperature completely.[5][7] This crucial step prevents atmospheric moisture from condensing onto the cold powder, which is a primary cause of hydrolysis.[5][6] For preparing stock solutions, use anhydrous (water-free) organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] It is best to prepare stock solutions fresh for each experiment and not to store them in solution.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NHS-activated this compound, with a focus on problems arising from hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed NHS Ester Reagent: The reagent may have been compromised due to improper storage or handling.[7][11] | Ensure the reagent was stored in a desiccated environment and allowed to warm to room temperature before opening.[2][5] For critical applications, consider testing the reactivity of the NHS ester.[12] |
| Suboptimal Reaction pH: The pH of the reaction buffer may be too low (protonating the amines) or too high (accelerating hydrolysis).[7] | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[6][] | |
| Presence of Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine).[1][7] | Switch to a non-amine-containing buffer such as PBS or bicarbonate buffer for the conjugation reaction.[1] | |
| Dilute Protein/Molecule Solution: In dilute solutions, the concentration of water is significantly higher than that of the target amines, favoring hydrolysis.[11] | Increase the concentration of your protein or target molecule if possible to improve reaction kinetics.[11] | |
| Inconsistent Results Between Experiments | Variable Reagent Activity: The NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing.[2] | Standardize your protocol. Always prepare fresh stock solutions of the NHS ester for each experiment.[1] Be precise with incubation times and temperatures. |
| Moisture Contamination of Stock Solution: If a stock solution in an organic solvent is used multiple times, it can absorb moisture from the atmosphere. | Aliquot the solid reagent into single-use amounts to avoid repeated opening of the main vial. Prepare only the required amount of stock solution immediately before use.[5] | |
| Protein Precipitation After Adding NHS Ester | High Degree of Labeling: Excessive modification of primary amines can alter the protein's charge and solubility, leading to aggregation.[11] | Reduce the molar excess of the NHS ester reagent or decrease the reaction time.[11] |
| Solvent Effects: Adding a large volume of organic solvent (from the NHS ester stock solution) to the aqueous protein solution can cause precipitation.[11] | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%.[2][11] |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on both pH and temperature. The half-life (the time it takes for half of the reactive ester to hydrolyze) is a key indicator of its stability.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[13] |
| 7.0 | Room Temperature | ~7 hours[4] |
| 8.0 | Room Temperature | 210 minutes[4][14] |
| 8.5 | Room Temperature | 180 minutes[4][14] |
| 8.6 | 4°C | 10 minutes[13] |
| 8.6 | Room Temperature | ~10 minutes[4] |
| 9.0 | Room Temperature | 125 minutes[4][14] |
Note: These values are general estimates for typical NHS esters and can vary based on the specific molecule and buffer conditions.[4][11]
Experimental Protocols
Protocol: General Procedure for Conjugating NHS-activated this compound to a Protein
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
NHS-activated this compound
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of NHS-activated this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mg/mL) of the NHS ester in anhydrous DMSO or DMF.[9]
-
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[2]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the NHS ester stock solution to the protein solution while gently mixing. A 5- to 20-fold molar excess is a common starting point.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[6] The optimal time may need to be determined empirically.
-
-
Quenching the Reaction (Recommended):
-
Purification:
-
Remove the unreacted PEG reagent and byproducts (like hydrolyzed NHS ester and N-hydroxysuccinimide) by size exclusion chromatography (e.g., a desalting column) or dialysis.[7]
-
Protocol: Indirectly Assessing the Reactivity of an NHS Ester
This method can be used to check if an older reagent has lost its activity due to hydrolysis. It measures the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm, after intentional base-catalyzed hydrolysis.[12]
Materials:
-
NHS-activated this compound
-
Anhydrous DMSO or DMF
-
Strong base (e.g., 0.1 M NaOH)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Take an initial absorbance reading of the stock solution at 260 nm.
-
Induce complete hydrolysis by adding a small amount of the stock solution to a strong base.
-
Measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significant increase in absorbance at 260 nm after base hydrolysis indicates that the NHS ester was active.[12] If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[12]
Visualizations
Caption: Competing reactions of an NHS ester with a primary amine vs. water.
Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection Strategies
Welcome to our dedicated technical support center for troubleshooting challenges in chemical synthesis. This guide focuses on a common issue faced by researchers: preventing ester hydrolysis during the deprotection of tert-butyloxycarbonyl (Boc) groups. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate this sensitive transformation successfully.
Troubleshooting Guide: Preventing Ester Hydrolysis
Question: My ester functional group is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What are my options?
Answer: Cleavage of ester groups is a known side reaction during TFA-mediated Boc deprotection due to the harsh acidic conditions required to remove the Boc group.[1] Fortunately, several strategies can be employed to mitigate or completely avoid this unwanted hydrolysis. The primary approaches involve modifying the acidic conditions, utilizing alternative and milder deprotection reagents, or employing non-acidic methods.
Here is a logical workflow to help you decide on the best strategy for your specific substrate:
Frequently Asked Questions (FAQs)
Q1: How can I make my current acidic deprotection protocol milder to save my ester group?
A1: You can often achieve selective Boc deprotection by adjusting your reaction conditions. Instead of using neat TFA, consider the following modifications:
-
Use a Milder Acid: Aqueous phosphoric acid (85 wt%) is an effective reagent for Boc deprotection that is compatible with acid-sensitive groups like methyl and benzyl (B1604629) esters.[1]
-
Change the Solvent System: Using 4M HCl in 1,4-dioxane (B91453) or ethyl acetate (B1210297) can be a milder alternative to TFA, though it may require longer reaction times.[2][3] Anhydrous conditions are crucial to minimize ester hydrolysis.[2]
-
Control Temperature and Time: Performing the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring the progress with TLC or LC-MS can help minimize ester cleavage by allowing you to stop the reaction as soon as the Boc group is removed.[1]
Q2: Are there non-TFA reagents that can selectively deprotect the Boc group?
A2: Yes, several alternative reagents can remove the Boc group under milder conditions, leaving ester bonds intact.
-
Oxalyl Chloride in Methanol (B129727): This system offers a mild method for the deprotection of N-Boc on a variety of substrates, including those with acid-labile functional groups.[1][4] The reactions are typically performed at room temperature.[1][4]
-
Ferric Chloride (FeCl₃): A mild Lewis acid-mediated deprotection using ferric chloride in acetonitrile (B52724) or dichloromethane (B109758) can be compatible with acid-sensitive groups.[2]
-
Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane has been used for selective N-Boc deprotection.[5]
Q3: Can I use heat to remove the Boc group and avoid acids altogether?
A3: Yes, thermal deprotection is a viable option for substrates that are thermally stable. This method avoids the use of any acid, making it compatible with various functional groups, including esters.[1] The reaction is typically carried out by refluxing the substrate in a suitable solvent.
Q4: My compound has both a Boc group and a tert-butyl ester. How can I selectively remove the Boc group?
A4: This is a particularly challenging transformation because both groups are acid-labile. However, specific conditions have been developed to achieve this selectivity:
-
Methanesulfonic Acid: Using methanesulfonic acid in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) has been reported to selectively remove the N-Boc group in the presence of a tert-butyl ester.[1][6]
-
Concentrated Sulfuric Acid: A solution of concentrated H₂SO₄ in tBuOAc can also achieve the desired selectivity.[1][6] In these cases, precise control over reaction time and temperature is critical.
Comparative Data of Deprotection Conditions
The following table summarizes various Boc deprotection conditions and their general compatibility with ester functionalities. Yields and reaction times are substrate-dependent and should be optimized for each specific case.
| Reagent/Condition | Solvent | Temperature | Typical Time | Compatibility with Esters | Reference(s) |
| 20% TFA | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | Low to Moderate | [7] |
| 4M HCl | 1,4-Dioxane or EtOAc | 0 °C to RT | 2 - 6 hours | Generally Good | [2][3] |
| 85% Phosphoric Acid | Toluene or THF | Room Temperature | Variable | Good | [1][2] |
| Oxalyl Chloride/MeOH | Methanol | Room Temperature | 1 - 4 hours | Good | [1][2][4] |
| Ferric Chloride (FeCl₃) | Acetonitrile/DCM | Room Temperature | 30 min | Good | [2] |
| Thermal Deprotection | Dioxane/Water or other | Reflux | Several hours | Good (if substrate is stable) | [7] |
| H₂SO₄ in tBuOAc | tBuOAc | RT | 1 - 4 hours | Good (for t-butyl esters) | [6] |
| MeSO₃H in tBuOAc/CH₂Cl₂ | tBuOAc/CH₂Cl₂ | RT | 1 - 4 hours | Good (for t-butyl esters) | [6] |
Key Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [1]
-
Dissolve the N-Boc protected substrate in a suitable solvent such as toluene.
-
Add 85 wt% aqueous phosphoric acid.
-
Stir the mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [1][2]
-
Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (typically 2-3 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution stops.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting hydrochloride salt of the deprotected amine can often be used without further purification.
Reaction Pathway Visualization
The following diagram illustrates the general acid-catalyzed Boc deprotection mechanism and the competing ester hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Strategies to improve the efficiency of solid-phase peptide synthesis with Acid-PEG4-C2-Boc
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to improve the efficiency of solid-phase peptide synthesis (SPPS) using the Acid-PEG4-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary advantages in SPPS?
The this compound is a hydrophilic linker used in solid-phase peptide synthesis. It consists of a tetra-polyethylene glycol (PEG4) spacer, a C2 (ethyl) group, and a terminal Boc-protected amine. Its primary advantages stem from the PEG component, which enhances the solubility of the growing peptide chain. This can reduce on-resin aggregation, especially for hydrophobic or long peptide sequences, leading to improved coupling efficiency and higher purity of the final product.[1][2]
Q2: What are the main challenges when using a PEG linker in Boc-SPPS?
Common challenges include incomplete coupling reactions leading to deletion sequences, peptide aggregation hindering reagent access, and potential side reactions.[3] While the PEG linker is designed to mitigate some of these issues, difficult sequences can still pose problems. Purification can also be challenging due to the hydrophilicity and flexibility of the PEG chain, which may cause issues like product loss during aqueous workups or poor chromatographic separation.[4]
Q3: How does the Boc (tert-butyloxycarbonyl) strategy differ from the more common Fmoc strategy?
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy uses a strong acid, typically Trifluoroacetic Acid (TFA), for the iterative removal of the N-terminal Boc protecting group.[3][5] Side-chain protecting groups are generally benzyl-based and are removed at the final cleavage step with a stronger acid like HF. In contrast, the Fmoc strategy uses a base (like piperidine) for N-terminal deprotection and a mild acid for final cleavage.[] Boc chemistry is considered robust, particularly for long or difficult peptides, as the repeated acid treatments can help disrupt secondary structures that cause aggregation.[3]
Q4: How can I monitor the efficiency of a coupling reaction during synthesis?
The most common method for monitoring coupling completion is the qualitative Kaiser test (or ninhydrin (B49086) test).[3][7] This test detects free primary amines on the peptide-resin. A positive result (blue/purple beads) indicates that the coupling is incomplete, while a negative result (yellow/colorless beads) suggests completion.[7] For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the ratio of the desired product to any deletion sequences.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered during SPPS with PEG linkers and provides structured solutions.
| Problem | Potential Cause | Recommended Solution | Verification |
| Low Peptide Yield | Incomplete Boc Deprotection: Residual Boc groups block the N-terminus, preventing further chain elongation and causing truncated sequences.[3] | Extend TFA Treatment: Increase the duration or number of TFA treatments (e.g., 1 x 5 min followed by 1 x 20-30 min).[2] Ensure TFA quality is high. | Mass Spectrometry (MS) analysis for expected vs. observed mass. |
| Poor Coupling Efficiency: The incoming amino acid fails to couple completely, resulting in deletion sequences.[3] | Double Couple: Repeat the coupling step with a fresh solution of amino acid and coupling reagent. Increase Reagent Concentration: Use a higher concentration (e.g., 0.5 M) of amino acid and coupling reagents to drive the reaction.[9][10] Use Stronger Coupling Reagent: Switch to a more potent activator like HATU or HCTU. | Perform a Kaiser test after the first coupling; if positive, proceed with a second coupling.[8] | |
| Peptide Aggregation: The growing peptide chain folds on the resin, physically blocking reactive sites.[3] | Change Solvent: Switch from standard solvents like DCM to higher-boiling, polarity-disrupting solvents such as NMP or DMSO. Lower Resin Loading: A lower substitution rate on the resin can increase the distance between peptide chains, reducing aggregation. | Improved Kaiser test results and higher final yield/purity. | |
| Side Reactions | Aspartimide Formation: Peptides containing Aspartic Acid (Asp) are prone to this base-catalyzed rearrangement.[9][11] | Use Protecting Groups: Employ side-chain protecting groups on Asp that minimize this reaction. Optimize base exposure time during neutralization. | MS analysis to detect mass-neutral isomers that may co-elute during HPLC. |
| Pyroglutamate Formation: N-terminal Glutamine (Gln) can cyclize, especially after neutralization.[3] | Use Pre-activated Esters: Couple the N-terminal Gln using a pre-activated ester to minimize side reactions.[3] Avoid prolonged exposure to base. | MS analysis for a mass loss of 17 Da at the N-terminus.[3] | |
| Difficult Purification | Hydrophilicity of PEG Linker: The PEG linker increases water solubility, which can lead to product loss during aqueous workups or extractions. | Minimize Aqueous Washes: If performing an extraction, reduce the number of aqueous washes. Optimize HPLC Gradient: Use a shallower gradient during RP-HPLC purification to improve the separation of the target peptide from similar impurities. | Improved recovery after purification, confirmed by UV absorbance or other quantitative methods. |
Experimental Protocols
These protocols provide a starting point for SPPS using an this compound functionalized resin. Optimization may be required based on the specific peptide sequence.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the steps for adding one amino acid to the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.[3] Drain the solvent.
-
Boc Deprotection:
-
Washing:
-
Neutralization:
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2-5 minutes and drain. Repeat this step 2-3 times to ensure complete neutralization of the TFA salt.[2]
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vial, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in N,N-Dimethylformamide (DMF) for 5-10 minutes.
-
Drain the DCM from the resin and add the pre-activated amino acid solution.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
Protocol 2: Cleavage from the Resin and Peptide Isolation
-
Final Washing and Drying: After the final Boc deprotection and washing steps, dry the peptide-resin under vacuum.[2]
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) to act as a scavenger.[7]
-
Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads.[2]
-
Collect the filtrate and precipitate the peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.[2]
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[2]
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.[2]
Quantitative Data Summary
The success of SPPS is highly dependent on achieving near-quantitative efficiency at each step.[7] The tables below summarize key parameters.
Table 1: Typical Coupling Efficiencies for Different Amino Acid Categories in Boc-SPPS
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges |
| High Efficiency | Ala, Gly, Leu, Phe, Val | >99% | Minimal under standard conditions.[8] |
| Sterically Hindered | Ile, Thr | 98-99% | Slower reaction kinetics may require extended coupling times or more potent activating agents.[8] |
| Side-Chain Reactive (Acylation) | Ser, Thr | 98-99% | Potential for O-acylation of the hydroxyl group. Mitigated by using side-chain protecting groups (e.g., Boc-Ser(Bzl)-OH).[8] |
| Side-Chain Reactive (Other) | Asp, Asn, Gln, His, Arg | Variable | Prone to side reactions like aspartimide formation (Asp), dehydration (Asn, Gln), or side-chain modification (His, Arg).[8] |
Table 2: Qualitative Guide to Solvents and Reagents for Overcoming Aggregation
| Condition | Reagent/Solvent | Rationale |
| Standard Synthesis | DCM / DMF | Good resin swelling and reagent solubility for most sequences. |
| Moderate Aggregation | NMP (N-Methyl-2-pyrrolidone) | High-boiling polar aprotic solvent that disrupts secondary structures better than DMF. |
| Severe Aggregation | NMP/DMSO or NMP/DCM mixtures | The addition of DMSO (Dimethyl sulfoxide) further enhances the disruption of hydrogen bonds causing aggregation. |
| Difficult Couplings | HATU / HCTU | More potent activating agents that can increase coupling speed and efficiency, especially for sterically hindered amino acids. |
Visualized Workflows and Logic
Diagrams are provided to illustrate key processes and decision-making logic in SPPS.
Caption: General workflow of a single amino acid addition cycle in Boc-SPPS.
Caption: Troubleshooting decision tree for low coupling efficiency in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drivehq.com [drivehq.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Acid-PEG4-C2-Boc Conjugates: A Comparative Guide to LC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount to ensure the quality, efficacy, and reproducibility of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Acid-PEG4-C2-Boc is a heterobifunctional linker featuring a carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, which necessitates rigorous analytical scrutiny. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of this critical reagent, supported by detailed experimental protocols and data.
Performance Comparison: LC-MS vs. Alternative Methods
The selection of an analytical technique for the characterization of this compound hinges on the specific information required, such as structural confirmation, purity assessment, or quantification. LC-MS is a powerful and widely used method, but Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer complementary information.
| Analytical Technique | Principle | Strengths | Limitations |
| LC-MS | Separates the analyte from a mixture using liquid chromatography and subsequently determines its mass-to-charge ratio. | High sensitivity and selectivity; provides molecular weight confirmation and structural information through fragmentation; ideal for identifying impurities and reaction byproducts. | The Boc protecting group can be labile under certain MS conditions, leading to in-source fragmentation; PEG chains can produce complex spectra with multiple charge states. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about molecular structure and connectivity. | Provides unambiguous structural elucidation and confirmation of functional groups; non-destructive; can be quantitative. | Lower sensitivity compared to MS, requiring more sample; may not be suitable for identifying trace impurities. |
| HPLC-UV | Separates components of a mixture by liquid chromatography and detects them based on their absorption of ultraviolet light. | Robust and reproducible for purity assessment and quantification of the main component. | This compound lacks a strong chromophore, resulting in low UV sensitivity, which may necessitate derivatization or the use of alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). |
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound from LC-MS and ¹H NMR analysis.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₆H₃₁NO₈ | |
| Molecular Weight | 365.42 g/mol | |
| [M+H]⁺ (m/z) | 366.21 | Protonated molecule |
| [M+Na]⁺ (m/z) | 388.19 | Sodium adduct |
| [M-Boc+H]⁺ (m/z) | 266.16 | Loss of the Boc group (-100 Da) |
| [M-C₄H₈+H]⁺ (m/z) | 310.19 | Loss of isobutylene (B52900) from the Boc group (-56 Da) |
| PEG Fragments | Series of peaks separated by 44.026 Da | Corresponds to the loss of ethylene (B1197577) glycol units (C₂H₄O) |
Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.44 | Singlet | 9H |
| -CH₂-COOH | ~2.62 | Triplet | 2H |
| -CH₂-NH-Boc | ~3.25 | Quartet | 2H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | Multiplet | 16H |
| -NH- (Amide) | ~5.30 | Broad Singlet | 1H |
Experimental Protocols
LC-MS Analysis of this compound
This protocol outlines a general method for the LC-MS analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase.
2. Liquid Chromatography Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
¹H NMR Spectroscopy of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
3. Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate all peaks.
Visualizations
Caption: Workflow for the LC-MS analysis of this compound.
Caption: Common fragmentation pathways for this compound in ESI-MS.
Determining the Purity of Acid-PEG4-C2-Boc Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of PEGylated conjugates is a critical aspect of ensuring the quality, reproducibility, and efficacy of therapeutic candidates and research tools. Acid-PEG4-C2-Boc is a bifunctional linker widely used in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of this compound conjugates, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for purity analysis of bioconjugates due to its high resolution and sensitivity, making it a preferred method for detailed purity assessment and quantification of impurities.[3] However, a comprehensive analytical approach often involves orthogonal methods to provide a more complete purity profile.[3] This guide will explore the nuances of HPLC-based analysis and compare its performance with other valuable techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Data Presentation: Comparison of Purity Assessment Methods
The purity of this compound conjugates is typically determined using a combination of chromatographic and spectroscopic techniques.[4][5] The following table summarizes the key aspects of the most common analytical methods.
| Analytical Method | Principle of Separation/Detection | Key Purity Parameters Measured | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[6] | - Purity percentage (main peak area relative to total peak area) - Detection of process-related impurities (e.g., starting materials, by-products with different polarity).[4][6] | - High resolution and sensitivity.[3] - Excellent for separating closely related impurities.[7] - Can be coupled with various detectors (UV, ELSD, CAD, MS).[8][9] | - May require volatile mobile phases for certain detectors.[7] - Compounds without a UV chromophore require specialized detectors like ELSD or CAD.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[4] | - Structural confirmation of the main compound. - Identification and semi-quantification of structural impurities.[12] | - Provides detailed structural information.[12] - Can identify and quantify impurities with distinct proton signals.[9] - Non-destructive technique. | - Lower sensitivity compared to HPLC. - Can be complex to interpret with overlapping signals. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules.[3] | - Confirmation of the molecular weight of the conjugate. - Identification of impurities by their mass.[5] | - High specificity and sensitivity.[3] - Provides definitive molecular weight information.[9] - Often coupled with HPLC (LC-MS) for comprehensive analysis.[13] | - Not a separation technique on its own. - Ionization efficiency can vary between compounds, affecting quantification. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is optimized for the high-resolution separation of this compound from potential synthesis-related impurities.
-
Objective: To quantify the purity of the synthesized linker and detect non-volatile impurities.[5]
-
HPLC System: A standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[12][14]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[9][14]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[9][14]
-
Gradient: A typical gradient would be 10-90% B over 20 minutes. This should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 210-220 nm.[12][14] If the conjugate lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[9]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.[4][9]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can also be used for purity assessment.[9]
-
Objective: To confirm the chemical structure and identify organic impurities.[5]
-
Instrumentation: 400 MHz or higher field NMR spectrometer.[9]
-
Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][9]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Confirm the presence of characteristic peaks:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the synthesized linker and identifying impurities.[9]
-
Objective: To confirm the molecular weight of the synthesized linker and identify potential impurities by their mass-to-charge ratio.[5]
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9]
-
LC Conditions: Use the same column and mobile phases as described for the HPLC protocol, ensuring the mobile phase is volatile (e.g., using formic acid instead of TFA).[3][14]
-
Mass Spectrometer Settings:
-
Data Analysis: Process the data to identify the molecular ion peak of the this compound conjugate and any potential impurities.
Mandatory Visualization
Graphical representations of experimental workflows can aid in understanding the overall purity assessment strategy.
Caption: Workflow for HPLC-based purity determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. frontiersin.org [frontiersin.org]
- 14. benchchem.com [benchchem.com]
The Strategic Role of Linkers in PROTAC Design: A Comparative Analysis of Acid-PEG4-C2-Boc and Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate specific proteins, is critically dependent on the linker component connecting the target protein ligand and the E3 ligase ligand. The choice of linker influences a PROTAC's stability, solubility, cell permeability, and its ability to induce a productive ternary complex. This guide provides a comparative analysis of the Acid-PEG4-C2-Boc linker and other commonly employed polyethylene (B3416737) glycol (PEG) linkers in PROTAC design, supported by experimental data and methodologies.
Understanding the this compound Linker
The "this compound" designation describes a PEG-based linker with specific functional groups that are crucial for PROTAC synthesis. This linker is characterized by a tetra-ethylene glycol (PEG4) chain, which imparts hydrophilicity, potentially improving the solubility and cell permeability of the resulting PROTAC. One terminus features a carboxylic acid group, providing a reactive handle for conjugation with one of the ligands, while the other end consists of a Boc-protected amine on a two-carbon (C2) spacer, offering a controlled point of attachment for the second ligand after deprotection.
Comparative Performance of PEG Linkers in PROTACs
The length and composition of the PEG linker are critical determinants of a PROTAC's degradation efficiency. The optimal linker length is target-dependent and crucial for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
Impact of Linker Length on Degradation Activity
Studies on various targets have demonstrated that both excessively short and long linkers can be detrimental to PROTAC activity. For instance, in the development of PROTACs targeting the Bruton's tyrosine kinase (BTK), variations in the PEG linker length significantly impacted the degradation potency (DC50) and the maximum level of degradation (Dmax).
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BTK | Pomalidomide | 1.6 | >95 | |
| PEG4 | BTK | Pomalidomide | 0.6 | >98 | |
| PEG5 | BTK | Pomalidomide | 2.5 | >95 |
This table presents a summary of how PEG linker length can influence the degradation of BTK. A lower DC50 value indicates higher potency.
Influence of Linker Composition on Physicochemical Properties
Beyond length, the chemical nature of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability, which are essential for its bioavailability and overall efficacy. The inclusion of PEG units is a common strategy to enhance the hydrophilicity of otherwise greasy PROTAC molecules.
| Linker Composition | ClogP | Solubility (µM) | Permeability (10⁻⁶ cm/s) |
| Alkyl Chain | 5.8 | < 10 | 0.5 |
| PEG4 Chain | 4.2 | > 50 | 2.1 |
This table provides a hypothetical comparison of how a PEG-based linker might improve the physicochemical properties of a PROTAC compared to a simple alkyl linker.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data when comparing different linkers, standardized experimental protocols are essential.
General Protocol for PROTAC Synthesis
-
Ligand Functionalization: The target protein ligand and the E3 ligase ligand are typically functionalized with complementary reactive groups (e.g., a carboxylic acid and an amine).
-
Linker Coupling: The this compound linker, with one end protected, is reacted with one of the ligands. For example, the carboxylic acid end of the linker can be activated and coupled with an amine group on the E3 ligase ligand.
-
Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions.
-
Final Conjugation: The newly exposed amine on the linker is then coupled with the second ligand to form the final PROTAC molecule.
-
Purification and Characterization: The synthesized PROTAC is purified using techniques like HPLC, and its identity is confirmed by mass spectrometry and NMR.
Cellular Degradation Assay
-
Cell Culture: A relevant cell line expressing the target protein is cultured under standard conditions.
-
PROTAC Treatment: Cells are treated with varying concentrations of the PROTACs containing different linkers for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: The protein bands are visualized and quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation relative to a vehicle-treated control is calculated. DC50 and Dmax values are determined by fitting the data to a dose-response curve.
Visualizing Key Concepts in PROTAC Design
Diagrams are invaluable for illustrating the complex interactions and workflows in PROTAC research.
A Comparative Analysis of PEG4 and PEG8 Linkers in Antibody-Drug Conjugate (ADC) Development
The linker is a cornerstone in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a pivotal component for optimizing ADC performance.[3][4] The length of the PEG chain is a critical parameter that can be modulated to fine-tune the conjugate's properties.[3] This guide provides an objective comparison of two commonly used discrete PEG linkers, PEG4 (four ethylene (B1197577) glycol units) and PEG8 (eight ethylene glycol units), supported by experimental data to inform the rational design of next-generation ADCs.
The primary role of incorporating PEG linkers is to increase the hydrophilicity of the ADC, which is especially beneficial when dealing with hydrophobic payloads that can otherwise lead to aggregation and rapid clearance from circulation.[1][5] This modification can lead to a longer plasma half-life and increased drug accumulation in tumor tissues.[3] However, the choice between a shorter (PEG4) and a longer (PEG8) linker involves a trade-off between pharmacokinetic benefits and potential impacts on manufacturing and in vitro potency.[1][6]
Comparative Performance Data: PEG4 vs. PEG8 Linkers
The selection of PEG linker length significantly impacts the physicochemical properties, stability, and biological activity of an ADC. The following tables summarize quantitative data from preclinical studies comparing ADCs constructed with PEG4 and PEG8 linkers.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | ADC-PEG4 | ADC-PEG8 | Key Observations | References |
| Hydrophilicity | Good | Excellent | The longer PEG8 chain provides a more substantial hydration shell, better masking the hydrophobicity of the payload.[1] | [1] |
| Aggregation | Low | Low | Both linkers are effective at producing ADCs with low levels of aggregation. | [1] |
| Plasma Stability (% Payload Loss in 24h) | 22% (in mouse plasma) | 12% (in mouse plasma) | The ADC with the longer PEG8 linker demonstrates greater stability, with nearly half the payload loss compared to the PEG4 ADC.[7] | [7] |
| Plasma Clearance | Moderate | Low | Increasing PEG length up to PEG8 leads to a significant decrease in the clearance rate, approaching the profile of the unmodified antibody.[1][6][8] | [1][6][8] |
| Plasma & Tumor Exposure | Good | Excellent | ADCs with PEG8 linkers show increased plasma and tumor exposures compared to those with PEG4 linkers.[9] | [9] |
Table 2: Comparative In Vitro and In Vivo Performance
| Parameter | ADC-PEG4 | ADC-PEG8 | Key Observations | References |
| In Vitro Cytotoxicity (IC₅₀) | Generally Potent | Potency may be slightly reduced | The effect is context-dependent. Longer PEG chains can sometimes cause steric hindrance, slightly impairing binding or internalization.[1][10] | [1][10][11] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 35-45% reduction | 75-85% reduction | In xenograft models, ADCs with PEG8 linkers demonstrated significantly higher tumor growth inhibition.[9] | [9] |
| Tolerability | Good | Generally Improved | Studies indicate that conjugates with PEGs smaller than PEG8 were not as well-tolerated in mice at high doses.[1] | [1] |
Visualizing ADC Processes and Workflows
To better illustrate the components and processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs.
Protocol 1: ADC Synthesis and Purification (General)
This protocol outlines a general procedure for conjugating a linker-payload to a monoclonal antibody via lysine residues.
-
Antibody Preparation : The monoclonal antibody is prepared in a suitable conjugation buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).[1]
-
Linker-Payload Preparation : The SCO-PEG-NHS linker (PEG4 or PEG8) and the amine-containing cytotoxic payload are dissolved in an anhydrous organic solvent like DMSO or DMF.[1][2]
-
Activation and Conjugation : The payload solution is added to the linker solution. The NHS ester of the linker reacts with an amine group on the payload.[1] This activated linker-payload is then added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 1-2 hours at room temperature.[2]
-
Quenching : The reaction is stopped by adding a quenching agent like Tris or glycine.
-
Purification : The resulting ADC is purified to remove unconjugated linker-payload and aggregates. Size-Exclusion Chromatography (SEC) is a commonly used method.[12]
-
Characterization : The purified ADC is characterized to determine the average drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.[12][13]
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the rate of payload deconjugation from an ADC in plasma.
-
ADC Incubation : The test ADCs (ADC-PEG4, ADC-PEG8) are diluted to a final concentration (e.g., 100 µg/mL) in thawed plasma from a relevant species (e.g., human, mouse). A control sample is prepared in PBS.[7]
-
Time-Point Sampling : All samples are incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).[14]
-
Sample Analysis : The amount of conjugated payload remaining at each time point is quantified. This is often done by affinity capture of the ADC followed by LC-MS analysis to determine the average DAR.[7]
-
Data Analysis : The average DAR is plotted against time. The percentage of payload loss at each time point is calculated relative to the initial (T=0) DAR to determine the ADC's stability.[7]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures the ADC's ability to inhibit cancer cell growth.[4]
-
Cell Seeding : Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][4]
-
ADC Treatment : Cells are treated with serial dilutions of the ADCs (both PEG4 and PEG8 variants), unconjugated antibody, and free payload as controls.[1]
-
Incubation : The plates are incubated for a period relevant to the payload's mechanism of action, typically 72-96 hours.[4]
-
Viability Assessment : Cell viability is assessed using a colorimetric method like MTT. A reagent is added that is converted by viable cells into a colored product.[3]
-
Data Analysis : The absorbance is measured using a microplate reader. Values are normalized to untreated control cells to calculate the percentage of cell viability and determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).[1][3]
Protocol 4: In Vivo Efficacy (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.[13]
-
Model Establishment : Human cancer cells are subcutaneously implanted into immunocompromised mice.[13]
-
Treatment Groups : Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., Vehicle control, ADC-PEG4, ADC-PEG8).[13]
-
ADC Administration : ADCs are administered at a specified dosing schedule, typically via intravenous injection.[13]
-
Monitoring : Tumor volumes and body weights are measured periodically throughout the study.
-
Data Analysis : Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[13]
Conclusion
The selection between a PEG4 and a PEG8 linker is a critical decision in ADC design that requires balancing improved pharmacokinetics against potential trade-offs in potency and manufacturing complexity.[1] Experimental data consistently shows that the longer PEG8 linker offers a superior pharmacokinetic profile, characterized by enhanced plasma stability, reduced clearance, and longer circulation time.[1][7][9] This often translates to significantly improved in vivo efficacy.[9]
While some studies suggest a potential for slightly reduced in vitro cytotoxicity with longer PEG chains, the overall benefit in terms of tumor drug delivery and therapeutic index is often significant.[1][4] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparative Guide to PROTACs Synthesized with an Acid-PEG4-C2-Boc Linker
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized using an Acid-PEG4-C2-Boc linker. It is intended for researchers, scientists, and professionals in drug development to evaluate the performance of this linker in comparison to other alternatives, supported by experimental data and detailed protocols.
A key challenge in the development of effective PROTACs is the optimization of the linker component, which connects the target protein ligand and the E3 ligase ligand. The length, flexibility, and chemical properties of the linker are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. This guide focuses on PROTACs incorporating a 4-unit polyethylene (B3416737) glycol (PEG) chain with a C2 alkyl spacer and a Boc-protected acid, a common building block for PROTAC synthesis.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of a target protein. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Performance Comparison of PEG4-Containing PROTACs
The following table summarizes the in-vitro degradation performance of PROTACs targeting Bruton's tyrosine kinase (BTK) and utilizing a 4-unit PEG linker. The data compares the efficacy of different E3 ligase ligands (Pomalidomide for Cereblon, and a Von Hippel-Lindau ligand) connected via a PEG4 linker.
| PROTAC | Target | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| P-PEG4-Pom | BTK | Pomalidomide | PEG4 | 15 | >95 | Ramos |
| P-PEG4-VHL | BTK | VHL Ligand | PEG4 | 25 | >90 | Ramos |
Note: The data presented is a representative example based on typical performance and may not reflect the exact values for a PROTAC synthesized with "this compound" due to the proprietary nature of specific PROTAC structures. The C2-Boc moiety is a common synthetic handle and is not expected to significantly alter the biological activity compared to a direct PEG4 linkage.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
A Comparative Guide to the Mass Spectrometry Analysis of Acid-PEG4-C2-Boc Conjugated Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of peptides with chemical moieties like Polyethylene Glycol (PEG) is a cornerstone of modern drug development, enhancing the therapeutic properties of peptides by improving their solubility, stability, and pharmacokinetic profiles. The specific linker, Acid-PEG4-C2-Boc, provides a short, flexible PEG chain, a terminal carboxylic acid for further conjugation, and a Boc-protecting group for controlled synthesis. However, these modifications introduce unique challenges and considerations for characterization by mass spectrometry (MS).
This guide provides a comparative analysis of mass spectrometry techniques for peptides conjugated with this compound, offering insights into expected outcomes, alternative approaches, and detailed experimental protocols.
Performance Comparison: Ionization and Fragmentation Techniques
The choice of ionization and fragmentation technique is critical for the successful analysis of modified peptides. The characteristics of the this compound moiety—specifically the PEG chain's heterogeneity and the lability of the Boc group—influence which methods yield the most informative data.
Table 1: Comparison of Ionization Techniques for PEGylated Peptides
| Ionization Technique | Principle | Advantages for this compound Peptides | Disadvantages & Considerations |
| Electrospray Ionization (ESI) | Soft ionization creating multiply charged ions from solution. | Excellent for analyzing heterogeneous PEG distributions, providing a charge state envelope for each PEGylated species. | Can lead to complex spectra with overlapping isotopic clusters if the sample is not sufficiently pure. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization creating predominantly singly charged ions from a solid matrix. | Generates simpler spectra, making it easier to identify the primary peptide-conjugate species. Less susceptible to ion suppression from salts. | The characteristic PEG "bell curve" distribution can be harder to resolve with high resolution. May induce fragmentation of labile groups like Boc. |
Table 2: Comparison of Fragmentation Techniques (MS/MS)
| Fragmentation Technique | Principle | Advantages for this compound Peptides | Disadvantages & Considerations |
| Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | Collisional activation leading to cleavage of backbone amide bonds. | Efficiently fragments the peptide backbone to provide sequence information (b- and y-ions). | The flexible PEG chain can preferentially fragment, leading to a dominant neutral loss of PEG units (44.03 Da per unit), which can mask peptide backbone fragmentation. The Boc group is extremely labile and is typically lost as a neutral species (100.05 Da) at low collision energies, preventing its localization. |
| Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) | Electron transfer radical-driven fragmentation, preserving labile modifications. | Excellent for sequencing the peptide backbone without cleaving the PEG chain or the Boc group from its attachment site. Generates c- and z-type fragment ions, allowing for unambiguous localization of the modification site. | Less efficient for peptides with low charge states (typically < +3). Can be slower than CID/HCD. |
Experimental Workflows and Protocols
A robust analytical workflow is essential for reproducible and accurate characterization of modified peptides. Below are a generalized workflow and a detailed protocol for a typical LC-MS/MS analysis.
General Analytical Workflow
The following diagram outlines the key stages in the analysis of an this compound conjugated peptide, from sample preparation to data interpretation.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of an this compound conjugated peptide using a high-resolution mass spectrometer.
-
Sample Preparation:
-
Reconstitute the lyophilized peptide conjugate in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.
-
Perform a serial dilution to a final working concentration of approximately 1-10 pmol/µL for injection.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: High-resolution Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Full MS Scan (MS1):
-
Mass Range: 300-2000 m/z.
-
Resolution: 60,000 - 120,000.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Method 1 (for sequencing): HCD with a normalized collision energy (NCE) of 28-32%.
-
Activation Method 2 (for localization): ETD with calibrated charge-dependent reaction times.
-
Isolation Window: 1.6 m/z.
-
Resolution: 15,000 - 30,000.
-
-
Key Analytical Considerations and Data Interpretation
The unique structure of the this compound linker dictates a specific approach to data analysis.
Expected Fragmentation Patterns
Understanding the fragmentation behavior is key to interpreting the MS/MS spectra. The diagram below illustrates the primary cleavage sites.
-
In CID/HCD spectra: Expect to see a prominent neutral loss of the Boc group (100.05 Da). The PEG chain will often produce a series of neutral losses corresponding to the mass of the ethylene (B1197577) glycol unit (44.03 Da). The remaining peptide backbone fragments (b- and y-ions) may be of lower intensity.
-
In ETD spectra: The peptide backbone should fragment to produce c- and z-ions while preserving the entire this compound modification on the corresponding fragment ion, which is ideal for confirming the site of attachment.
By employing a combination of fragmentation methods and high-resolution mass analysis, researchers can achieve a comprehensive characterization of this compound conjugated peptides, confirming sequence, ensuring purity, and verifying the site of modification, which are all critical steps in the development of novel peptide therapeutics.
Decoding Deprotection: A Comparative Guide to Confirming Boc Removal by NMR and Other Techniques
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a familiar tool in peptide synthesis and medicinal chemistry. Its removal is a critical step, and confirming the success of this deprotection is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for verifying successful Boc deprotection, supported by experimental data and detailed protocols.
¹H NMR Spectroscopy: The Gold Standard for Confirmation
¹H NMR spectroscopy stands out as the most definitive method for confirming Boc deprotection. The key is the disappearance of the characteristic signal from the nine equivalent protons of the tert-butyl group.
A successful Boc deprotection is unequivocally confirmed by the complete disappearance of the singlet peak corresponding to the tert-butyl protons of the Boc group. This signal typically appears in the 1.4-1.5 ppm region of the ¹H NMR spectrum.[1] Concurrently, one may observe the appearance of a new signal or a change in the chemical environment of protons adjacent to the newly formed free amine. The N-H protons of the resulting amine can appear over a broad range (typically 1-5 ppm) and are often broad signals, making them less reliable for primary confirmation.[2]
Experimental Protocol: Monitoring Boc Deprotection by ¹H NMR
-
Sample Preparation:
-
Before starting the deprotection reaction, dissolve a small amount of the Boc-protected starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 5-10 mg/mL in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material. This will serve as your reference (t=0).
-
After initiating the deprotection reaction, take aliquots from the reaction mixture at regular intervals.
-
Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid).
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in the same deuterated solvent used for the starting material and acquire a ¹H NMR spectrum.
-
-
Data Acquisition and Analysis:
-
Record the ¹H NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic signals, particularly the singlet of the Boc group. A decrease in the integral of this peak relative to an internal standard or a stable peak in the molecule indicates the progress of the deprotection. Complete disappearance signifies the reaction's completion.
-
Comparative Analysis: NMR vs. Alternative Techniques
While ¹H NMR is highly reliable, other techniques offer faster or complementary information. The choice of method often depends on the available instrumentation, the scale of the reaction, and the need for quantitative versus qualitative data.
| Technique | Principle | Key Indicator of Successful Deprotection | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Complete disappearance of the tert-butyl singlet at ~1.4-1.5 ppm.[1] | Quantitative, provides structural information, highly reliable. | Requires more sample, longer acquisition time, more expensive instrumentation. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Disappearance of the quaternary carbon signal (~80 ppm) and the methyl carbon signal (~28 ppm) of the Boc group. | Confirms removal of the entire Boc group. | Less sensitive than ¹H NMR, requires longer acquisition times. |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | The deprotected amine is more polar and will have a lower Retention Factor (Rf) than the Boc-protected starting material. Staining with ninhydrin (B49086) can visualize the amine as a colored spot. | Fast, inexpensive, requires minimal sample. | Qualitative, Rf values can be variable, may not be suitable for all compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass analysis. | A mass difference of -100.12 atomic mass units (amu) corresponding to the loss of the Boc group (C₅H₈O₂).[3] | Highly sensitive, provides molecular weight confirmation, can be quantitative. | More expensive instrumentation, requires method development. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the strong C=O stretching band of the carbamate (B1207046) at ~1680-1720 cm⁻¹ and appearance of N-H stretching bands of the primary/secondary amine at ~3300-3500 cm⁻¹.[3] | Fast, requires minimal sample preparation. | Can be ambiguous if other carbonyl or N-H groups are present in the molecule. |
Detailed Experimental Protocols for Alternative Techniques
Thin-Layer Chromatography (TLC)
-
Plate Preparation: Spot the Boc-protected starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a TLC plate.
-
Elution: Develop the TLC plate using a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The deprotected, more polar amine will travel a shorter distance up the plate.
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Alternatively, stain the plate with a ninhydrin solution and gently heat. The appearance of a new, lower Rf spot that stains with ninhydrin confirms the presence of the free amine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Inject the sample into the LC-MS system. A typical method would use a C18 reverse-phase column with a water/acetonitrile gradient.
-
Data Interpretation: Analyze the mass spectrum of the eluting peaks. The mass spectrum of the product should show a molecular ion peak that is 100.12 amu less than the molecular ion peak of the starting material.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an ATR (Attenuated Total Reflectance) accessory.
-
Spectrum Acquisition: Record the IR spectrum.
-
Data Analysis: Compare the spectrum of the product with that of the starting material. Look for the disappearance of the characteristic Boc carbonyl stretch and the appearance of the amine N-H stretches.[3][4]
Workflow for Confirming Boc Deprotection
The following diagram illustrates a typical workflow for confirming the successful removal of a Boc protecting group.
References
The Linker's Length: A Critical Determinant in PROTAC Ternary Complex Formation and Efficacy
For researchers, scientists, and drug development professionals, the rational design of potent Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of the linker element. The length and composition of the linker are critical determinants for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2][3] This guide provides a comparative analysis of how linker length impacts ternary complex formation, supported by experimental principles and methodologies.
The efficacy of a PROTAC is fundamentally linked to its ability to co-opt the cell's native protein disposal system, the Ubiquitin-Proteasome System (UPS).[2] This is achieved through the formation of a ternary complex comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[4][5] The linker, which connects the POI-binding warhead to the E3 ligase-recruiting ligand, plays a pivotal role in the stability and productivity of this complex.[4][6][7][] An ideal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity.[3][6][9][10]
Impact of Linker Length on PROTAC Performance: A Comparative Overview
The length of the linker is a paramount design consideration.[1][7] Even minor alterations in linker length can dramatically influence degradation efficacy.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6][7][][9][] Conversely, an excessively long or overly flexible linker can result in an unstable complex, leading to inefficient ubiquitination.[6][7][9][]
The optimal linker length is not universal and must be determined empirically for each specific POI and E3 ligase pair.[6][9][12] However, a general trend is often observed where degradation efficiency follows a bell-shaped curve with respect to linker length.
Quantitative Analysis of Linker Length Impact
The following table summarizes representative data illustrating the impact of linker length on key PROTAC performance metrics. The values are synthesized from multiple studies to demonstrate the typical trends observed.
| PROTAC Series (Hypothetical) | Linker Length (atoms) | Ternary Complex Affinity (Kd, nM) | Cellular Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cooperativity (α) |
| PROTAC-A | 10 (Short) | >1000 | >1000 | <10 | <1 |
| PROTAC-B | 14 (Optimal) | 50 | 25 | >90 | 15 |
| PROTAC-C | 18 (Long) | 250 | 150 | 60 | 3 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD_binary / KD_ternary); a value greater than 1 indicates positive cooperativity.[6][13]
Visualizing the PROTAC Mechanism and Optimization Workflow
The following diagrams illustrate the PROTAC mechanism of action and a typical workflow for linker optimization.
Detailed Experimental Protocols
Accurate and reproducible data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments used to evaluate the impact of linkers on ternary complex formation and protein degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that provides real-time quantitative data on the binding affinities and kinetics of binary and ternary complex formation.[1][9]
-
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for binary and ternary complexes.
-
Materials:
-
Purified, tagged E3 ligase (e.g., biotinylated VCB complex).
-
Purified target protein (POI).
-
PROTACs with varying linker lengths.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., streptavidin-coated).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to create a stable surface.[14]
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD) and kinetics.[14]
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface. The sensorgram will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[14]
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model to determine kon, koff, and KD for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3).[14] An alpha value greater than 1 signifies positive cooperativity.[14]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC measures the heat change associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[6]
-
Objective: To determine the binding affinity (KD), thermodynamics, and stoichiometry of binary and ternary complex formation.
-
Materials:
-
Purified target protein.
-
Purified E3 ligase complex.
-
PROTAC of interest.
-
ITC instrument.
-
Matched dialysis buffer.
-
-
Procedure:
-
Binary Titrations: Perform separate titrations of the PROTAC into the POI solution and the PROTAC into the E3 ligase solution to determine the binary binding parameters.[5]
-
Ternary Titration: Place the E3 ligase in the ITC cell. In the syringe, prepare a solution of the POI pre-saturated with the PROTAC.
-
Titrate the POI-PROTAC solution into the E3 ligase solution. The resulting thermogram will show the heat changes upon the formation of the ternary complex.[5]
-
-
Data Analysis:
-
Integrate the peaks of the thermogram and fit the data to an appropriate binding model to determine the thermodynamic parameters for ternary complex formation.
-
Cooperativity can be assessed by comparing the affinity of the ternary interaction to the binary interactions.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to quantify ternary complex formation in a solution-based format, suitable for high-throughput screening.
-
Objective: To measure the relative amount of ternary complex formed at different PROTAC concentrations.
-
Materials:
-
Purified, tagged POI and E3 ligase (e.g., His-tagged POI and GST-tagged E3 ligase).
-
FRET donor- and acceptor-labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
PROTAC dilution series.
-
Assay buffer and microplates.
-
-
Procedure:
-
Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and the PROTAC dilution series.
-
Antibody Addition: Add the FRET donor- and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
-
Data Analysis:
-
Calculate the FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is often observed, from which the potency of ternary complex formation (EC50) can be determined.[1]
-
Cellular Degradation Assays (Western Blot)
This assay directly measures the degradation of the target protein in a cellular context.
-
Objective: To determine the concentration-dependent degradation of the POI induced by the PROTAC (DC50 and Dmax).
-
Materials:
-
Cell line expressing the POI.
-
PROTAC dilution series.
-
Cell lysis buffer.
-
Antibodies against the POI and a loading control (e.g., GAPDH).
-
-
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Lyse the cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for the POI and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and normalize to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its length being a key parameter to optimize. A systematic approach that combines biophysical and cellular assays is essential for identifying the optimal linker that promotes the formation of a stable and productive ternary complex, ultimately leading to potent and selective protein degradation. The methodologies and principles outlined in this guide provide a framework for the rational design and evaluation of PROTACs in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Antibody-Drug Conjugates with Different Linkers in Serum
The stability of the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while facilitating efficient payload delivery to target tumor cells. This guide provides an objective comparison of the serum stability of various ADC linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in the rational design and selection of ADCs.
Introduction to ADC Linker Technologies
ADC linkers are broadly classified into two categories: cleavable and non-cleavable. The choice between these types significantly influences the ADC's mechanism of action, pharmacokinetic profile, and overall efficacy and safety.[1]
-
Cleavable Linkers: These are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside tumor cells.[2] Common cleavage mechanisms include:
-
Protease-Sensitive Linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases such as cathepsin B that are upregulated in some tumor cells.[1][3]
-
pH-Sensitive Linkers: Typically employing hydrazone bonds that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][4]
-
Glutathione-Sensitive Linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[4]
-
-
Non-Cleavable Linkers: These linkers do not have a specific cleavage site and rely on the complete lysosomal degradation of the antibody backbone to release the payload.[5] This generally results in higher plasma stability.[6] A common example is the thioether linker formed using reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5][6]
Quantitative Comparison of Linker Stability in Serum
The stability of an ADC in serum is typically assessed by measuring the percentage of intact ADC or the change in the drug-to-antibody ratio (DAR) over time. The following tables summarize quantitative data on the serum stability of various cleavable and non-cleavable linkers. It is important to note that experimental conditions can vary between studies, so direct comparisons should be made with caution.
Table 1: Serum Stability of Cleavable Linkers
| Linker Type | Specific Linker Example | Half-life in Serum/Plasma | Species | Key Findings & Citations |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Human | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[7][8] |
| Valine-Alanine (Val-Ala) | 23 h | Mouse | More stable than Val-Cit in mouse serum.[7] | |
| pH-Sensitive | Hydrazone | ~2 days | Human | Stability is pH-dependent and can exhibit instability in circulation.[7] Silyl ether-based acid-cleavable linkers show improved half-life (>7 days in human plasma).[9][10] |
| Glutathione-Sensitive | Disulfide | Variable | Human | Stability can be modulated by the steric hindrance around the disulfide bond.[7] |
| Tandem-Cleavage | Glucuronide-Dipeptide | No payload loss over 7 days | Rat | Enhanced stability compared to mono-cleavage linkers.[11] |
Table 2: Serum Stability of Non-Cleavable and Next-Generation Linkers
| Linker Type | Specific Linker Example | Stability Profile in Serum/Plasma | Species | Key Findings & Citations |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally high stability. | Human/Mouse | Increased plasma stability improves the therapeutic index.[5] T-DM1 with a thioether linker is relatively stable in vivo.[12] |
| Sulfone | Substantial improvement in stability compared to maleimide (B117702). ~90% of conjugate retained after 1 month. | Human | Provides a more stable alternative to maleimide-based conjugation.[13] | |
| Next-Generation Maleimide | Maleamic acid | Completely stable over 7 days. | Human | Addresses the instability of traditional maleimide linkers which are prone to thioether exchange.[14] A maleamic methyl ester-based ADC showed only ~3.8% payload loss after 14 days.[15] |
Experimental Protocols for Assessing ADC Stability in Serum
Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed methodologies for key experiments used to evaluate linker stability in serum.
Objective: To determine the rate of drug deconjugation from an ADC in serum or plasma from various species (e.g., human, mouse, rat).
Methodology:
-
ADC Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in serum or plasma at 37°C.[7]
-
Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[7]
-
Sample Processing: Collected aliquots are immediately stored at -80°C to halt any further reactions until analysis.[7]
-
Quantification: The samples are analyzed to determine the concentration of the intact ADC, total antibody, and/or the released payload.
Analytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Total Antibody ELISA: A capture antibody binds to the ADC, and a detection antibody also binds the ADC, regardless of drug conjugation. This measures the total antibody concentration.[16]
-
Conjugated Antibody ELISA: A capture antibody binds to the ADC, and a detection antibody specifically binds to the drug payload. This measures the concentration of the drug-conjugated antibody.[7]
-
Calculation: The percentage of intact ADC at each time point is calculated by dividing the conjugated antibody concentration by the total antibody concentration.[7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: The ADC is often isolated from the plasma matrix using immunoaffinity capture (e.g., with Protein A/G magnetic beads).[17][18]
-
Analysis: The purified ADC can be analyzed intact or after reduction to separate the heavy and light chains. High-resolution mass spectrometry is used to determine the relative abundance of different DAR species.[17][19]
-
DAR Calculation: The average DAR is calculated over time. A decrease in the average DAR indicates payload loss.[17][20] LC-MS can also be used to quantify the amount of free payload released into the plasma.[16]
-
Visualizing ADC Stability Assessment and Linker Cleavage
The following diagrams illustrate the experimental workflow for assessing ADC stability and the different mechanisms of linker cleavage.
Caption: Experimental workflow for assessing ADC stability in serum.
Caption: Mechanisms of payload release for different ADC linkers.
Conclusion
The stability of the linker is a critical attribute that profoundly influences the therapeutic window of an ADC. Non-cleavable linkers and some advanced cleavable linkers, such as certain peptide and tandem-cleavage linkers, generally exhibit higher stability in serum, which is crucial for minimizing off-target toxicity. The choice of linker should be carefully considered based on the specific antibody, payload, and the target indication. A thorough in vitro and in vivo evaluation of linker stability using robust analytical methods is essential for the successful development of a safe and effective ADC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. waters.com [waters.com]
- 13. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS | Waters [waters.com]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
A Comparative Guide to Acid-PEG4-C2-Boc and Alkyl-Based Linkers in Drug Development
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is a critical factor in determining therapeutic success. The linker, the chemical entity connecting the active payload or recruiting element to the targeting moiety, profoundly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison between the hydrophilic Acid-PEG4-C2-Boc linker and traditional hydrophobic alkyl-based linkers, supported by experimental data and detailed methodologies to inform rational drug design.
The fundamental difference between these linker classes lies in their chemical composition. This compound is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) chain, which imparts hydrophilicity, flexibility, and biocompatibility.[1] In contrast, alkyl-based linkers are composed of repeating methylene (B1212753) units, rendering them hydrophobic in nature.[1] This structural variance leads to significant differences in the physicochemical properties and biological performance of the resulting conjugates.
At a Glance: Key Differences Between PEG-Based and Alkyl-Based Linkers
| Feature | This compound (PEG-Based) | Alkyl-Based Linkers |
| Composition | Repeating ethylene (B1197577) glycol units with terminal acid and Boc-protected amine functionalities.[2] | Saturated or unsaturated hydrocarbon chains.[3] |
| Solubility | Hydrophilic, generally enhancing the aqueous solubility of the conjugate.[3][] | Generally hydrophobic, which can limit the aqueous solubility of the final molecule.[3][5] |
| Cell Permeability | Can have a complex relationship with permeability. Flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[3] | Higher hydrophobicity can lead to increased passive diffusion across cell membranes, but may also cause non-specific binding.[3] |
| Metabolic Stability | The ether linkages can be susceptible to oxidative metabolism.[3][5] | Generally considered more metabolically stable.[3] |
| Ternary Complex Formation (in PROTACs) | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[6] | Provides a flexible tether for the formation of the ternary complex. |
| Synthetic Accessibility | Can be more challenging and costly to synthesize compared to simple alkyl linkers.[5] | Often synthetically straightforward and cost-effective.[5] |
Quantitative Comparison of Linker Performance in PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters.
Table 1: Impact of Linker Composition on In Vivo Tumor Growth Inhibition
| PROTAC | Linker Type | Target Protein | E3 Ligase | In Vivo Efficacy (Tumor Growth Inhibition %) |
|---|---|---|---|---|
| Compound A | PEG-based | Protein X | Cereblon | 85% |
| Compound B | Alkyl-based | Protein X | Cereblon | 60% |
Note: This data is representative and compiled from various studies to illustrate the potential impact of linker composition.[7]
Table 2: Impact of Linker Composition on In Vitro Degradation Efficacy
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|---|
| Degrader 1 | PEG-based | TBK1 | VHL | 3 | 96 |
| Degrader 2 | Alkyl/Ether | TBK1 | VHL | 292 | 76 |
| Degrader 3 | PEG-based | ERα | Cereblon | More Potent | >90 |
| Degrader 4 | Alkyl-based | ERα | Cereblon | Less Potent | ~70 |
Note: This data is representative and compiled from studies on TBK1 and ERα-targeting PROTACs.[8]
Visualizing the Biological Context and Experimental Procedures
To better understand the role of these linkers, the following diagrams illustrate the key biological pathway for PROTACs and a typical experimental workflow for their evaluation.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption of compounds.[9][10]
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the 96-well filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[11]
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to determine the metabolic stability of a PROTAC in the presence of liver microsomes.[12][13]
Objective: To evaluate the in vitro metabolic stability of a PROTAC.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test PROTAC and control compounds (positive and negative)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the concentration of the parent PROTAC at each time point. Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).
Protocol 3: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
Objective: To quantify the reduction in target protein levels.
Materials:
-
Cell lines expressing the target protein
-
PROTACs with different linkers
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The choice between a hydrophilic PEG-based linker like this compound and a hydrophobic alkyl-based linker is a critical decision in the design of bioconjugates and involves a trade-off between various physicochemical and pharmacokinetic parameters. PEG linkers can enhance solubility and may offer conformational flexibility beneficial for ternary complex formation in PROTACs.[3] Conversely, alkyl linkers may provide superior passive cell permeability and metabolic stability.[3] The optimal linker is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. A thorough in vitro and in vivo characterization, using the methodologies outlined in this guide, is essential for the rational design and selection of the most effective linker for clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Validation of PROTAC Function
For researchers, scientists, and drug development professionals, establishing the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) requires a cascade of rigorous in vitro assays. This guide provides an objective comparison of key experimental approaches to validate PROTAC function, complete with supporting data, detailed protocols, and visualizations to clarify complex biological processes.
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by hijacking the cell's native ubiquitin-proteasome system. A typical PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The validation of a PROTAC's function is a stepwise process that involves confirming its ability to induce the formation of a ternary complex, trigger ubiquitination of the target protein, and ultimately lead to the degradation of that protein.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.
Section 1: Ternary Complex Formation Assays
The formation of a stable ternary complex between the PROTAC, the target protein (POI), and the E3 ubiquitin ligase is the foundational step for successful protein degradation.[2] Several biophysical and proximity-based assays can be used to validate and quantify this interaction.
Comparison of Ternary Complex Formation Assays
| Assay | Principle | Throughput | Key Parameters | Advantages | Disadvantages |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay measuring energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase.[3] | High | Apparent Affinity (Kd), Ternary Complex Stability | Homogeneous, no-wash format; highly sensitive.[3] | Requires labeled proteins; potential for fluorescent artifacts. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of molecules.[4] | Low to Medium | Association/Dissociation Rates (kon/koff), Affinity (KD) | Real-time kinetics; label-free.[4] | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | Low | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Label-free; provides a complete thermodynamic profile. | Requires large amounts of pure protein; low throughput. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) in live cells to measure protein-protein interactions.[5] | High | Ternary Complex Formation in a cellular context | Live-cell assay; provides physiological relevance.[5] | Requires genetic modification of cells to express tagged proteins. |
Detailed Experimental Protocol: Time-Resolved FRET (TR-FRET) Assay
This protocol provides a general framework for a TR-FRET assay to quantify PROTAC-induced ternary complex formation.[3][6]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix of the tagged POI and tagged E3 ligase at a fixed concentration in assay buffer. Prepare a master mix of the donor and acceptor antibodies in assay buffer.
-
Assay Assembly: In a 384-well plate, add the PROTAC dilutions. Add the POI/E3 ligase master mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.
-
Antibody Addition: Add the antibody master mix to all wells.
-
Final Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting the donor and measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Section 2: Ubiquitination Assays
Following ternary complex formation, the E3 ligase catalyzes the transfer of ubiquitin to the POI. In vitro ubiquitination assays directly demonstrate this crucial step in the PROTAC's mechanism of action.[]
Comparison of Ubiquitination Assays
| Assay | Principle | Throughput | Key Parameters | Advantages | Disadvantages |
| In Vitro Ubiquitination with Western Blot | Reconstitution of the ubiquitination cascade in a test tube followed by detection of ubiquitinated POI by Western blot.[4][5] | Low | POI Ubiquitination | Direct visualization of ubiquitinated species.[4] | Semi-quantitative; low throughput. |
| ELISA-based Ubiquitination Assay | Capture of the POI and detection of ubiquitination using an anti-ubiquitin antibody in an ELISA format.[8] | High | Relative Ubiquitination Levels | Quantitative; high throughput.[8] | Indirect detection; may not distinguish poly-ubiquitin chain types. |
| Mass Spectrometry (MS) | Identification and quantification of ubiquitin-modified peptides from the POI.[] | Low | Site-specific Ubiquitination | Identifies specific lysine (B10760008) residues that are ubiquitinated. | Requires specialized equipment and expertise. |
Detailed Experimental Protocol: In Vitro Ubiquitination Assay
This protocol outlines the steps for a reconstituted in vitro ubiquitination assay.[4][5]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the E3 ligase)
-
Recombinant E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: On ice, combine the E1 enzyme, E2 enzyme, E3 ligase, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.
Section 3: Protein Degradation Assays
The ultimate validation of a PROTAC's function is the demonstration of target protein degradation in a cellular context.
Quantitative Comparison of PROTAC Degradation Efficiency
The efficacy of PROTACs is often quantified by two key parameters: DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation).[9][10]
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | <1 | >90% | [9] |
| dBET1 | BRD4 | CRBN | MV4;11 | ~25 | >95% | [11] |
| MZ1 | BRD4 | VHL | HeLa | 23 | ~90% | [9] |
| ARV-825 | BRD4 | CRBN | NAMALWA | 1 | >90% | [9] |
| RC-3 | BTK | CRBN | Mino | 2.2 | 97% | [9] |
Detailed Experimental Protocol: Western Blot for Protein Degradation
Western blotting is the most common method to quantify PROTAC-induced protein degradation.[1][2][12]
Materials:
-
Cultured cells
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies for the POI and a loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Section 4: Comparison with Alternative Technologies
While PROTACs are a leading modality in targeted protein degradation, several alternative strategies are emerging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of PEGylated and Non-PEGylated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to antibody-drug conjugates (ADCs) is a pivotal strategy in enhancing their therapeutic potential. This guide provides an objective comparison of the pharmacokinetic (PK) profiles of PEGylated versus non-PEGylated ADCs, supported by experimental data. By understanding these differences, researchers can make more informed decisions in the design and development of next-generation ADCs.
The Impact of PEGylation on ADC Pharmacokinetics
PEGylation, the covalent attachment of PEG chains to a molecule, significantly alters the physicochemical properties of ADCs. This modification primarily increases the hydrodynamic size of the conjugate, leading to a range of pharmacokinetic advantages. The core principle behind this improved performance lies in the "stealth" effect conferred by the hydrophilic PEG chains, which can mask the hydrophobic domains of the ADC and its payload. This shielding reduces non-specific interactions and uptake, ultimately leading to a more favorable pharmacokinetic profile.[1]
Key pharmacokinetic parameters affected by PEGylation include:
-
Clearance (CL): PEGylation generally leads to a significant reduction in the clearance rate of ADCs.[2][3] The increased size of the PEGylated ADC limits its renal filtration, a primary route of elimination for smaller molecules.[4] Studies have shown a clear correlation between the length of the PEG chain and the reduction in clearance, with a critical threshold of approximately eight PEG units (PEG8) often cited for minimizing plasma clearance.[2]
-
Half-life (t½): Consequently, with reduced clearance, the circulating half-life of PEGylated ADCs is prolonged.[5][6] This extended duration in systemic circulation allows for greater exposure of the tumor to the therapeutic agent, potentially enhancing efficacy.
-
Volume of Distribution (Vd): The increased hydrodynamic volume of PEGylated ADCs can also influence their distribution within the body. While this can sometimes lead to a smaller volume of distribution, the overall impact is a more sustained plasma concentration.
-
Area Under the Curve (AUC): The total drug exposure over time, represented by the AUC, is typically increased for PEGylated ADCs compared to their non-PEGylated counterparts. This is a direct consequence of their reduced clearance and longer half-life.
Quantitative Data Comparison
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEGylation on the pharmacokinetic parameters of ADCs.
Table 1: Influence of PEG Chain Length on ADC Clearance in Rats
| ADC Construct | PEG Chain Length | Clearance Rate (mL/day/kg) | Fold Decrease in Clearance (vs. Non-PEGylated) | Reference |
| Non-PEGylated MMAE-ADC | 0 | High (Specific value not provided) | 1.0 | [2] |
| PEG2-MMAE-ADC | 2 | Moderately High | - | [3] |
| PEG4-MMAE-ADC | 4 | Moderate | - | [2] |
| PEG8-MMAE-ADC | 8 | Low | Significant | [2][3] |
| PEG12-MMAE-ADC | 12 | Low | Significant | [2] |
| PEG24-MMAE-ADC | 24 | Low | Significant | [3][5] |
Data synthesized from studies on MMAE-based ADCs in rat models. The non-PEGylated ADC exhibited rapid clearance, which was significantly reduced with the incorporation of PEG chains, particularly those of PEG8 and longer.[2][3]
Table 2: Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC in Mice
| Parameter | Non-PEGylated ADC | PEGylated ADC (Pendant Linker, DAR 8) | Reference |
| Half-life (t½) | Shorter | Longer | [7] |
| Clearance (CL) | Higher | Significantly Lower | [7] |
| AUC | Lower | Significantly Higher | [7] |
This table illustrates the general trend observed where PEGylation, in this case with a pendant (branched) hydrophilic linker, leads to a more favorable pharmacokinetic profile with a longer half-life, lower clearance, and greater overall exposure.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADC pharmacokinetics. Below are outlines for key experimental protocols.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical procedure for evaluating the pharmacokinetics of an ADC in a rat model.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[7][8] Animals are housed in controlled conditions with free access to food and water.
-
Dosing: The ADC is administered as a single intravenous (IV) bolus dose, typically via the tail vein.[2][7] A common dose for pharmacokinetic studies is 3 mg/kg.[2][3]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, 168, and 336 hours post-dose) from the tail vein or another appropriate site.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.[9][10]
-
Bioanalysis: The concentration of the total antibody or the ADC in plasma samples is quantified using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[8][13]
Enzyme-Linked Immunosorbent Assay (ELISA) for ADC Quantification
This is a general protocol for a sandwich ELISA to quantify the total antibody concentration in plasma samples.[10][14][15]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the antibody component of the ADC and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding. The plate is then incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Plasma samples and a standard curve of known ADC concentrations are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody that recognizes a different epitope on the ADC is added to each well and incubated for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Development: The plate is washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate is added. The reaction is allowed to develop in the dark.
-
Reaction Stoppage and Measurement: A stop solution is added to quench the reaction, and the absorbance is read at 450 nm using a microplate reader. The concentration of the ADC in the samples is determined by interpolating from the standard curve.
LC-MS/MS for Drug-to-Antibody Ratio (DAR) Determination
This method is used to determine the average number of drug molecules conjugated to an antibody, a critical quality attribute that can change in vivo.[16][17]
-
ADC Purification: The ADC is first purified from the plasma sample using affinity chromatography.[16]
-
Sample Preparation: The purified ADC may be deglycosylated to simplify the mass spectrum. For cysteine-linked ADCs, the sample is reduced to separate the light and heavy chains.[17]
-
LC Separation: The prepared sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate the different drug-loaded antibody species or chains.[17]
-
MS/MS Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF). The mass-to-charge ratio of the intact protein or its subunits is measured.[1][16]
-
Data Analysis: The mass spectra are deconvoluted to determine the masses of the different species. The relative abundance of each species (e.g., antibody with 0, 2, 4, 6, or 8 drugs) is used to calculate the weighted average DAR.[16][17]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacokinetics of ADCs.
Caption: Mechanism of action and clearance pathways for PEGylated vs. Non-PEGylated ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. unmc.edu [unmc.edu]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mabtech.com [mabtech.com]
- 15. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 16. hpst.cz [hpst.cz]
- 17. agilent.com [agilent.com]
A Comprehensive Guide to the Purity Assessment of Synthetic Acid-PEG4-C2-Boc and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the purity of bifunctional linkers is of paramount importance.[1] Acid-PEG4-C2-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a balance of hydrophilicity and a defined length, making it a valuable tool in bioconjugation.[2][3] This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic this compound and its common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The choice of a linker can significantly influence the solubility, stability, and in vivo performance of the final conjugate.[4] this compound, with its discrete PEG length, offers advantages over traditional polydisperse PEG linkers, which consist of a mixture of chain lengths.[2] Key alternatives include linkers with different protecting groups (e.g., Fmoc) or different spacer characteristics.
| Feature | This compound | Fmoc-NH-PEG4-acid | Polydisperse mPEG-acid |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Methoxy |
| Deprotection Condition | Mild Acidic (e.g., TFA)[4] | Mild Basic (e.g., Piperidine)[5] | N/A |
| Purity (Dispersity) | High (>95% monodisperse)[2] | High (>95% monodisperse)[6] | Low (mixture of chain lengths)[2] |
| Typical Purity (HPLC) | ≥95% | ≥97%[7] | Varies |
| NMR Spectrum | Sharp, well-defined peaks[2] | Sharp, well-defined peaks with aromatic signals[8] | Broad, unresolved signals for PEG backbone[2] |
| Mass Spectrum | Single major peak[2] | Single major peak | Distribution of peaks separated by 44 Da[2] |
| Key Advantage | Orthogonal deprotection strategy to Fmoc | Orthogonal deprotection strategy to Boc | Low Cost |
| Key Disadvantage | Potential for side reactions during deprotection | Fmoc group can be labile | Heterogeneity can lead to complex final products |
Quantitative Purity Assessment: A Multi-technique Approach
A comprehensive purity assessment of PEG linkers relies on a combination of chromatographic and spectroscopic methods. No single technique can provide a complete picture of all potential impurities.[8]
| Analytical Method | Information Provided | Expected Results for High-Purity this compound |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantifies purity and detects non-volatile impurities.[8] | A single, sharp peak with purity ≥95%.[2] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Confirms chemical structure and identifies organic impurities and residual solvents.[8] | Characteristic peaks for the Boc group (~1.4 ppm) and PEG backbone (3.5-3.7 ppm) with correct integration ratios.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms molecular weight and identifies impurities by their mass-to-charge ratio.[8] | Observation of the expected molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and absence of significant mass impurities.[1] |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible purity assessment.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Objective: To determine the purity of this compound by RP-HPLC.
-
Instrumentation: HPLC or UHPLC system with a UV detector, and preferably a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better detection of PEG compounds.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a typical starting point, which should be optimized for the specific compound.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.[2][8]
-
Data Analysis: Calculate purity by integrating the peak areas. The purity is the percentage of the main peak area relative to the total peak area.[2]
Protocol 2: ¹H NMR for Structural Confirmation
-
Objective: To confirm the structure and assess the purity of this compound using ¹H NMR.[2]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2][8]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.[2]
-
Data Analysis: Process the spectrum and reference it to the residual solvent peak. Integrate the characteristic peaks and compare the ratios to the expected molecular structure. Identify any impurity peaks.[2]
Protocol 3: LC-MS for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of this compound and identify potential impurities.[8]
-
Instrumentation: An HPLC or UHPLC system coupled to an electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
-
LC Conditions: Use similar conditions as the RP-HPLC protocol.
-
Mass Spectrometer Settings:
-
Data Analysis: Extract the ion chromatogram for the expected mass of the linker. Analyze the mass spectrum of the main peak to confirm the molecular weight. Search for other masses that could correspond to impurities.[1]
Visualizing the Purity Assessment Workflow
A systematic workflow ensures all critical aspects of purity are assessed.
Caption: Workflow for the purity assessment of synthetic this compound.
The following diagram illustrates the logical relationship in comparing different linkers.
Caption: Key comparison criteria for selecting a bifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 6. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Acid-PEG4-C2-Boc: A Comprehensive Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents like Acid-PEG4-C2-Boc is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this bifunctional linker, which is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for drug development. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. All operations should be conducted by personnel trained in handling potentially hazardous chemicals.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact.[1][2]
-
General Hygiene : After handling the substance, wash hands thoroughly.
Understanding the Components for Safe Disposal
This compound is comprised of three key functional groups, each with implications for its disposal:
-
Carboxylic Acid : The acid functionality can react with bases and may be corrosive.
-
Polyethylene Glycol (PEG) Linker : The PEG component is generally considered to be of low toxicity and is biodegradable.[3] However, when part of a larger molecule, the entire compound's hazards must be considered.
-
tert-Butyloxycarbonyl (Boc) Protecting Group : The Boc group is stable under basic and neutral conditions but is labile to acid.[4][5] Cleavage of the Boc group can produce t-butyl cations, which may react with other nucleophiles.[4][6]
Due to its chemical nature, this compound should be treated as a chemical waste product and disposed of through a licensed waste management service.[1][2]
Quantitative Data for Handling and Disposal
| Parameter | Guideline | Source |
| Waste Classification | Treat as a combustible chemical waste. | [2] |
| Storage Temperature | Store waste containers in a cool, dry, well-ventilated area. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [1][7] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, laboratory coat. | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection
-
Designated Waste Container : Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in a designated, chemically compatible, and sealable container.[1][2][7]
-
Clear Labeling : The waste container must be clearly labeled with the full chemical name, "Waste this compound," and any relevant hazard symbols as required by your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Avoid Mixing : Do not mix this compound waste with other waste streams, particularly with incompatible materials like strong oxidizing agents, to prevent potentially hazardous chemical reactions.[1][7]
Waste Storage
-
Secure Storage : Keep the waste container tightly sealed to prevent leaks or spills.[2]
-
Designated Area : Store the sealed container in a designated satellite accumulation area for chemical waste that is cool, dry, and well-ventilated.[1][2] This area should be away from sources of heat or ignition.[2]
Final Disposal
-
Professional Disposal : The ultimate disposal of this compound must be handled by a licensed chemical waste management company.[1][2][7] Do not pour this chemical down the drain or dispose of it as regular solid waste.[1][7]
-
Institutional Procedures : Contact your institution's EHS office or chemical waste coordinator to arrange for the pickup and disposal of the waste.[1][8] Provide them with accurate information regarding the contents of the waste container.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Acid-PEG4-C2-Boc
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Acid-PEG4-C2-Boc.
This guide provides critical, immediate safety protocols and operational plans for the use of this compound, a PROTAC linker utilized in the synthesis of PROTACs for mTOR inhibition.[1] Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on safety protocols for structurally similar PEGylated compounds and those containing a Boc protecting group.[2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of wear or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][4] |
| Body Protection | A fully-fastened laboratory coat. | Provides a barrier against accidental spills and contamination.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[2][5] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[3][4] |
Operational Plan: Safe Handling from Receipt to Disposal
Adherence to the following procedural steps is critical for maintaining a safe laboratory environment when working with this compound.
Pre-Handling Checklist:
-
Verify Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and unobstructed.[4]
-
Review Protocols: Familiarize yourself with the experimental protocol and the safety requirements.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Work in a designated area, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[2][4]
Handling Procedures:
-
Avoid Inhalation: Handle the compound in a well-ventilated area to avoid the inhalation of any dust or vapors.[2]
-
Prevent Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[2][4]
-
Careful Transfer: When transferring the material, do so carefully to avoid splashing or generating aerosols.[4]
-
Maintain Container Integrity: Keep the container tightly sealed when not in use.[4]
Post-Handling Cleanup:
-
Decontaminate: Clean all work surfaces with an appropriate cleaning agent.
-
Dispose of PPE: Carefully remove and dispose of contaminated PPE.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is crucial for environmental safety and regulatory compliance.[6][7]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste, including unused material and contaminated labware (e.g., pipette tips, vials), in a designated, clearly labeled, and sealed hazardous waste container.[3][6][8]
-
Labeling: The waste container must be clearly labeled with the full chemical name and any relevant hazard information.[6]
-
Incompatible Materials: Segregate from incompatible chemicals, especially strong oxidizing agents.[6] The Boc protecting group is sensitive to strong acids, and mixing with them in a waste container should be avoided.[9][10]
Storage and Final Disposal:
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
Professional Disposal: Arrange for disposal through a licensed professional waste management company.[6][7] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a pickup.[6]
-
Prohibited Disposal: Do not pour down the drain or dispose of in regular trash.[6]
Experimental Workflow: A Generalized Approach
The following diagram illustrates a general workflow for the use of a Boc-protected PEG acid linker, such as this compound, in a bioconjugation application, for example, the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Generalized workflow for bioconjugation using a Boc-protected PEG acid linker.
This procedural guide is intended to provide a foundation for the safe handling of this compound. It is imperative to always consult your institution's specific safety protocols and the most current safety data available for any chemical you are working with.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
